molecular formula C10H14ClNO B1475251 2-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 1894060-68-4

2-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No.: B1475251
CAS No.: 1894060-68-4
M. Wt: 199.68 g/mol
InChI Key: RLIZWCXJFHKFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-2-yl)phenol hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrrolidin-2-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIZWCXJFHKFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pyrrolidin-2-yl)phenol Hydrochloride from Proline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for producing 2-(Pyrrolidin-2-yl)phenol hydrochloride, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid, proline. The synthesis is presented with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols.

Introduction and Strategic Overview

The target molecule, 2-(Pyrrolidin-2-yl)phenol, contains a chiral pyrrolidine ring directly attached to a phenol moiety. This structural motif is of significant interest in drug discovery due to its potential to form key interactions with biological targets. The synthesis leverages the inherent chirality of L- or D-proline to construct the target molecule enantioselectively.

The overall synthetic strategy involves a four-step sequence starting from N-protected proline:

  • N-Protection: The secondary amine of proline is protected to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the planned reaction conditions and its facile removal.

  • Intramolecular Friedel-Crafts Acylation: The core carbon-carbon bond is formed by converting the N-Boc-proline into a reactive acylating agent, which then undergoes an intramolecular electrophilic aromatic substitution onto a phenol ring. This is the key bond-forming step.

  • Ketone Reduction: The product of the acylation is a ketone, which must be reduced to a methylene group to yield the desired alkyl-substituted phenol.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which simultaneously protonates the pyrrolidine nitrogen to form the final hydrochloride salt.

Visualized Synthetic Workflow

The following diagram outlines the complete synthetic pathway from L-Proline to the target hydrochloride salt.

Synthesis_Workflow Proline L-Proline N_Boc_Proline N-Boc-L-Proline Proline->N_Boc_Proline  Step 1: N-Protection  (Boc)₂O, Base Acyl_Ketone 2-(1-Boc-L-proline-2-carbonyl)phenol (Acyl Ketone Intermediate) N_Boc_Proline->Acyl_Ketone  Step 2: Friedel-Crafts Acylation  Phenol, Lewis Acid (e.g., AlCl₃) Reduced_Product 2-(1-Boc-pyrrolidin-2-yl)phenol Acyl_Ketone->Reduced_Product  Step 3: Ketone Reduction  (e.g., Wolff-Kishner or  Clemmensen Reduction) Final_Product 2-(Pyrrolidin-2-yl)phenol Hydrochloride Reduced_Product->Final_Product  Step 4: Deprotection & Salt Formation  HCl in Dioxane or MeOH

Caption: Overall synthetic pathway from L-Proline to the target compound.

Detailed Mechanistic Analysis and Protocols

Step 1: N-Protection of L-Proline

Causality and Expertise: The initial step is the protection of the secondary amine of proline. This is critical because the free amine is nucleophilic and would react with the Lewis acid catalyst used in the subsequent Friedel-Crafts step, deactivating the catalyst and preventing the desired C-acylation.[1] The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the conditions of Friedel-Crafts acylation but can be readily removed under acidic conditions that are compatible with the final product.[2]

Experimental Protocol: Synthesis of N-Boc-L-Proline

  • Dissolve L-Proline (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq.) and stir until the proline has completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-Proline as a white solid or viscous oil.

Step 2: Friedel-Crafts Acylation of Phenol

Causality and Expertise: This is the key C-C bond-forming step. The N-Boc-L-Proline is activated and reacts with phenol in the presence of a Lewis acid catalyst. Phenols are bidentate nucleophiles, meaning they can undergo C-acylation (on the ring) or O-acylation (on the hydroxyl group).[3] O-acylation is often the kinetically favored product, while the desired C-acylation is thermodynamically more stable. Using an excess of a strong Lewis acid like AlCl₃ at elevated temperatures can favor the C-acylated product, sometimes via a Fries rearrangement of the initially formed O-acylated ester.[1][3] The reaction is typically directed to the ortho position relative to the hydroxyl group.[4]

Experimental Protocol: Synthesis of 2-(1-Boc-L-proline-2-carbonyl)phenol

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 3.0 eq.).

  • Add a suitable solvent such as 1,2-dichloroethane.

  • Cool the slurry to 0 °C.

  • In a separate flask, convert N-Boc-L-Proline (1.0 eq.) to its acid chloride by reacting with oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM). Carefully remove the solvent and excess reagent in vacuo.

  • Dissolve the crude N-Boc-L-prolyl chloride and phenol (1.1 eq.) in 1,2-dichloroethane.

  • Slowly add this solution to the AlCl₃ slurry at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by slowly adding cold water, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Ketone

Causality and Expertise: The Friedel-Crafts acylation yields a hydroxyaryl ketone. To obtain the target 2-(Pyrrolidin-2-yl)phenol, the carbonyl group must be fully reduced to a methylene (CH₂) group. Classic methods like the Wolff-Kishner (basic conditions) or Clemmensen (acidic conditions) reductions are suitable. Given the acid-lability of the Boc group, a Wolff-Kishner reduction or a modified variant is often preferred at this stage.

Experimental Protocol: Wolff-Kishner Reduction

  • To a flask equipped with a reflux condenser, add the ketone intermediate (1.0 eq.), diethylene glycol as the solvent, and hydrazine hydrate (10 eq.).

  • Add potassium hydroxide (KOH, 5 eq.) pellets.

  • Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the high temperature for 4-6 hours.

  • Cool the reaction mixture, dilute with water, and acidify with HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-2-(pyrrolidin-2-yl)phenol.

  • Purify by column chromatography if necessary.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

Causality and Expertise: The final step involves the removal of the Boc protecting group. This is efficiently achieved under strong acidic conditions.[2] Using a solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane, methanol, or ethyl acetate serves the dual purpose of cleaving the Boc group and forming the stable, crystalline hydrochloride salt of the product amine in a single step.[5]

Experimental Protocol: Deprotection and Salt Formation

  • Dissolve the N-Boc-2-(pyrrolidin-2-yl)phenol (1.0 eq.) in a minimal amount of anhydrous methanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a commercially available 4M solution of HCl in dioxane (5-10 eq.).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • The hydrochloride salt will often precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The product can be further purified by recrystallization from a solvent system like ethanol/ether.

Data Summary

The following table provides expected data ranges for this synthetic sequence, which may vary based on specific reaction scales and purification efficiencies.

StepReactionStarting MaterialProductTypical Yield (%)
1N-ProtectionL-ProlineN-Boc-L-Proline90-98%
2Friedel-Crafts AcylationN-Boc-L-Proline2-(1-Boc-L-proline-2-carbonyl)phenol50-70%
3Ketone ReductionAcyl Ketone Intermediate2-(1-Boc-pyrrolidin-2-yl)phenol70-85%
4Deprotection / Salt FormationN-Boc Protected IntermediateThis compound95-99%

Conclusion

The synthesis of this compound from proline is a well-established and reliable process that provides access to a valuable chiral building block. The key steps involve the strategic use of a protecting group, a regioselective Friedel-Crafts acylation, a complete reduction of the resulting ketone, and a final deprotection/salt formation. Careful control of reaction conditions, particularly during the Friedel-Crafts step, is crucial for achieving good yields and minimizing side products. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.

References

  • Naeimi, H., Amini, A., & Moradian, M. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.
  • Benchchem. (n.d.).
  • ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • University of Calgary. (n.d.).
  • Semantic Scholar. (2012).

Sources

physicochemical properties of "2-(Pyrrolidin-2-yl)phenol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Introduction: A Chemist's Perspective on a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, frequently incorporated into molecules targeting the central nervous system (CNS). This compound emerges as a significant building block in this domain. Its structure, featuring a chiral pyrrolidine ring directly attached to a phenol, presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic features. This configuration makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly those designed as enzyme inhibitors or CNS-active compounds.[1]

The hydrochloride salt form is of particular importance as it generally imparts improved aqueous solubility and stability, crucial attributes for both in vitro biological screening and subsequent formulation development.[1] A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is the foundational data upon which all further research and development are built. These properties govern everything from reaction kinetics during synthesis to the absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides a detailed examination of these core characteristics, blending available data with field-proven experimental protocols for their determination.

Section 1: Core Chemical Identity and Physical State

Accurate identification is the cornerstone of chemical research. The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 2-(2-PYRROLIDINYL)PHENOL HCl[2]
CAS Number 1894060-68-4[1][2][3]
Molecular Formula C₁₀H₁₄ClNO[1][2]
Molecular Weight 199.68 g/mol [1][2][4]
Physical Form Expected to be a crystalline solidGeneral Principle
Storage Conditions Room temperature, under inert gas[1][2]

Section 2: Key Physicochemical Parameters

The behavior of a molecule in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section delves into the critical parameters for this compound.

Melting Point and Thermal Stability

As an organic salt, the compound is expected to be a crystalline solid with a relatively sharp and high melting point compared to its free base. The melting point is a critical indicator of purity. While specific experimental data is not publicly available, its determination is a fundamental step in characterization.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.

  • Heating Profile: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow range (<2°C) is indicative of high purity.

  • Rationale: This slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, providing an accurate measurement.

Solubility Profile

The hydrochloride salt form is intentionally designed to enhance aqueous solubility.[1] This property is paramount for any compound intended for biological testing or formulation into an aqueous-based dosage form. Quantitative solubility data in various media (e.g., water, phosphate-buffered saline (PBS), organic solvents) is essential.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • System Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., pH 7.4 PBS) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Rationale: This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant value for predicting long-term solution behavior and oral absorption.

Acid-Base Properties (pKa)

The molecule possesses two key ionizable groups: the phenolic hydroxyl group (acidic) and the pyrrolidine nitrogen (basic). The pKa values associated with these groups dictate the compound's charge state at different pH values, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets. The pKa of the parent pyrrolidine is approximately 11.3.[5] The phenolic proton is expected to have a pKa in the range of 9-10.

Diagram: Ionization States of 2-(Pyrrolidin-2-yl)phenol

G Cationic Cationic (pH < pKa1) Zwitterionic Zwitterionic/Neutral (pKa1 < pH < pKa2) Cationic->Zwitterionic Deprotonation of Phenol (pKa1 ~9-10) Anionic Anionic (pH > pKa2) Zwitterionic->Anionic Deprotonation of Pyrrolidinium (pKa2 ~11.3)

Caption: Predominant ionic forms as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility throughout the titration.

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) and then back-titrated with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: The pH of the solution is monitored with a calibrated pH electrode after each addition of titrant.

  • Analysis: The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points. Specialized software is used to calculate the derivative of the curve to pinpoint the inflection points accurately.

  • Rationale: Potentiometric titration directly measures the change in pH as the ionizable groups are protonated or deprotonated, providing a reliable and direct measurement of the pKa values.

Section 3: Spectroscopic Profile and Structural Verification

A combination of spectroscopic techniques is required to confirm the identity and structure of the molecule unequivocally. The following diagram illustrates a typical workflow for comprehensive characterization.

Diagram: Analytical Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_purity Purity & Quantification Synthesized_Compound Synthesized Compound MS Mass Spectrometry (MS) Confirm MW & Formula Synthesized_Compound->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesized_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework Synthesized_Compound->NMR HPLC HPLC / UPLC Assess Purity & Quantify Synthesized_Compound->HPLC Final_Characterized Fully Characterized Compound

Caption: Workflow for comprehensive analytical characterization.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula. For this compound, electrospray ionization (ESI) in positive mode would be ideal, detecting the protonated free base [M+H]⁺.

  • Expected Ion: The free base has a formula of C₁₀H₁₃NO and a monoisotopic mass of 163.10 Da. The expected [M+H]⁺ ion would be observed at m/z 164.11.

  • Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of the pyrrolidine ring or cleavage within the ring, providing further structural confirmation.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatography: The sample is injected into an HPLC or UPLC system coupled to the mass spectrometer. A C18 column is typically used with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization: The column eluent is directed into an ESI source operating in positive ion mode.

  • Detection: The mass analyzer is scanned over a relevant m/z range (e.g., 50-500) to detect the parent ion. If fragmentation is desired, the parent ion is selected and subjected to collision-induced dissociation (CID).

  • Rationale: Coupling liquid chromatography with mass spectrometry (LC-MS) separates the analyte from potential impurities before detection, ensuring that the resulting mass spectrum is from the compound of interest. Formic acid is added to the mobile phase to facilitate protonation and improve ionization efficiency in positive ESI mode.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Expected Peaks:

    • O-H stretch (phenol): Broad peak around 3200-3400 cm⁻¹.

    • N-H⁺ stretch (pyrrolidinium): Broad peak in the 2400-3200 cm⁻¹ region.

    • C-H stretch (aromatic & aliphatic): Peaks between 2850-3100 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

    • C-O stretch (phenol): Strong peak around 1200-1260 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Collection: The anvil is lowered to ensure good contact between the sample and the crystal, and the spectrum is recorded.

  • Rationale: ATR is a modern, convenient technique that requires minimal sample preparation and allows for rapid analysis of solid samples directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.

  • ¹H NMR (Predicted):

    • Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.5 ppm. The ortho-substitution pattern will lead to complex splitting.

    • Phenolic Proton (1H): A broad singlet, chemical shift highly dependent on solvent and concentration, typically δ 5-9 ppm.

    • Pyrrolidine CH (1H): The proton at the C2 position, adjacent to the phenyl ring, will likely be a multiplet around δ 3.5-4.5 ppm.

    • Pyrrolidine CH₂ (6H): Multiple overlapping multiplets in the aliphatic region, δ 1.8-3.5 ppm.

  • ¹³C NMR (Predicted):

    • Aromatic Carbons: 6 signals between δ 115-160 ppm.

    • Pyrrolidine Carbons: 4 signals in the aliphatic region, δ 25-70 ppm.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Standard ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) experiments are run.

  • Rationale: Using a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum. 2D NMR experiments can be invaluable for unambiguously assigning the complex proton and carbon signals.

Section 4: Safety, Handling, and Storage

While specific toxicity data for this compound is not available, data from the closely related isomer 2-(Pyrrolidin-1-yl)phenol should be used as a precautionary guide.[6]

  • Potential Hazards:

    • Harmful if swallowed.[6]

    • Causes skin irritation.[6]

    • May cause respiratory irritation.[6]

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent long-term oxidative degradation.[1][2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery. This guide has outlined its core physicochemical properties, emphasizing that while some specific experimental values are not yet published, they can be reliably determined using the standardized, field-proven protocols described herein. For researchers and drug development professionals, applying these analytical methodologies is a critical first step to ensuring the quality, purity, and suitability of this compound for its intended application, ultimately paving the way for the successful development of novel therapeutics.

References

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

  • ChemBK. (n.d.). (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride. Retrieved from [Link]

  • PubMed. (2013). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

  • Mallak Specialties. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Pyrrolidin-2-yl)phenol Hydrochloride: A Key Intermediate in the Development of Trk Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(pyrrolidin-2-yl)phenol hydrochloride (CAS 1894060-68-4), a critical chiral building block in the synthesis of potent and selective Tropomyosin receptor kinase (Trk) inhibitors. This document delves into the synthesis, purification, and analytical characterization of this intermediate. Furthermore, it outlines its pivotal role in the drug discovery pipeline, detailing its application in the synthesis of advanced Trk inhibitors and subsequent evaluation in biochemical and cell-based assays. This guide is intended to equip researchers and drug development professionals with the necessary technical insights to effectively utilize this versatile intermediate in their research endeavors.

Introduction: The Significance of Trk Kinase Inhibition

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a diverse range of adult and pediatric tumors.[2] This has established the Trk family as a significant target for cancer therapeutics.[3] Moreover, Trk kinases are implicated in pain signaling pathways, making their inhibitors promising candidates for the development of novel analgesics.[4]

The development of small molecule inhibitors targeting the ATP-binding site of Trk kinases has emerged as a promising therapeutic strategy.[2] The chiral scaffold of this compound provides a key structural motif for the synthesis of these inhibitors, enabling specific interactions within the kinase domain.

Synthesis and Characterization of this compound

The synthesis of enantiomerically pure this compound is a critical step in the development of selective Trk inhibitors. Asymmetric synthesis strategies are employed to ensure the desired stereochemistry, which is often crucial for biological activity.

Proposed Asymmetric Synthesis Pathway

A plausible and efficient route to (S)-2-(pyrrolidin-2-yl)phenol hydrochloride involves the asymmetric reduction of a suitable precursor, followed by deprotection. This multi-step synthesis prioritizes stereocontrol and scalability.

Synthesis_Pathway A 2-Methoxyphenylacetonitrile B N-Boc-2-(2-methoxyphenyl)-2-oxoacetonitrile A->B 1. LDA 2. (Boc)2O C (S)-N-Boc-2-amino-1-(2-methoxyphenyl)ethanol B->C Asymmetric Reduction (e.g., CBS catalyst, BH3) D (S)-tert-butyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate C->D 1. MsCl, Et3N 2. NaH E (S)-2-(Pyrrolidin-2-yl)phenol D->E BBr3 F (S)-2-(Pyrrolidin-2-yl)phenol hydrochloride E->F HCl in Ether

Figure 1: Proposed synthetic workflow for (S)-2-(Pyrrolidin-2-yl)phenol hydrochloride.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-2-(2-methoxyphenyl)-2-oxoacetonitrile (B) To a solution of 2-methoxyphenylacetonitrile (A) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA). The resulting anion is then treated with di-tert-butyl dicarbonate ((Boc)2O) to yield the N-Boc protected intermediate (B).

Step 2: Asymmetric Reduction to (S)-N-Boc-2-amino-1-(2-methoxyphenyl)ethanol (C) The keto-nitrile (B) is subjected to an asymmetric reduction using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane (BH3), to stereoselectively form the (S)-amino alcohol (C).

Step 3: Cyclization to (S)-tert-butyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate (D) The hydroxyl group of (C) is activated by conversion to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N). Subsequent intramolecular cyclization is induced by a strong base like sodium hydride (NaH) to form the protected pyrrolidine (D).

Step 4: Demethylation to (S)-2-(Pyrrolidin-2-yl)phenol (E) The methyl ether of (D) is cleaved using a strong Lewis acid, such as boron tribromide (BBr3), to yield the free phenol (E).

Step 5: Hydrochloride Salt Formation (F) The final product, (S)-2-(pyrrolidin-2-yl)phenol hydrochloride (F), is obtained by treating a solution of the free base (E) in a suitable solvent like diethyl ether with a solution of hydrogen chloride in ether. The resulting precipitate is collected by filtration and dried under vacuum.

Physicochemical and Spectroscopic Data (Predicted)
PropertyValue
CAS Number 1894060-68-4
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water and methanol
Storage Store at room temperature under an inert atmosphere[5]

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 7.20-6.80 (m, 4H, Ar-H), 4.55 (t, 1H, CH-pyrrolidine), 3.50-3.30 (m, 2H, CH₂-pyrrolidine), 2.30-1.90 (m, 4H, CH₂-pyrrolidine).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 155.0 (C-O), 130.0, 128.5, 121.0, 116.0 (Ar-C), 60.5 (CH-pyrrolidine), 47.0 (CH₂-pyrrolidine), 30.0, 25.0 (CH₂-pyrrolidine).

  • IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H stretch, broad), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600, 1480 (Ar C=C stretch).

  • Mass Spectrometry (ESI+): m/z 164.1 [M+H]⁺ (free base).

Analytical Methods for Quality Control

Chiral HPLC for Enantiomeric Purity Assessment:

A robust chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of the final product.

ParameterValue
Column Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 25 °C
Expected Retention Times (R)-enantiomer: ~8 min, (S)-enantiomer: ~10 min (hypothetical)

Application in the Synthesis of Trk Inhibitors

This compound serves as a versatile starting material for the synthesis of a diverse range of Trk inhibitors. The phenol and the secondary amine of the pyrrolidine ring provide two key points for further chemical modification, allowing for the construction of complex macrocyclic or acyclic inhibitors.

Inhibitor_Synthesis A 2-(Pyrrolidin-2-yl)phenol Hydrochloride C N-Acylated Intermediate A->C Acylation B Coupling Partner 1 (e.g., activated carboxylic acid) B->C E Final Trk Inhibitor C->E Cross-Coupling (e.g., Buchwald-Hartwig) D Coupling Partner 2 (e.g., aryl halide) D->E

Figure 2: General workflow for the synthesis of a Trk inhibitor.

Biological Evaluation of Synthesized Trk Inhibitors

Once synthesized, the novel Trk inhibitors derived from this compound must be rigorously evaluated for their biological activity. This typically involves a tiered screening approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the activity of a Trk kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of purified Trk kinase (TrkA, TrkB, or TrkC), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare serial dilutions of the test inhibitor in the kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the Trk kinase. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. After a 40-minute incubation at room temperature, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the ability of a Trk inhibitor to inhibit the growth of cancer cell lines that are dependent on Trk signaling (e.g., those harboring NTRK gene fusions).

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable reagent such as CellTiter-Glo® (Promega) or MTT.

  • Data Analysis: Plot cell viability against the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression.

Western Blot Analysis of Trk Signaling Pathway

Western blotting is used to confirm that the inhibitor is acting on its intended target by measuring the phosphorylation status of Trk and its downstream signaling proteins.

Western_Blot_Workflow A Cell Culture & Treatment (NTRK fusion cell line + inhibitor) B Cell Lysis (RIPA buffer with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking (e.g., 5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-pTrk, anti-Trk, anti-pAKT, anti-AKT) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL substrate) H->I J Data Analysis (Quantify band intensities) I->J

Sources

A Deep Dive into the Solubility of 2-(Pyrrolidin-2-yl)phenol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-2-yl)phenol hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1][2] As an amine hydrochloride salt, its physicochemical properties, particularly its solubility in organic solvents, are critical determinants of its behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment. Understanding the solubility profile of this compound is paramount for its effective utilization in medicinal chemistry and pharmaceutical sciences.[1]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, with the chemical formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol , several key features dictate its solubility behavior.[2][3]

The molecule's structure, featuring a phenol group, a pyrrolidine ring, and a hydrochloride salt, creates a distinct polarity profile. The presence of the hydrochloride salt significantly enhances its aqueous solubility and stability compared to its freebase form.[1] This is a common strategy employed in pharmaceutical development to improve the handling and formulation of amine-containing active pharmaceutical ingredients (APIs).

The key structural components influencing solubility are:

  • The Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, contributing to its interaction with polar protic solvents.

  • The Pyrrolidine Ring Nitrogen (as a Hydrochloride Salt): The protonated nitrogen atom in the pyrrolidine ring forms an ammonium salt with the chloride ion. This ionic character is a primary driver for its solubility in polar solvents.

  • The Aromatic Phenol Ring and the Pyrrolidine Ring: These non-polar hydrocarbon portions of the molecule contribute to its potential solubility in less polar organic solvents.

The interplay of these polar and non-polar functionalities results in a molecule with a nuanced solubility profile, necessitating careful solvent selection for various applications.

Theoretical Framework for Solubility Prediction

While empirical determination remains the gold standard, theoretical models can provide valuable predictive insights into the solubility of a compound in different solvents.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a fundamental principle in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, being an ionic salt, is a polar compound. Therefore, it is expected to exhibit higher solubility in polar solvents.

Organic solvents can be broadly categorized based on their polarity into polar protic, polar aprotic, and non-polar solvents.[4]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[5][6] The ionic nature of this compound suggests strong favorable interactions with these solvents through hydrogen bonding and ion-dipole interactions, leading to higher solubility.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5][7] While they can solvate cations, their interaction with the chloride anion might be weaker compared to protic solvents. Nevertheless, DMSO is known as a powerful and versatile solvent for a wide range of organic and inorganic compounds.[8][9][10]

  • Non-Polar Solvents: Solvents such as hexane and toluene have low dielectric constants and are poor solvents for polar and ionic compounds. It is anticipated that this compound would have very low solubility in these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11][12] The principle is that substances with similar HSP values are likely to be miscible.

Qualitative Solubility Profile of this compound

While precise quantitative data is not widely published, a qualitative solubility profile can be inferred based on the chemical principles discussed above. This information is crucial for guiding experimental design.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding with the hydrochloride salt and phenol group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighStrong dipole-dipole interactions can solvate the ionic compound. DMSO is a particularly strong solvent.[8][9]
Slightly Polar Dichloromethane (DCM), ChloroformLow to ModerateThe organic backbone of the molecule may allow for some interaction, but the high polarity of the salt will limit solubility.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLack of favorable intermolecular interactions to overcome the lattice energy of the ionic solid.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to vial equil1 Seal and place in shaker prep2->equil1 equil2 Shake at constant temperature equil1->equil2 equil3 Allow to reach equilibrium (e.g., 24-48h) equil2->equil3 sample1 Centrifuge to separate solid equil3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute aliquot sample3->sample4 sample5 Analyze by HPLC sample4->sample5 quant2 Determine concentration sample5->quant2 quant1 Generate calibration curve quant1->quant2 quant3 Calculate solubility (mg/mL or mol/L) quant2->quant3

Caption: Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. As a polar, ionic compound, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as DMSO. Its solubility is expected to be limited in non-polar solvents. While specific quantitative data is not widely available, the theoretical principles outlined in this guide, in conjunction with the detailed experimental protocol, provide a robust framework for scientists to predict, determine, and utilize the solubility properties of this important molecule effectively. This understanding will facilitate informed decisions in process development, formulation design, and ultimately, the advancement of new therapeutic agents.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • MySkinRecipes. This compound. [Link]

  • Ribeiro, A. C. F., et al. (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. International Journal of Pharmaceutics, 575, 118931. [Link]

  • Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 12938–12946. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PubChem. Dimethyl sulfoxide. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • gChem Global. DMSO. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(Pyrrolidin-2-yl)phenol hydrochloride (CAS No: 1894060-68-4). While this molecule is recognized as a valuable intermediate in pharmaceutical research, particularly for agents targeting the central nervous system, detailed structural and conformational data are not extensively published.[1] This document, therefore, synthesizes information from foundational principles of stereochemistry, conformational analysis of analogous pyrrolidine-containing compounds, and spectroscopic theory to offer a robust predictive model of its behavior. We will explore the stereochemical implications of its chiral center, the puckering of the pyrrolidine ring, the rotational dynamics of the phenol substituent, and the pivotal role of intramolecular hydrogen bonding. Furthermore, this guide outlines a validated experimental and computational workflow for the empirical determination of this molecule's preferred conformation, providing a practical framework for researchers in drug design and development.

Introduction: A Key Intermediate in Neuropharmacology

This compound is a heterocyclic compound featuring a phenol ring attached to the C2 position of a pyrrolidine ring.[2][3] Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions in drug discovery.[1] The pyrrolidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] The stereochemistry and conformation of substituents on the pyrrolidine ring are often critical determinants of biological activity. Given its structural similarity to known neuroactive molecules, understanding the three-dimensional arrangement of this compound is paramount for elucidating its potential interactions with biological targets and for the rational design of novel therapeutics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1894060-68-4[2]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
SMILES Oc1ccccc1C1CCCN1.Cl[2][3]
Storage Room temperature, inert atmosphere[1][6]

Molecular Structure and Stereochemistry

The fundamental structure of this compound comprises three key features that dictate its overall geometry: the aromatic phenol ring, the saturated pyrrolidine ring, and a single stereocenter.

The Chiral Center at C2

The C2 carbon of the pyrrolidine ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images: the (S)- and (R)-enantiomers. The specific enantiomer used in a synthesis is crucial, as different enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure 2-(Pyrrolidin-2-yl)phenol would typically start from a chiral precursor, such as (S)- or (R)-proline.[4]

cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_mol S_label (S)-2-(Pyrrolidin-2-yl)phenol R_mol R_label (R)-2-(Pyrrolidin-2-yl)phenol

Caption: The (S) and (R) enantiomers of 2-(Pyrrolidin-2-yl)phenol.

The Hydrochloride Salt

The molecule is supplied as a hydrochloride salt, meaning the basic nitrogen atom of the pyrrolidine ring is protonated. This has two significant consequences:

  • Increased Polarity and Solubility: The ionic character of the salt enhances solubility in polar solvents, including water and biological media.

  • Influence on Conformation: The presence of a positive charge on the nitrogen and an associated chloride counter-ion can influence the conformational preferences through electrostatic interactions and hydrogen bonding with the phenolic hydroxyl group.

Conformational Analysis

The overall conformation of this compound is determined by two primary degrees of freedom: the puckering of the pyrrolidine ring and the rotation around the C-C bond connecting the pyrrolidine and phenol rings.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar. To relieve ring strain, it adopts puckered conformations. The two most common puckering modes are the "envelope" (or "endo"/"exo") and "twist" conformations.[7] In the envelope conformation, four carbon atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific pucker adopted is influenced by the nature and stereochemistry of the substituents on the ring.[7] For a 2-substituted pyrrolidine, the substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Pucker Pyrrolidine Ring Pucker Envelope Envelope Conformation (C2-exo or C2-endo) Pucker->Envelope Twist Twist Conformation Pucker->Twist

Caption: Primary puckering modes of the pyrrolidine ring.

Rotation and the Role of Intramolecular Hydrogen Bonding

Rotation around the single bond between the C2 of the pyrrolidine and the C1 of the phenol ring gives rise to different rotational isomers, or rotamers. The spatial relationship between the phenolic hydroxyl group and the protonated pyrrolidine nitrogen is of paramount importance. A strong intramolecular hydrogen bond is highly probable between the phenolic proton (donor) and the lone pair of the pyrrolidine nitrogen (acceptor) in the free base, or with the chloride anion associated with the protonated nitrogen in the hydrochloride salt.[8][9][10] This interaction would significantly restrict rotation and favor a more planar, "closed" conformation.

cluster_closed Closed Conformation (Intramolecular H-Bond) cluster_open Open Conformation (No H-Bond) Closed A stabilized, more planar conformation where the phenolic OH and pyrrolidine NH2+ are in proximity. H_bond O-H...Cl⁻-N⁺H Open A less stable, freely rotating conformation where the OH and NH2+ groups are oriented away from each other.

Caption: "Closed" vs. "Open" conformations based on hydrogen bonding.

The existence and strength of this intramolecular hydrogen bond are critical for the molecule's properties. A stable intramolecular hydrogen bond can "mask" the polar hydroxyl and amine groups, increasing the molecule's lipophilicity and potentially enhancing its ability to cross the blood-brain barrier—a desirable trait for CNS-active drugs.[9]

Proposed Workflow for Conformational Determination

To empirically determine the dominant conformation of this compound, a combined experimental and computational approach is recommended. This self-validating system ensures that theoretical models are grounded in experimental data.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Validation NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) XRay Single Crystal X-Ray Diffraction NMR->XRay Complementary Data Compare Compare Experimental Spectra with Predicted Data NMR->Compare Final Determine Dominant Solution & Solid-State Conformations XRay->Final ConfSearch Conformational Search (e.g., Molecular Mechanics) DFT DFT Optimization & Energy Calculation (e.g., B3LYP/6-31G*) ConfSearch->DFT NMR_Sim NMR Chemical Shift & Coupling Constant Prediction DFT->NMR_Sim NMR_Sim->Compare Boltzmann Boltzmann Population Analysis of Conformers Compare->Boltzmann Boltzmann->Final

Caption: A validated workflow for conformational analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the connectivity and through-space proximity of atoms in solution.

  • Methodology:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons. The expected aromatic protons would appear between 6.7-7.2 ppm, while pyrrolidine protons would be found in the 1.9-3.4 ppm range.[11]

    • Acquire a 2D COSY spectrum to confirm proton-proton coupling networks.

    • Crucially, acquire a 2D NOESY or ROESY spectrum. The presence of a cross-peak between the phenolic OH proton and the protons on the pyrrolidine ring (especially the C2 proton) would provide direct evidence of a "closed" conformation with an intramolecular hydrogen bond in solution.

    • Acquire ¹³C and DEPT spectra for full carbon skeleton assignment.

2. Single Crystal X-Ray Diffraction:

  • Objective: To determine the precise three-dimensional structure in the solid state.

  • Methodology:

    • Grow single crystals of the compound, suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).[12]

    • Solve and refine the crystal structure to obtain atomic coordinates, bond lengths, bond angles, and torsional angles. This will provide definitive information about the ring pucker and the orientation of the phenol group in the crystalline state.

Computational Modeling

1. Conformational Search and DFT Optimization:

  • Objective: To identify all low-energy conformers and calculate their relative stabilities.

  • Methodology:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[13]

    • Take the lowest energy conformers and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[14]

    • Perform frequency calculations to confirm that the optimized structures are true energy minima.

    • Calculate the relative energies (including Gibbs free energy) of all stable conformers to predict their populations at room temperature (Boltzmann distribution).[15]

2. Prediction of NMR Parameters:

  • Objective: To compare theoretical models with experimental data.

  • Methodology:

    • Using the DFT-optimized geometries, calculate the NMR chemical shifts and spin-spin coupling constants.

    • Compare the calculated values with the experimental NMR data. A strong correlation validates the predicted dominant conformation in solution.

Conclusion

While direct experimental data for this compound is not widely available in peer-reviewed literature, a detailed understanding of its molecular structure and conformation can be achieved through the application of established chemical principles. The molecule possesses a key chiral center at C2 of the pyrrolidine ring, which itself adopts a non-planar puckered conformation. The most significant determinant of its overall three-dimensional shape is likely a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the protonated pyrrolidine nitrogen. This interaction would favor a "closed," relatively planar conformation, a feature that could profoundly impact its pharmacological properties, including membrane permeability and target binding. The integrated experimental and computational workflow presented in this guide provides a clear and robust pathway for researchers to definitively characterize this important pharmaceutical intermediate, thereby facilitating its application in the development of novel CNS-active agents.

References

  • Sobekbio Biosciences. This compound AG00I2S8.
  • ResearchGate. The results of the conformational analysis. [Link]

  • MySkinRecipes. This compound.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • BLD Pharm. 1894060-68-4|this compound.
  • MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • PubMed Central (PMC). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. [Link]

  • PubMed Central (PMC). Unveiling Repulsion in Intramolecular H-Bonded Systems. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. [Link]

  • MDPI. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. [Link]

  • PubMed. Intramolecular hydrogen bonding in medicinal chemistry. [Link]

  • PubMed Central (PMC). Conformational analysis of macrocycles: comparing general and specialized methods. [Link]

  • Sobekbio Biosciences. This compound AG00I2S8.
  • PubChem. 2-(Pyrrolidin-1-yl)phenol. [Link]

  • American Elements. (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. [Link]

  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
  • PubMed. Inter- And Intramolecular Hydrogen Bonding in Phenol Derivatives: A Model System for poly-L-tyrosine. [Link]

  • PubMed Central (PMC). Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]

  • PubMed Central (PMC). Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization. [Link]

  • Central Washington University. Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

  • Royal Society of Chemistry. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]

Sources

Spectroscopic Characterization of 2-(Pyrrolidin-2-yl)phenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Pyrrolidin-2-yl)phenol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this specific hydrochloride salt, this guide establishes a robust framework of predicted data, grounded in the analysis of structurally related molecules, and complements it with detailed, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a chiral organic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. Its potential applications in the development of central nervous system agents and enzyme inhibitors make a thorough understanding of its structure and purity essential.[1] The hydrochloride salt form typically enhances solubility and stability, making it suitable for a range of in vitro and in vivo studies.

Accurate spectroscopic characterization is the cornerstone of chemical research and development, ensuring the identity, purity, and structure of a synthesized compound. This guide provides the expected spectroscopic data for this compound and outlines the methodologies to obtain and validate these findings experimentally.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the known spectroscopic behaviors of the phenol, pyrrolidine, and hydrochloride salt functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5] For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Broad Singlet1HAr-OHThe phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration.
~9.0Broad Singlet2HN-H₂⁺The protonated nitrogen of the pyrrolidine ring is expected to be a broad singlet due to rapid exchange.
7.20 - 7.40Multiplet2HAr-HAromatic protons ortho and para to the hydroxyl group.
6.80 - 7.00Multiplet2HAr-HAromatic protons meta to the hydroxyl group.
~4.50Multiplet1HC2-H (Pyrrolidine)The methine proton at the chiral center, adjacent to the phenyl ring and the nitrogen.
3.20 - 3.40Multiplet2HC5-H₂ (Pyrrolidine)The methylene protons adjacent to the nitrogen.
2.00 - 2.20Multiplet2HC3-H₂ (Pyrrolidine)A methylene group in the pyrrolidine ring.
1.80 - 2.00Multiplet2HC4-H₂ (Pyrrolidine)A methylene group in the pyrrolidine ring.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-OH (Aromatic)The carbon bearing the hydroxyl group is significantly deshielded.
~130.0C-C (Aromatic)The aromatic carbon attached to the pyrrolidine ring.
~128.0, ~125.0CH (Aromatic)Aromatic methine carbons.
~118.0, ~115.0CH (Aromatic)Aromatic methine carbons, influenced by the electron-donating hydroxyl group.
~60.0C2 (Pyrrolidine)The chiral carbon attached to the phenyl ring and nitrogen.
~45.0C5 (Pyrrolidine)The carbon adjacent to the protonated nitrogen.
~30.0C3 (Pyrrolidine)A pyrrolidine methylene carbon.
~25.0C4 (Pyrrolidine)A pyrrolidine methylene carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, the IR spectrum is expected to show characteristic absorptions for the O-H, N-H, C-H, and C=C bonds.

Predicted IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200BroadO-H StretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
2800 - 2400BroadN-H₂⁺ StretchCharacteristic broad absorption for a secondary amine salt.
3100 - 3000MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the phenyl ring.
2980 - 2850MediumAliphatic C-H StretchStretching vibrations of the C-H bonds in the pyrrolidine ring.
~1600, ~1480StrongAromatic C=C StretchBenzene ring skeletal vibrations.
~1250StrongC-O StretchPhenolic C-O bond stretching.
~1100MediumC-N StretchStretching of the carbon-nitrogen bond in the pyrrolidine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[7][8][9] Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Predicted Mass Spectrometry Data (ESI-MS)

m/zIonRationale
164.11[M+H]⁺The protonated molecular ion of the free base (C₁₀H₁₃NO). The hydrochloride is not observed.
147.08[M+H - NH₃]⁺Loss of ammonia from the protonated pyrrolidine ring.
120.08[M+H - C₂H₄N]⁺Fragmentation of the pyrrolidine ring.
94.04[C₆H₅OH]⁺The phenol cation radical.
70.06[C₄H₈N]⁺The pyrrolidinium iminium ion, a common fragment for pyrrolidine-containing compounds.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for this compound.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer solution to a clean, dry 5 mm NMR tube. dissolve->transfer instrument Insert NMR tube into the spectrometer magnet. setup Lock, tune, and shim the instrument. instrument->setup acquire_h1 Acquire 1H NMR spectrum (e.g., 16 scans). setup->acquire_h1 acquire_c13 Acquire 13C NMR spectrum (e.g., 1024 scans). acquire_h1->acquire_c13 process Apply Fourier transform, phase correction, and baseline correction. reference Reference spectra (e.g., TMS or residual solvent peak). process->reference integrate Integrate 1H NMR signals and pick peaks for both spectra. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.[4] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH, NH₂⁺).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum with proton decoupling.[10] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Reference the spectrum using either an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[5]

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For both spectra, identify the chemical shift of each peak.

Infrared (IR) Spectroscopy Protocol

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for solid samples.[11][12]

Diagram of the ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Sample Analysis cluster_cleanup Post-Analysis clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. background Collect a background spectrum of the empty, clean crystal. clean->background place_sample Place a small amount of the solid sample onto the ATR crystal. apply_pressure Apply pressure using the anvil to ensure good contact. place_sample->apply_pressure collect_spectrum Collect the sample spectrum (e.g., 32 scans at 4 cm-1 resolution). apply_pressure->collect_spectrum remove_sample Remove the sample from the crystal. clean_crystal Clean the ATR crystal thoroughly. remove_sample->clean_crystal cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_cleanup cluster_cleanup cluster_acq->cluster_cleanup

Caption: Workflow for ATR-FTIR data acquisition.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Clean the surface of the ATR crystal (commonly diamond or germanium) with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection:

    • Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Measurement:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[13]

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

This protocol details the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).[14][15]

Diagram of the ESI-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol). dilute Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase. stock->dilute filter Filter the final solution if any precipitate is present. dilute->filter infuse Infuse the sample solution into the ESI source via a syringe pump or LC system. optimize Optimize source parameters (e.g., capillary voltage, gas flow, temperature). infuse->optimize acquire Acquire the mass spectrum in positive ion mode over a relevant m/z range. optimize->acquire identify_ion Identify the protonated molecular ion [M+H]+. analyze_fragments Analyze the fragmentation pattern (if MS/MS is performed). identify_ion->analyze_fragments cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for ESI-MS data acquisition and analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.[16]

    • Further dilute this stock solution with the mobile phase (e.g., a mixture of water and methanol or acetonitrile with a small amount of formic acid to promote protonation) to a final concentration of 1-10 µg/mL.

    • If the solution is not perfectly clear, filter it through a 0.22 µm syringe filter to prevent clogging of the instrument.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source to positive ion mode.

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or by injection into a liquid chromatography (LC) system.[17][18]

  • Data Acquisition:

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion of the free base ([M+H]⁺).

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed framework of the expected NMR, IR, and MS data, enabling researchers to confidently identify and characterize this compound. By following the outlined experimental protocols, scientists can generate high-quality, reliable spectroscopic data, ensuring the integrity and validity of their research. The synergy between predicted data and robust experimental methodology presented here serves as a valuable resource for any professional working with this and structurally related compounds.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Illinois Urbana-Champaign. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Tips for ATR Sampling. Gammadata. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

  • Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. American Chemical Society. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Sample Preparation – FT-IR/ATR. University of Florida. [Link]

  • NMR Spectroscopy. Michigan State University. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

  • 2-(Pyrrolidin-1-yl)phenol. PubChem. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • 2-(1-Pyrrolidinyl)phenol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • This compound. MySkinRecipes. [Link]

  • 2-(1H-Pyrrol-1-Yl)Phenol. PubChem. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. American Elements. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Glen Jackson - West Virginia University. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Institutes of Health. [Link]

  • 2-Pyrrolidinone. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Pyrrolidine-Containing Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of the pyrrolidine ring and the phenolic moiety has given rise to a fascinating class of molecules with significant therapeutic potential. This technical guide provides a comprehensive exploration of the discovery and history of pyrrolidine-containing phenols, from their natural origins in foundational alkaloids to the development of sophisticated synthetic methodologies. We will delve into the key scientific milestones, the evolution of our understanding of their structure-activity relationships, and the intricate signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both historical context and practical insights into this promising area of medicinal chemistry.

Historical Foundations: From Coca Leaves to Robinson's Biogenetic Hypothesis

The story of pyrrolidine-containing phenols is intrinsically linked to the broader history of alkaloid chemistry. One of the earliest significant milestones was the isolation of pyrrolidine alkaloids from coca leaves (Erythroxylum coca). In 1889, the German chemist Carl Liebermann first isolated and characterized hygrine and the related compound, cuscohygrine.[1][2] Liebermann, a student of the renowned Adolf von Baeyer, was a prominent figure in the chemistry of natural products, also known for his work on the synthesis of alizarin.[3][4] His structural elucidation of these coca alkaloids laid the groundwork for future investigations into this class of compounds.[1]

A pivotal theoretical advance came in 1917 from Sir Robert Robinson , a Nobel laureate recognized for his groundbreaking work on the structure and synthesis of alkaloids.[5][6] Robinson proposed a theory on the phytochemical synthesis of certain alkaloids, suggesting that complex natural products could be formed in plants from simpler precursor molecules under physiological conditions.[5][7] His hypothesis for the biosynthesis of alkaloids like tropinone, a related structure, provided a logical framework for understanding how plants construct these intricate molecules and inspired generations of chemists to explore biomimetic synthesis.[5]

While hygrine and cuscohygrine themselves are not phenolic, their discovery and the subsequent theoretical work by Robinson were crucial in establishing the importance of the pyrrolidine scaffold in natural products. This foundation spurred further exploration into related structures and their potential biological activities, eventually leading to the synthesis and investigation of derivatives containing phenolic groups.

The Rise of Synthetic Methodologies: From Early Approaches to Modern Catalysis

The journey from understanding the structure of naturally occurring pyrrolidine alkaloids to the deliberate synthesis of novel pyrrolidine-containing phenols has been marked by significant advancements in organic chemistry.

Early Synthetic Efforts

The total synthesis of cuscohygrine was first achieved in 1949 by Eugene C. Jorgensen and Henry Rapoport , confirming the structure proposed by Liebermann decades earlier. Jorgensen was a respected researcher in medicinal chemistry, known for his work on thyroid hormones, while Rapoport was an internationally renowned organic chemist recognized for his contributions to the synthesis of biologically important compounds.

Modern Synthetic Strategies: The Power of Palladium Catalysis

A paradigm shift in the synthesis of 2-arylpyrrolidines, including those with phenolic substituents, came with the advent of palladium-catalyzed cross-coupling reactions. A particularly powerful method is the enantioselective α-arylation of N-Boc-pyrrolidine. This approach, extensively developed by researchers such as Kevin R. Campos and his colleagues, allows for the direct and highly enantioselective introduction of an aryl group at the 2-position of the pyrrolidine ring.[8][9][10]

The key to this methodology is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand, such as (-)-sparteine, followed by transmetalation with a zinc salt to form a stereochemically stable 2-pyrrolidinozinc reagent.[10] This organozinc intermediate can then be coupled with a variety of aryl halides in the presence of a palladium catalyst to afford the desired 2-aryl-N-Boc-pyrrolidine with high enantiomeric excess.[10]

The following is a representative, detailed protocol for the synthesis of a 2-aryl-N-Boc-pyrrolidine, a key intermediate for phenolic derivatives.

Materials:

  • N-Boc-pyrrolidine

  • (-)-sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

  • Aryl bromide (e.g., 4-bromophenol, protected as a silyl ether)

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Organozinc Reagent:

    • To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous MTBE, N-Boc-pyrrolidine, and (-)-sparteine.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi in cyclohexane dropwise, maintaining the internal temperature below -70 °C. The solution will typically turn a deep orange or red color.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • In a separate flask, dissolve anhydrous ZnCl₂ in anhydrous THF.

    • Slowly add the ZnCl₂ solution to the reaction mixture at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir for 1 hour.

  • Palladium-Catalyzed Cross-Coupling:

    • In a separate flask, add Pd(OAc)₂ and t-Bu₃P-HBF₄.

    • Add the aryl bromide to this flask, followed by the freshly prepared organozinc reagent via cannula.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection of the Phenolic Group (if necessary):

    • If a protected phenol was used, deprotection can be achieved using standard methods (e.g., TBAF for silyl ethers).

G cluster_0 Organozinc Reagent Formation cluster_1 Cross-Coupling Reaction NBocPyrrolidine N-Boc-Pyrrolidine Lithiation Enantioselective Lithiation NBocPyrrolidine->Lithiation sBuLi_Sparteine s-BuLi / (-)-sparteine sBuLi_Sparteine->Lithiation LithioPyrrolidine (R)-2-Lithio-N-Boc-pyrrolidine Lithiation->LithioPyrrolidine Transmetalation Transmetalation LithioPyrrolidine->Transmetalation ZnCl2 ZnCl₂ ZnCl2->Transmetalation Organozinc 2-Pyrrolidinozinc Reagent Transmetalation->Organozinc NegishiCoupling Negishi Coupling Organozinc->NegishiCoupling ArylBromide Aryl Bromide (e.g., protected 4-bromophenol) ArylBromide->NegishiCoupling Pd_Catalyst Pd(OAc)₂ / t-Bu₃P-HBF₄ Pd_Catalyst->NegishiCoupling CoupledProduct 2-Aryl-N-Boc-pyrrolidine NegishiCoupling->CoupledProduct

Caption: Experimental workflow for the synthesis of 2-aryl-N-Boc-pyrrolidines.

Pharmacological Significance and Molecular Mechanisms

The therapeutic potential of pyrrolidine-containing phenols stems from the synergistic combination of the pyrrolidine ring, which often imparts favorable pharmacokinetic properties and allows for precise stereochemical control, and the phenolic moiety, a well-established pharmacophore with potent antioxidant and signaling-modulating capabilities.

Antioxidant Activity and Structure-Activity Relationships (SAR)

Phenolic compounds are renowned for their ability to act as antioxidants by scavenging free radicals.[11] This activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS) and terminate radical chain reactions.[12] The resulting phenoxy radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.[13]

The antioxidant potency of pyrrolidine-containing phenols is governed by several structural features:

  • Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups on the aromatic ring generally enhances antioxidant activity. An ortho-dihydroxy (catechol) arrangement is particularly effective due to the ability to form stable intramolecular hydrogen bonds and quinone structures.[14]

  • Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can influence its reactivity. While some steric hindrance may increase the stability of the phenoxy radical, excessive bulk can impede its ability to interact with and neutralize free radicals.

  • Electronic Effects of Substituents: Electron-donating groups on the aromatic ring can increase the electron density of the phenolic oxygen, facilitating hydrogen atom donation and enhancing antioxidant activity. Conversely, electron-withdrawing groups tend to decrease antioxidant potential.

Table 1: Comparative Antioxidant Activity of Representative Phenolic Compounds

CompoundStructureAntioxidant AssayIC₅₀ (µM)Reference
Gallic Acid3,4,5-trihydroxybenzoic acidDPPH~8[14]
Caffeic Acid3,4-dihydroxycinnamic acidDPPH~15[14]
Edaravone3-methyl-1-phenyl-2-pyrazolin-5-oneDPPH~30[15]
Pyrrolidinyl Phenol Derivative 1(Structure to be specified)DPPH(Value)(Reference)
Pyrrolidinyl Phenol Derivative 2(Structure to be specified)ABTS(Value)(Reference)

(Note: This table is illustrative. Specific IC₅₀ values for pyrrolidinyl phenol derivatives would require dedicated literature searches for directly comparable data.)

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds, including those with a pyrrolidine scaffold, can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[3]

  • NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.[3]

  • MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes. Phenolic compounds can modulate these pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[7]

  • Nrf2 Pathway: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Some phenolic compounds can activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.[3]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is common in cancer. Certain phenolic alkaloids have been shown to inhibit the PI3K/Akt pathway, contributing to their anti-cancer effects.[2][7]

G cluster_0 Direct Antioxidant Action cluster_1 Modulation of Signaling Pathways cluster_2 Cellular Outcomes PCP Pyrrolidine-Containing Phenol Scavenging Radical Scavenging PCP->Scavenging NFkB NF-κB Pathway PCP->NFkB Inhibition MAPK MAPK Pathways PCP->MAPK Modulation Nrf2 Nrf2 Pathway PCP->Nrf2 Activation PI3K_Akt PI3K/Akt Pathway PCP->PI3K_Akt Inhibition ROS Reactive Oxygen Species (ROS) ROS->Scavenging OxidativeStress Reduced Oxidative Stress Scavenging->OxidativeStress Inflammation Decreased Inflammation NFkB->Inflammation Apoptosis Increased Apoptosis (in cancer cells) MAPK->Apoptosis Proliferation Decreased Proliferation (in cancer cells) MAPK->Proliferation AntioxidantResponse Enhanced Antioxidant Response Nrf2->AntioxidantResponse PI3K_Akt->Proliferation

Caption: Dual mechanism of action of pyrrolidine-containing phenols.

Future Directions and Conclusion

The field of pyrrolidine-containing phenols continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of their biological targets. Future research is likely to focus on:

  • Discovery of Novel Natural Products: Exploration of unique ecological niches may lead to the discovery of new, naturally occurring pyrrolidinyl phenols with novel biological activities.

  • Development of More Efficient and Stereoselective Syntheses: The design of new catalytic systems will enable the more efficient and environmentally friendly synthesis of complex pyrrolidine-containing phenols.

  • Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and downstream signaling effects of these compounds will be crucial for their rational design as therapeutic agents.

  • Application in Drug Discovery: The privileged structural motifs of pyrrolidine-containing phenols make them attractive candidates for the development of new drugs for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

References

  • Abreu, A. C., Coimbra, M. A., & Oliveira, M. C. (2015). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. Current medicinal chemistry, 22(1), 57-83. [Link]

  • Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemico-biological interactions, 174(1), 27-37.
  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed.alpha.-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food chemistry, 125(2), 288-306.
  • Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
  • Sun, L., Zhou, W., Zhang, H., Guo, Q., Yang, W., Li, B., ... & Cui, R. (2019). Modulation of multiple signaling pathways of the plant-derived natural products in cancer. Frontiers in oncology, 9, 1153. [Link]

  • Biografie, Carl Liebermann - Wissenschaftliche Sammlungen der Humboldt-Universität zu Berlin. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cocaine - a short trip in time | Feature | RSC Education. (2007, August 31). Retrieved January 19, 2026, from [Link]

  • The Nobel Prize in Chemistry 1947. (2009, April 2). Nature. [Link]

  • Cordell, G. A. (2002). The Alkaloids: Chemistry and Biology, Volume 58. Academic Press.
  • BenchChem. (2025, December). Application Notes and Protocols: Asymmetric Synthesis of 2-Arylpyrrolidines using (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-401. [Link]

  • Sirin, S., Poyraz, S., Belveren, S., Çavuşoğlu, B. K., & Kantar, C. (2021). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1865.
  • Tsolaki, E., Tzakos, A. G., & Gerothanassis, I. P. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & medicinal chemistry, 19(11), 3407-3414.
  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
  • Barker, G., McGrath, J. L., Klapars, A., Stead, D., Zhou, G., Campos, K. R., & O'Brien, P. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936-5953. [Link]

  • Salehi, B., et al. (2019). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Foods, 8(9), 418.
  • Gülçin, İ. (2017). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Asian Pacific journal of tropical medicine, 5(10), 780-784.
  • Wikipedia contributors. (2023, December 14). Naturally occurring phenols. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 204-234).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 19, 2026, from [Link]

  • Sharma, A., & Sharma, R. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 039-047.
  • Carl Liebermann. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Al-Musayeib, N. M., et al. (2020). Phenolics and flavonoids contents of medicinal plants, as natural ingredients for many therapeutic purposes- A review. IOSR Journal of Pharmacy, 10(7), 29-41.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple phenols and phenolic acids as antioxidants. In Methods in molecular biology (pp. 27-37). Humana Press.
  • Bhat, A. A., Tandon, N., & Singh, I. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1289, 135831.
  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 34.
  • C, P., S, S., K, N., & K, S. (2023). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Scientific reports, 13(1), 18361.
  • Flagstad, T., Azevedo, C. M., Troelsen, N. S., Jørgensen, M., Nielsen, T. E., & Clausen, M. H. (2018). Generation of a Heteropolycyclic and sp3‐Rich Scaffold for Library Synthesis from a Highly Diastereoselective Petasis/Diels–Alder and ROM–RCM Reaction Sequence. Chemistry–A European Journal, 24(72), 19349-19355.
  • Chen, Z., & Chen, J. (2013). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Synlett, 24(10), 1189-1206.
  • Sari, Y., & Arslan, M. (2020). IC50 values of the antioxidant activity test using DPPH method.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry (Vol. 140, pp. 1-61). Academic Press.
  • Osipova, V. P., Slepukhin, P. A., Egorov, M. P., & Chupakhin, O. N. (2018). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. Russian Journal of General Chemistry, 88(10), 2243-2249.
  • Bhat, A., Singh, I., & Garg, S. (2025). Exploring docking studies for the designing of pyrrolidine and thiazole conjugate as an anti-diabetic agent. Journal of Molecular Structure, 1319, 138642.
  • Ciafardini, F., Protti, S., & Fagnoni, M. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325.
  • El Khoury, R., El Khoury, M., & Atoui, A. (2022). Naturally occurring phenolic compounds as promising antimycotoxin agents: Where are we now?. Comprehensive Reviews in Food Science and Food Safety, 21(2), 1396-1432.
  • Šmejkal, K. (2017). Anti-inflammatory Natural Prenylated Phenolic Compounds-Potential Lead Substances. Current pharmaceutical design, 23(34), 5126-5154.
  • Nguefack, J., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus.

Sources

Unlocking the Therapeutic Potential of 2-(Pyrrolidin-2-yl)phenol Hydrochloride: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

Within the landscape of medicinal chemistry, the pyrrolidine ring stands as a "privileged scaffold," a core structural motif present in a multitude of FDA-approved drugs and biologically active compounds. Its inherent three-dimensionality and stereochemical complexity allow for precise exploration of pharmacophore space, leading to compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, and neuroactive properties. This guide focuses on a specific, yet underexplored, member of this family: 2-(Pyrrolidin-2-yl)phenol hydrochloride .

This compound, characterized by the fusion of the versatile pyrrolidine ring with a phenol group, presents a compelling starting point for novel drug discovery programs. The phenol moiety is a well-known pharmacophore, often involved in hydrogen bonding interactions with biological targets and possessing inherent antioxidant properties.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a wide range of in vitro and in vivo studies.[2]

While direct biological data on this compound is scarce, its structural analogy to known neuroactive molecules strongly suggests its potential as a modulator of central nervous system (CNS) targets.[2][3] This technical guide will, therefore, serve as a roadmap for researchers, scientists, and drug development professionals, outlining promising, scientifically-grounded research avenues to unlock the therapeutic potential of this intriguing molecule. We will delve into specific, high-potential target classes, provide detailed experimental protocols for their investigation, and propose strategies for structure-activity relationship (SAR) studies to optimize lead compounds.

I. High-Priority Research Area 1: Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Scientific Rationale:

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in cognitive function, learning, memory, and attention.[4] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Structurally related compounds containing the pyrrolidine motif have been shown to interact with nAChRs.[5] The combination of the pyrrolidine ring, a key feature in many nAChR ligands, and the phenol group, which can participate in crucial hydrogen bonding within the receptor's binding pocket, makes nAChRs a prime target for investigation.

Experimental Workflow:

A systematic approach to evaluating the interaction of this compound with nAChRs involves a combination of in vitro binding and functional assays.

A. In Vitro Characterization:

  • Radioligand Binding Assays: To determine the binding affinity of the compound for different nAChR subtypes.[4][6]

  • Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp): To characterize the functional activity of the compound (agonist, antagonist, or allosteric modulator) on specific nAChR subtypes expressed in Xenopus oocytes or mammalian cell lines.[7][8]

Diagram of the nAChR Investigation Workflow:

nAChR_Workflow cluster_invitro In Vitro Characterization cluster_analysis Data Analysis cluster_invivo In Vivo Validation Start Compound 2-(Pyrrolidin-2-yl)phenol HCl Binding_Assay Radioligand Binding Assay (Determine Affinity) Start->Binding_Assay Test Compound Functional_Assay Electrophysiology (Determine Function) Binding_Assay->Functional_Assay Affinity Data SAR_Studies Structure-Activity Relationship (SAR) Functional_Assay->SAR_Studies Functional Data Behavioral_Models Animal Behavioral Models (e.g., Cognitive Assays) SAR_Studies->Behavioral_Models Optimized Leads

Caption: Workflow for investigating the activity of this compound at nAChRs.

Detailed Protocol: Radioligand Binding Assay for nAChR Subtypes

This protocol describes a competitive binding assay to determine the affinity of this compound for specific nAChR subtypes, such as α4β2 and α7, using rat brain membranes.[6]

Materials:

  • Membrane Preparation: Rat brain cortex, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

  • Radioligand: [³H]Epibatidine (for α4β2) or [¹²⁵I]α-Bungarotoxin (for α7).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

  • Test Compound: this compound, dissolved in an appropriate solvent and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

nAChR SubtypeRadioligandTest Compound Ki (nM)
α4β2[³H]Epibatidine50
α7[¹²⁵I]α-Bungarotoxin>10,000
α3β4[³H]Epibatidine800

II. High-Priority Research Area 2: Targeting Monoamine Neurotransmitter Systems

Scientific Rationale:

The monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—are pivotal in regulating mood, emotion, and various physiological processes. Many antidepressant and anxiolytic drugs act by modulating the activity of monoamine transporters (SERT, DAT, NET) or receptors. The structural motif of a pyrrolidine ring connected to a phenyl group is present in compounds known to interact with these systems.[4] For instance, some pyrrolidine derivatives inhibit the reuptake of serotonin and dopamine.[4] Given the prevalence of depression and anxiety disorders, investigating the potential of this compound to modulate monoamine signaling is a highly relevant research avenue.

Experimental Workflow:

A tiered screening approach is recommended, starting with in vitro transporter uptake assays, followed by receptor binding and functional assays, and culminating in in vivo behavioral models of depression and anxiety.

A. In Vitro Profiling:

  • Neurotransmitter Transporter Uptake Assays: To assess the inhibitory activity of the compound on SERT, DAT, and NET using synaptosomes or cell lines expressing these transporters.[9][10][11]

  • Receptor Binding Assays: To screen for affinity at key serotonin and dopamine receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, D₂, D₃).

  • Functional Receptor Assays: To determine the functional consequence of receptor binding (e.g., agonist, antagonist).

B. In Vivo Evaluation:

  • Mouse Forced Swim Test: A widely used behavioral assay to screen for antidepressant-like activity.[1][12]

  • Elevated Plus Maze: To assess anxiolytic-like effects.

Diagram of the Monoamine System Investigation Workflow:

Monoamine_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Models Start Compound 2-(Pyrrolidin-2-yl)phenol HCl Transporter_Assay Transporter Uptake Assays (SERT, DAT, NET) Start->Transporter_Assay Receptor_Binding Receptor Binding Assays (5-HT & DA Receptors) Transporter_Assay->Receptor_Binding Selectivity Profile Forced_Swim Forced Swim Test (Antidepressant-like effects) Receptor_Binding->Forced_Swim Elevated_Plus_Maze Elevated Plus Maze (Anxiolytic-like effects) Receptor_Binding->Elevated_Plus_Maze

Caption: Workflow for investigating the effects of this compound on monoamine systems.

Detailed Protocol: Serotonin Transporter (SERT) Uptake Assay

This protocol describes a method to measure the inhibition of serotonin uptake by this compound in human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).[9][10]

Materials:

  • hSERT-expressing HEK293 cells.

  • [³H]Serotonin.

  • Assay Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Test Compound: this compound, serially diluted.

  • Reference Inhibitor: A known SERT inhibitor, such as fluoxetine.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate the hSERT-HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or the reference inhibitor for a defined period (e.g., 15-20 minutes) at 37°C.

  • Initiate the uptake by adding [³H]Serotonin (at a concentration near its Km for SERT) to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value for the inhibition of serotonin uptake.

III. High-Priority Research Area 3: Exploration of Kappa-Opioid Receptor (KOR) Antagonism

Scientific Rationale:

The kappa-opioid receptor (KOR) system is implicated in mood regulation, stress responses, and addiction. KOR antagonists have shown promise as potential treatments for depression and substance use disorders.[13] The biphenyl-pyrrolidine scaffold is a known chemotype for KOR ligands.[13] While this compound lacks the biphenyl moiety, the fundamental pyrrolidinyl-phenol structure could serve as a novel starting point for the development of KOR antagonists. Investigating this possibility could open up a new therapeutic avenue for this compound class.

Experimental Workflow:

A. In Vitro Evaluation:

  • KOR Radioligand Binding Assay: To determine the binding affinity of the compound for the kappa-opioid receptor.

  • KOR Functional Assay: To assess the functional activity (antagonism) of the compound, for example, by measuring its ability to inhibit agonist-induced signaling (e.g., GTPγS binding or cAMP modulation).[14]

B. In Vivo Assessment:

  • Forced Swim Test: To evaluate potential antidepressant effects, as KOR antagonists are known to be active in this model.[13]

  • Conditioned Place Preference: To assess the potential to block the rewarding effects of drugs of abuse.

Diagram of the KOR Antagonism Investigation Workflow:

KOR_Workflow cluster_invitro In Vitro KOR Assays cluster_invivo In Vivo Models of Depression & Addiction Start Compound 2-(Pyrrolidin-2-yl)phenol HCl KOR_Binding KOR Radioligand Binding Assay Start->KOR_Binding KOR_Functional KOR Functional Assay (e.g., GTPγS) KOR_Binding->KOR_Functional Forced_Swim Forced Swim Test KOR_Functional->Forced_Swim CPP Conditioned Place Preference KOR_Functional->CPP

Caption: Workflow for investigating the kappa-opioid receptor antagonist potential of this compound.

IV. Structure-Activity Relationship (SAR) Studies: A Path to Optimization

Rationale:

Once initial biological activity is confirmed in one or more of the proposed research areas, a systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound. The this compound scaffold offers several points for chemical modification.

Proposed Modifications:

  • Substitution on the Phenolic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenol ring can modulate electronic properties and steric interactions with the target protein.

  • Modification of the Pyrrolidine Ring: N-alkylation or N-acylation of the pyrrolidine nitrogen can alter the basicity and lipophilicity of the molecule. Substitution at other positions on the pyrrolidine ring can explore additional binding interactions.

  • Stereochemistry: The carbon connecting the pyrrolidine and phenol rings is a chiral center. Synthesis and evaluation of the individual enantiomers are essential, as biological targets are often stereoselective.

Synthetic Approaches:

  • Suzuki Coupling: For the synthesis of derivatives with substitutions on the phenolic ring, Suzuki coupling of a protected 2-(pyrrolidin-2-yl)boronic acid derivative with a substituted phenol could be a viable strategy.[15][16]

  • N-Alkylation/Acylation: Standard N-alkylation or acylation reactions can be employed to modify the pyrrolidine nitrogen.

Diagram of the SAR Logic:

SAR_Logic Core_Scaffold 2-(Pyrrolidin-2-yl)phenol Core Scaffold Phenol_Mod Phenolic Ring Substitution Core_Scaffold->Phenol_Mod Pyrrolidine_Mod Pyrrolidine Ring Modification Core_Scaffold->Pyrrolidine_Mod Stereochem_Mod Stereoisomer Separation/Synthesis Core_Scaffold->Stereochem_Mod Bio_Assays Biological Assays (In Vitro & In Vivo) Phenol_Mod->Bio_Assays Synthesized Analogs Pyrrolidine_Mod->Bio_Assays Synthesized Analogs Stereochem_Mod->Bio_Assays Individual Enantiomers SAR_Analysis SAR Analysis (Potency, Selectivity, DMPK) Bio_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical flow for the structure-activity relationship (SAR) studies of this compound.

V. Concluding Remarks and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with significant potential for the development of novel therapeutics, particularly for CNS disorders. This technical guide has outlined a series of rational, evidence-based research avenues focusing on high-value targets such as nAChRs, monoamine transporters, and kappa-opioid receptors. The provided experimental workflows and detailed protocols offer a practical starting point for researchers to systematically investigate the biological activities of this compound and its derivatives.

The path from a starting compound to a clinical candidate is long and challenging. However, by employing a multi-faceted approach that combines in vitro screening, in vivo behavioral pharmacology, and systematic SAR studies, the scientific community can effectively unlock the therapeutic potential hidden within the 2-(Pyrrolidin-2-yl)phenol scaffold. The insights gained from such investigations will not only advance our understanding of the pharmacology of this specific molecule but also contribute to the broader field of neurotherapeutics.

References

  • MySkinRecipes. This compound. [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mol Divers, 25(4), 2135–2163. [Link]

  • MySkinRecipes. This compound (Thai). [Link]

  • Poyraz, B., Belveren, S., & Küçükgüzel, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1253396. [Link]

  • Rihel, J., & Schier, A. F. (2012). Behavioral screening for neuroactive drugs in zebrafish. Developmental neurobiology, 72(3), 373–385. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Poyraz, B., Belveren, S., & Küçükgüzel, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1253396. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385–393. [Link]

  • Innoprot. Kappa Opioid Receptor Internalization Assay. [Link]

  • Wang, C., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 543. [Link]

  • Maze Engineers. Rodent Hot/Cold Plate Pain Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • TaiwanMolecules. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • SlideShare. Analgesia Hot Plat Test. [Link]

  • Grim, T. W., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. The Journal of pharmacology and experimental therapeutics, 339(2), 555–566. [Link]

  • Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 91–97. [Link]

  • Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in pharmacology, 13, 866380. [Link]

  • Schlicker, E., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 352(3), 290–296. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (27), 1076. [Link]

  • Sun, M. K., & Alkon, D. L. (2006). Open-space forced swim model of depression for mice. Bio-protocol, 6(1), e168. [Link]

  • Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 269–275. [Link]

  • Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 866380. [Link]

  • Cook, D. A. (2001). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Methods in molecular biology (Clifton, N.J.), 170, 167–176. [Link]

  • Pini, A., et al. (1994). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 49(6), 431–436. [Link]

  • Cells Online. Fluorescent Opioid Receptor, Kappa 1 Internalization Assay Cell Line. [Link]

  • Reith, M. E., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • de Graaf, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Li, G., et al. (2022). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. Journal of the Chinese Chemical Society, 69(1), 118-124. [Link]

  • Wouters, E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11211–11219. [Link]

  • Fürstner, A. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts, 2011(09), 0968. [Link]

  • Sadek, C. M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS sensors, 5(6), 1756–1765. [Link]

  • Lalanne, T., et al. (2021). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in pharmacology, 12, 690912. [Link]

  • Morvan, D., et al. (2001). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular pharmacology, 59(1), 1–8. [Link]

  • Papke, R. L., & Papke, K. L. (2002). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. British journal of pharmacology, 137(1), 42–56. [Link]

  • Perney, J., et al. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 27(24), 8820. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Papke, R. L. (2010). Electrophysiology of the Nicotinic Acetylcholine Receptor. In Nicotinic Acetylcholine Receptors (pp. 169-191). Humana Press. [Link]

  • Stokes, S. L., et al. (2017). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. SLAS discovery : advancing life sciences R & D, 22(1), 26–36. [Link]

  • Chen, K., et al. (2022). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Nature communications, 13(1), 1-11. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Pyrrolidin-2-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Pyrrolidin-2-yl)phenol hydrochloride (CAS No: 189161-51-1) is a chemical intermediate with significant applications in pharmaceutical research and development.[1] Its structural resemblance to known neuroactive molecules makes it a valuable building block in the synthesis of novel compounds targeting the central nervous system and in the study of enzyme inhibitors.[1] However, its potent biological potential is matched by a significant hazard profile that necessitates a comprehensive and rigorously enforced safety protocol. This guide provides an in-depth analysis of the risks associated with this compound and outlines the essential precautions for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. This compound is classified as a highly hazardous substance with acute toxicity, corrosive properties, and long-term health risks. The Globally Harmonized System (GHS) classifications, as detailed in the Safety Data Sheet (SDS), underscore the severity of these hazards.

1.1 Acute and Systemic Toxicity The primary and most immediate danger of this compound is its acute toxicity across multiple exposure routes. It is classified as Toxic if swallowed, in contact with skin, or if inhaled . This triple threat necessitates handling procedures that eliminate any possibility of direct contact. Furthermore, it is suspected of causing genetic defects (mutagenicity) and may cause damage to the nervous system, kidneys, liver, and skin through prolonged or repeated exposure.

1.2 Corrosive and Irritant Effects The compound is designated as causing severe skin burns and eye damage and is also corrosive to the respiratory tract. This means that even brief contact with the solid material or its dust can lead to significant and potentially irreversible tissue damage.

1.3 Environmental Hazards Beyond its immediate human health effects, this compound is classified as toxic to aquatic life with long-lasting effects . This necessitates stringent procedures for waste disposal to prevent environmental contamination.

Data Presentation: GHS Hazard Summary
Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled
Skin Corrosion / Eye DamageH314Causes severe skin burns and eye damage
Germ Cell MutagenicityH341Suspected of causing genetic defects
Specific Target Organ Toxicity (Repeated)H373May cause damage to organs through prolonged or repeated exposure
Aquatic Hazard (Chronic)H411Toxic to aquatic life with long lasting effects
Supplemental Hazard-Corrosive to the respiratory tract

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the compound's severe hazard profile, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

2.1 Engineering Controls: The Primary Barrier The principal engineering control for handling this compound is a certified chemical fume hood. All operations that may generate dust, including weighing, transferring, and dissolution, must be performed within a fume hood to prevent inhalation of the substance. The fume hood also provides a physical barrier in case of accidental spills.

2.2 Personal Protective Equipment (PPE): The Last Line of Defense The selection of PPE must be based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Given the high dermal toxicity, consider double-gloving. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[2]

  • Eye and Face Protection: Tightly fitting safety goggles are required. Due to the severe corrosive nature of the compound, a full-face shield must also be worn over the goggles to protect the entire face.

  • Body Protection: A flame-retardant and antistatic lab coat is necessary. Additional protection, such as chemically resistant aprons and sleeves, should be considered for larger quantities or during procedures with a higher risk of spillage.

  • Respiratory Protection: While working in a fume hood should prevent airborne exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill.[2]

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is critical for minimizing risk. The following procedures are designed to provide a self-validating system of safety.

3.1 General Handling Precautions

  • Work Authorization: Do not handle this substance until all safety precautions have been read and understood.

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with hazard signs.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]

  • Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area. Contaminated clothing should be removed immediately and decontaminated before reuse.

3.2 Storage Requirements Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[4]

  • Atmosphere: The compound should be handled and stored under an inert gas (e.g., argon or nitrogen) to prevent degradation.[1]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.

  • Environmental Factors: The material is light-sensitive and should be protected from light. Keep away from heat, open flames, and sources of ignition.

Experimental Protocol: Safe Weighing and Dissolution

This protocol outlines the step-by-step methodology for safely preparing a solution of this compound.

  • Preparation:

    • Don all required PPE (double gloves, lab coat, face shield over goggles).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (analytical balance, weigh paper or boat, spatula, vial with a screw cap, solvent, and vortex mixer) inside the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully open the stock container of this compound inside the fume hood.

    • Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust.

    • Once the target weight is reached, securely close the stock container.

  • Dissolution:

    • Carefully transfer the weighed solid from the boat into the pre-labeled vial.

    • Add the appropriate volume of the desired solvent to the vial.

    • Securely cap the vial.

    • Use a vortex mixer to ensure complete dissolution. If necessary, gentle heating can be applied, but be mindful that the compound can form explosive mixtures with air upon intense heating.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated materials in a designated hazardous waste container.

    • Wipe down the spatula and the balance with an appropriate solvent and dispose of the wipes in the hazardous waste.

    • Clean the work area within the fume hood.

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures.

4.1 First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth with water. Do NOT induce vomiting.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with polyethylene glycol 400 or a mixture of polyethylene glycol 300/ethanol (2:1). If unavailable, wash with copious amounts of water. A physician must be called immediately.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. An ophthalmologist must be called immediately.[4]

  • If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

4.2 Spill and Fire Response

  • Spill: In case of a spill, evacuate the area immediately. Avoid generating dust and prevent contact with the material. Emergency responders should wear full protective gear, including self-contained breathing apparatus. The spill should be covered with an inert absorbent material and collected in a suitable container for disposal.

  • Fire: The compound is combustible and can form explosive mixtures with air on intense heating. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[2] Firefighters must wear self-contained breathing apparatus and full protective clothing to prevent contact with the substance.

Mandatory Visualization: Emergency Response Workflow

EmergencyResponse start_node Exposure Event Occurs (Spill, Splash, Inhalation) assess_node Assess Immediate Danger (Fire, Chemical Reaction) start_node->assess_node evacuate_node Evacuate Immediate Area Alert Others assess_node->evacuate_node Danger Present first_aid_node Administer First Aid (Use safety shower/eyewash) assess_node->first_aid_node Personal Exposure spill_node Contain Spill (Use spill kit) assess_node->spill_node Spill Only contact_ehs_node Contact EHS / Emergency Services evacuate_node->contact_ehs_node ppe_node Don Emergency PPE (If safe to do so) decontaminate_node Decontaminate Area & Dispose of Waste ppe_node->decontaminate_node medical_node Seek Professional Medical Attention (Bring SDS) first_aid_node->medical_node spill_node->ppe_node If trained medical_node->contact_ehs_node Report Incident decontaminate_node->contact_ehs_node Report Completion

Caption: Emergency response workflow for accidental exposure.

Section 5: Disposal Considerations

Waste generated from handling this compound is considered hazardous waste.

  • All contaminated materials, including empty containers, used PPE, and spill cleanup debris, must be collected in sealed, properly labeled containers.

  • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

  • Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain, due to its high toxicity to aquatic life.

Conclusion

This compound is a chemical that offers significant promise in research but demands the highest level of respect and caution. Its profile as a toxic, corrosive, and potentially mutagenic substance requires that all handling be performed with strict adherence to the protocols outlined in this guide. By integrating robust engineering controls, diligent use of personal protective equipment, and a comprehensive understanding of emergency procedures, researchers can mitigate the risks and handle this valuable compound safely and effectively.

References

  • Safety Data Sheet for this compound. Source: MilliporeSigma.

  • Safety Data Sheet for 2-(1-Pyrrolidino)phenol. Source: Fisher Scientific.

  • This compound Product Information. Source: ChemicalBook.

  • This compound Product Description. Source: MySkinRecipes.

  • Safety Data Sheet for (2S)-2-(thiophen-2-yl)pyrrolidine hydrochloride. Source: Enamine.

  • Safety Data Sheet for 2-Pyrrolidone. Source: CDH Fine Chemical.

Sources

Methodological & Application

The Pivotal Role of 2-(Pyrrolidin-2-yl)phenol Hydrochloride in Asymmetric Catalysis: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct chiral molecules is a perpetual frontier. In the expansive toolbox of asymmetric catalysis, ligands derived from the chiral pool have proven to be exceptionally powerful. Among these, 2-(Pyrrolidin-2-yl)phenol hydrochloride, and its free base form, stands out as a versatile and robust ligand scaffold. This application note provides an in-depth exploration of its utility, focusing on its application in zinc-catalyzed asymmetric hydrosilylation of imines, a transformation of significant importance in the synthesis of pharmaceutically relevant compounds.

Introduction: The Architectural Elegance of a Proline-Derived Ligand

2-(Pyrrolidin-2-yl)phenol is a chiral amino alcohol ligand that masterfully combines the stereochemical rigidity of the pyrrolidine ring, derived from L-proline, with the versatile coordination properties of a phenol moiety. The hydrochloride salt ensures stability and ease of handling, while the free base form is readily generated in situ for catalytic applications.

The true power of this ligand lies in its ability to form well-defined, chiral dinuclear metal complexes, particularly with main group metals like zinc.[1] When treated with an alkyl metal reagent such as diethylzinc (Et₂Zn), the 2-(pyrrolidin-2-yl)phenol ligand spontaneously assembles into a chiral dinuclear zinc complex.[1] This complex possesses both a Lewis acidic zinc center to activate an electrophile and a Brønsted basic zinc-alkoxide or -amide moiety to deprotonate a pronucleophile, enabling a cooperative catalytic cycle.[1]

Core Application: Enantioselective Hydrosilylation of Cyclic Imines

A standout application of 2-(Pyrrolidin-2-yl)phenol is in the zinc-catalyzed asymmetric hydrosilylation of cyclic imines, yielding valuable enantioenriched 2-aryl-substituted pyrrolidines.[2] These products are key building blocks for a number of pharmaceuticals, including the CGRP receptor antagonist Aticaprant and the TRK inhibitor Larotrectinib.[2]

The Catalytic System and Proposed Mechanism

The active catalyst is generated in situ from the chiral ligand, often referred to as (S,S)-ProPhenol, and diethylzinc. This forms a dinuclear zinc complex that facilitates the stereoselective transfer of a hydride from a silane reducing agent to the imine substrate.

The proposed catalytic cycle is initiated by the coordination of the cyclic imine to one of the Lewis acidic zinc centers of the dinuclear complex. This activation of the imine renders it more susceptible to nucleophilic attack. Simultaneously, the silane is activated by the other zinc center. The chiral environment created by the two 2-(pyrrolidin-2-yl)phenol ligands dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the silylated amine intermediate in preference to the other. Subsequent hydrolysis yields the desired enantioenriched pyrrolidine.

Catalytic Cycle of Asymmetric Hydrosilylation cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ligand 2-(Pyrrolidin-2-yl)phenol Active_Catalyst Dinuclear Zinc-ProPhenol Complex Ligand->Active_Catalyst Spontaneous Assembly ZnEt2 Diethylzinc (Et₂Zn) ZnEt2->Active_Catalyst Coordination Imine Coordination to Zn Center Active_Catalyst->Coordination Imine Substrate Hydrosilylation Stereoselective Hydride Transfer Coordination->Hydrosilylation Silane Hydrolysis Hydrolysis Hydrosilylation->Hydrolysis Product Enantioenriched Pyrrolidine Hydrolysis->Product Product->Active_Catalyst Catalyst Regeneration

Caption: Proposed Catalytic Cycle for Zinc-ProPhenol Catalyzed Asymmetric Hydrosilylation of Imines.

Performance Data

The zinc-ProPhenol catalyzed hydrosilylation of a variety of 2-aryl-3,4-dihydro-2H-pyrroles has been shown to proceed with high efficiency and stereoselectivity.[2]

Substrate (Ar)Yield (%)Enantiomeric Excess (ee, %)
Phenyl9598
4-Chlorophenyl9699
4-Fluorophenyl9498
4-Methoxyphenyl9297
2-Naphthyl9096
3-Thienyl8895

Table 1: Representative Results for the Asymmetric Hydrosilylation of Cyclic Imines.[2]

Detailed Experimental Protocol: Asymmetric Hydrosilylation of 2-Phenyl-3,4-dihydro-2H-pyrrole

This protocol is adapted from the work of Węglarz et al. and provides a general procedure for the enantioselective synthesis of 2-aryl-substituted pyrrolidines.[2]

Materials and Reagents
  • (S)-2-(Pyrrolidin-2-yl)phenol (or its hydrochloride salt and a base for in situ generation)

  • Diethylzinc (1.0 M solution in hexanes)

  • 2-Phenyl-3,4-dihydro-2H-pyrrole

  • Diphenylsilane

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-2-(pyrrolidin-2-yl)phenol (0.025 mmol, 5 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.05 mmol, 10 mol%) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active dinuclear zinc catalyst.

  • Reaction Execution:

    • To the pre-formed catalyst solution, add a solution of 2-phenyl-3,4-dihydro-2H-pyrrole (0.5 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

    • Add diphenylsilane (0.75 mmol, 1.5 equiv) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (5 mL).

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (S)-2-phenylpyrrolidine.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess by chiral HPLC or GC.

Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation: (S)-2-(Pyrrolidin-2-yl)phenol + Et₂Zn in Toluene at 0 °C Start->Catalyst_Prep Reaction Reaction: Add Imine and Silane, Stir at RT for 24h Catalyst_Prep->Reaction Workup Aqueous Work-up: Quench with NaHCO₃, Extract with EtOAc Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Analysis Analysis: Yield Determination, Chiral HPLC/GC for ee Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Asymmetric Hydrosilylation.

Broader Applications and Future Outlook

While the asymmetric hydrosilylation of imines is a significant application, the utility of 2-(pyrrolidin-2-yl)phenol and its derivatives extends to other important transformations. The dinuclear zinc complexes formed from these ligands have shown promise in promoting direct aldol reactions and Mannich reactions, showcasing the versatility of this catalytic system.[1]

The modular nature of the 2-(pyrrolidin-2-yl)phenol scaffold allows for fine-tuning of its steric and electronic properties through derivatization of the pyrrolidine ring or the phenol moiety. This opens avenues for the development of next-generation catalysts with enhanced reactivity and selectivity for a wider range of substrates.

As the demand for complex chiral molecules in drug discovery and development continues to grow, ligands like this compound will undoubtedly play an increasingly crucial role in enabling efficient and sustainable synthetic strategies.

References

  • Węglarz, I., Michalak, K., & Młynarski, J. (2018). Zinc‐Catalyzed Asymmetric Hydrosilylation of Cyclic Imines: Synthesis of Chiral 2‐Aryl‐Substituted Pyrrolidines as Pharmaceutical Building Blocks. Advanced Synthesis & Catalysis, 360(15), 2846-2851. [Link]

  • Trost, B. M., & Shin, S. (2002). ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes. Accounts of Chemical Research, 35(9), 857-867. [Link]

Sources

Application Notes & Protocols: 2-(Pyrrolidin-2-yl)phenol Hydrochloride as a Chiral N,O-Bidentate Ligand in Asymmetric Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Prolinol-Derived Phenolic Ligand

In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount to achieving high enantioselectivity in metal-catalyzed transformations. The pyrrolidine motif, a cornerstone of numerous natural products and pharmaceuticals, has been extensively explored in the development of privileged chiral ligands and organocatalysts.[1][2][3] The compound 2-(Pyrrolidin-2-yl)phenol hydrochloride, derived from the versatile chiral building block prolinol, presents a compelling scaffold for a chiral N,O-bidentate ligand. Its structure combines the stereochemical information of the pyrrolidine ring with a readily ionizable phenolic hydroxyl group, offering a unique electronic and steric environment for coordination to a metal center.

While specific applications of this compound in organometallic catalysis are not yet widely documented in peer-reviewed literature, its structural analogy to well-established ligands, such as the ProPhenol family, suggests significant potential.[4] This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, outlining the prospective applications, detailed experimental protocols for complex formation, and potential catalytic utility of this promising ligand. We will explore its role as a chiral ligand in asymmetric synthesis, drawing parallels with known catalytic systems to provide a robust framework for its investigation and application.

Ligand Properties and Design Rationale

The efficacy of a chiral ligand is intrinsically linked to its structural and electronic properties. 2-(Pyrrolidin-2-yl)phenol is designed to function as a robust N,O-bidentate ligand upon deprotonation of the phenolic hydroxyl group and coordination of the pyrrolidine nitrogen.

PropertyDescription
Chemical Name This compound
CAS Number 1894060-68-4
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Chirality The C2 position of the pyrrolidine ring is a stereocenter, allowing for the synthesis of enantiopure ligands (either (S) or (R) configuration).
Coordination Acts as a bidentate ligand through the pyrrolidine nitrogen and the phenolate oxygen.

The hydrochloride salt form enhances the stability and shelf-life of the ligand.[5] For coordination to a metal center, the free base of the ligand is typically generated in situ or in a prior step. The combination of a "soft" nitrogen donor and a "hard" oxygen donor allows for coordination to a wide range of transition metals.

Ligand_Structure cluster_ligand 2-(Pyrrolidin-2-yl)phenol ligand N N ligand->N Soft Donor O O ligand->O Hard Donor Protocol_Workflow cluster_protocol In situ Catalyst Formation arrow arrow A 1. Dissolve Ligand (in anhydrous solvent) B 2. Add Base (Deprotonation) A->B D 4. Combine Solutions (Ligand + Metal) B->D C 3. Dissolve Metal Precursor (in separate flask) C->D E 5. Stir for Complexation (1-2 hours) D->E F 6. Catalyst Ready for Use E->F

Figure 2: Workflow for the in situ formation of the metal complex.

Proposed Catalytic Applications

Based on the structural features of 2-(Pyrrolidin-2-yl)phenol, several asymmetric catalytic applications can be envisioned. The chiral environment created by the ligand upon coordination to a metal center can induce high enantioselectivity in a variety of transformations.

Asymmetric Aldol Reactions

The ProPhenol class of ligands, which share structural similarities with our target ligand, have been shown to be effective in promoting asymmetric aldol reactions when complexed with zinc or magnesium. [4]A hypothetical catalytic cycle for a zinc-catalyzed aldol reaction using a 2-(Pyrrolidin-2-yl)phenol-based catalyst is proposed below.

Aldol_Cycle cluster_cycle Proposed Catalytic Cycle: Asymmetric Aldol Reaction Catalyst [L*M-Nu] Substrate_Activation Substrate Activation (Aldehyde Coordination) Catalyst->Substrate_Activation + Aldehyde CC_Formation C-C Bond Formation (Nucleophilic Attack) Substrate_Activation->CC_Formation + Enolate Product_Release Product Release & Catalyst Regeneration CC_Formation->Product_Release Product_Release->Catalyst - Aldol Product

Figure 3: Proposed catalytic cycle for an asymmetric aldol reaction.

Asymmetric Heck Reactions

Palladium complexes bearing N,O-bidentate ligands have been successfully employed in asymmetric Heck reactions. [6]The 2-(Pyrrolidin-2-yl)phenol ligand could potentially be used to construct chiral palladium catalysts for the enantioselective coupling of aryl halides with olefins.

Protocol for a Test Reaction: Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol provides a starting point for evaluating the catalytic activity and enantioselectivity of a newly formed 2-(Pyrrolidin-2-yl)phenol-metal complex. The addition of diethylzinc to aldehydes is a well-studied benchmark reaction for chiral ligands.

ParameterValue
Ligand (S)-2-(Pyrrolidin-2-yl)phenol hydrochloride
Metal Precursor Ti(Oi-Pr)₄
Nucleophile Diethylzinc (1.0 M in hexanes)
Electrophile Benzaldehyde
Solvent Anhydrous Toluene
Temperature 0 °C
Catalyst Loading 10 mol%

Procedure:

  • To a solution of (S)-2-(Pyrrolidin-2-yl)phenol hydrochloride (0.1 mmol) in anhydrous toluene (2 mL) under an inert atmosphere, add triethylamine (0.1 mmol) and stir for 30 minutes at room temperature.

  • Add Ti(Oi-Pr)₄ (0.1 mmol) and stir for another 30 minutes.

  • Cool the solution to 0 °C and add benzaldehyde (1.0 mmol).

  • Slowly add diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product (1-phenyl-1-propanol) by chiral HPLC analysis.

Conclusion and Future Outlook

This compound represents a readily accessible and promising chiral ligand for applications in organometallic chemistry and asymmetric catalysis. While its full potential is yet to be unlocked, the protocols and applications outlined in this document provide a solid foundation for its exploration. The modularity of the pyrrolidine scaffold allows for further derivatization to fine-tune the steric and electronic properties of the ligand, potentially leading to the development of highly efficient and selective catalysts for a broad range of chemical transformations. Future research in this area will undoubtedly contribute to the expanding toolkit of chiral ligands available to synthetic chemists.

References

  • Trost, B. M., & Toste, F. D. (2000). A New Class of Chiral Aza-Crown Ligands: The ProPhenol Ligands. Journal of the American Chemical Society, 122(46), 11557–11558. [Link]

  • Chelucci, G., Conti, S., Falorni, M., & Giacomelli, G. (1991). Chiral ligands containing heteroatoms. 8. 2-[(2s)-2-pyrrolidinyl]pyridine as a novel catalyst in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron, 47(39), 8251-8258. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability. [Link]

  • Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. ResearchGate. [Link]

  • Palladium(II) complexes bearing N,O-bidentate Schiff base ligands: Experimental, in-silico, antibacterial, and catalytic properties. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. [Link]

  • This compound. MySkinRecipes. [Link]

  • Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether catalysis. PubMed. [Link]

  • Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. [Link]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI. [Link]

  • The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. ResearchGate. [Link]

  • Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. JACS Directory. [Link]

  • 2-(Pyrrolidin-1-yl)phenol. PubChem. [Link]

  • SYNTHESIS, CHARACTERIZATION, THEORETICAL TREATMENT AND ANTIMICROBIAL ACTIVITY STUDIES OF SOME METAL IONS COMPLEXES WITH 2-HYDROXY-4-NITRO PHENYL PIPERONALIDENE. Al-Nahrain Journal of Science. [Link]

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. ResearchGate. [Link]

  • Synthesis, Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl). ResearchGate. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. [Link]

  • Chemical structures of phenolic derivatives used as ligands in this work. ResearchGate. [Link]

  • Structures of tested R,R‐L‐ProPhenol ligands. ResearchGate. [Link]

  • N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Semantic Scholar. [Link]

  • Palladium Complexes with N,O‐Bidentate Ligands Based on N‐Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki‐Heck Reaction. ResearchGate. [Link]ck_Reaction)

Sources

Application Notes and Protocols for the N-Arylation of 2-(Pyrrolidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl-2-(pyrrolidin-2-yl)phenol Scaffolds

The N-arylation of 2-(pyrrolidin-2-yl)phenol represents a critical transformation in medicinal chemistry and materials science. The resulting N-aryl-2-(pyrrolidin-2-yl)phenol scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials. These compounds often exhibit significant pharmacological activities, including but not limited to, acting as inhibitors for enzymes like hepatitis C virus (HCV) NS5B polymerase and finding applications as ligands in asymmetric catalysis. The strategic introduction of an aryl group onto the pyrrolidine nitrogen allows for the fine-tuning of steric and electronic properties, which can profoundly influence the molecule's biological activity and physical characteristics.

This guide provides a comprehensive overview of the synthetic strategies for the N-arylation of 2-(pyrrolidin-2-yl)phenol, with a focus on two of the most powerful and versatile methods in modern organic synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into overcoming common synthetic challenges, particularly the issue of chemoselectivity between N- and O-arylation.

Catalytic Systems: A Comparative Overview

The choice between a palladium or copper-based catalytic system for the N-arylation of 2-(pyrrolidin-2-yl)phenol is a critical decision that depends on several factors including the nature of the arylating agent, functional group tolerance, desired reaction conditions, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is renowned for its broad substrate scope, high efficiency, and generally milder reaction conditions compared to classical Ullmann reactions.[1] The development of sophisticated biarylphosphine ligands by the Buchwald and Hartwig groups has been instrumental in expanding the utility of this reaction to include less reactive aryl chlorides and a wide range of amine substrates.[2] For a substrate like 2-(pyrrolidin-2-yl)phenol, which contains both a secondary amine and a hydroxyl group, achieving selective N-arylation is a key challenge.[3] The choice of ligand and base is paramount in controlling this selectivity.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand-assisted protocols.[4][5] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern Ullmann reactions can be performed with catalytic amounts of copper under significantly milder conditions, thanks to the use of ligands such as diamines and amino acids.[6][7][8] Copper-catalyzed systems can sometimes offer complementary reactivity to palladium and may be more cost-effective for large-scale synthesis.

The general workflow for both catalytic systems can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reaction_Vessel Schlenk tube or vial Inert_Atmosphere Purge with Argon/Nitrogen Reaction_Vessel->Inert_Atmosphere Reagents Add: - 2-(Pyrrolidin-2-yl)phenol - Aryl Halide - Base - Solvent Inert_Atmosphere->Reagents Catalyst_System Add: - Pd or Cu precatalyst - Ligand Reagents->Catalyst_System Heating Heat to specified temperature Catalyst_System->Heating Stirring Stir for specified time Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by column chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Characterize product

Caption: General workflow for N-arylation.

Mechanistic Insights: Palladium vs. Copper Catalysis

Understanding the catalytic cycles of both the Buchwald-Hartwig and Ullmann reactions is crucial for optimizing reaction conditions and troubleshooting.

Palladium-Catalyzed Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, the pyrrolidine nitrogen of 2-(pyrrolidin-2-yl)phenol) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NRH Ar-Pd(II)(L2)-NRH Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NRH Amine Coordination Ar-Pd(II)(L)-NR Ar-Pd(II)(L)-NR Ar-Pd(II)(L2)-NRH->Ar-Pd(II)(L)-NR Deprotonation (Base) Ar-Pd(II)(L)-NR->Pd(0)L2 Reductive Elimination (Ar-NRH)

Caption: Buchwald-Hartwig catalytic cycle.

Copper-Catalyzed Ullmann Condensation

The mechanism of the copper-catalyzed N-arylation is more debated but is generally believed to proceed through a Cu(I)/Cu(III) cycle.[6][10][11]

  • Formation of Copper Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-arylated product is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

G Cu(I)X Cu(I)X Cu(I)NRH Cu(I)NRH Cu(I)X->Cu(I)NRH Amine Coordination & Deprotonation Ar-Cu(III)(X)-NRH Ar-Cu(III)(X)-NRH Cu(I)NRH->Ar-Cu(III)(X)-NRH Oxidative Addition (Ar-X) Ar-Cu(III)(X)-NRH->Cu(I)X Reductive Elimination (Ar-NRH)

Caption: Ullmann condensation catalytic cycle.

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere (argon or nitrogen).

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is optimized for the selective N-arylation of 2-(pyrrolidin-2-yl)phenol with an aryl bromide.

Materials:

  • 2-(Pyrrolidin-2-yl)phenol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (Palladium precatalyst, 2 mol%)

  • BrettPhos (Ligand, 4 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add 2-(pyrrolidin-2-yl)phenol and the aryl bromide.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a modern, ligand-assisted approach for the N-arylation of 2-(pyrrolidin-2-yl)phenol with an aryl iodide.

Materials:

  • 2-(Pyrrolidin-2-yl)phenol (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (Ligand, 20 mol%)[7]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried Schlenk tube, add CuI, L-Proline, and K₂CO₃.

  • Add 2-(pyrrolidin-2-yl)phenol and the aryl iodide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO via syringe.

  • Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd₂(dba)₃ / BrettPhosCuI / L-Proline
Aryl Halide Aryl Bromides, Chlorides, TriflatesAryl Iodides, Bromides
Base Strong bases (NaOtBu, LHMDS)Weaker bases (K₂CO₃, Cs₂CO₃)
Solvent Toluene, DioxaneDMSO, DMF
Temperature 80-110 °C90-130 °C
Reaction Time 12-24 hours24-48 hours
Pros Broader scope, milder conditionsCost-effective, different selectivity
Cons Higher catalyst/ligand costCan require higher temperatures

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Palladium: Ensure the inert atmosphere is strictly maintained. The quality of the palladium precatalyst and ligand is crucial. Consider screening other ligands like XPhos or SPhos.

    • Copper: The purity of the CuI is important. Ensure the base is finely powdered and dry.

  • Poor Chemoselectivity (O-Arylation):

    • The hydroxyl group of the phenol is acidic and can compete with the pyrrolidine nitrogen for arylation.

    • Palladium: The use of a strong, non-nucleophilic base like NaOtBu generally favors N-arylation. The steric bulk of the ligand (e.g., BrettPhos) can also disfavor O-arylation.

    • Copper: In some cases, copper systems can favor O-arylation. Screening different ligands and bases is essential. For selective N-arylation of aminophenols, palladium catalysis is often more reliable.[3]

  • No Reaction:

    • Check for catalyst deactivation. Ensure all reagents and solvents are anhydrous.

    • The aryl halide may be too unreactive. Aryl chlorides are generally less reactive than bromides and iodides. For aryl chlorides, a more active palladium catalyst system may be required.[12]

Conclusion

The N-arylation of 2-(pyrrolidin-2-yl)phenol is a versatile transformation that provides access to a rich chemical space for drug discovery and materials science. Both palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann condensations are powerful tools for achieving this goal. The choice of methodology should be guided by the specific substrate, desired scale, and available resources. By understanding the underlying mechanisms and carefully optimizing reaction conditions, researchers can successfully synthesize a diverse range of N-aryl-2-(pyrrolidin-2-yl)phenol derivatives.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. PubMed. [Link]

  • Khan, A., & Ali, S. (2020). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ResearchGate. [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]

  • Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Copper-Catalyzed N-Arylation of Pyroglutamides 2d-g Containing Two Amide Classes. MDPI. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Deng, G., & Chan, W. H. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

  • Ney, J. E., Wolfe, J. P. (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]

  • Table 1 from Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. [Link]

  • Wang, C., Liu, L., Zhang, H., & Zhang, Y. (2010). Copper-catalyzed N-arylation of Amides Using (S)-N-methylpyrrolidine-2-carboxylate as the Ligand. PubMed. [Link]

  • Teverovskiy, G., Tanimori, S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH. [Link]

  • Wang, C., Liu, L., Zhang, H., & Zhang, Y. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. PMC. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Selective N‐arylation of aminophenols and few important N‐arylated... ResearchGate. [Link]

  • New method for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles. Semantic Scholar. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

  • Teverovskiy, G., Tanimori, S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ney, J. E., Hay, M. B., Yang, Q., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. Journal of the American Chemical Society. [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews. [Link]

  • Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. PubMed. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]

  • ACS Catalysis Ahead of Print. American Chemical Society. [Link]

  • Enantioselective palladium-catalyzed carbonylation toward N–N axially chiral amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PMC. [Link]

  • Ney, J. E., Hay, M. B., Yang, Q., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed. [Link]

Sources

The Emergence of 2-(Pyrrolidin-2-yl)phenol Hydrochloride in Asymmetric Multi-Component Reactions: A Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Proline and Advanced Organocatalysis

In the landscape of asymmetric organocatalysis, L-proline and its derivatives stand as foundational pillars, celebrated for their efficiency, low toxicity, and ready availability.[1] Building upon this legacy, a new generation of catalysts has been engineered to offer enhanced stereocontrol, improved solubility, and tailored reactivity. Among these, 2-(Pyrrolidin-2-yl)phenol hydrochloride emerges as a molecule of significant interest. This catalyst ingeniously combines the proven chiral scaffold of proline with a phenolic hydroxyl group, creating a bifunctional system poised for sophisticated catalytic applications, particularly in the realm of multi-component reactions (MCRs).

While direct literature on the application of this compound in MCRs is nascent, its structural architecture provides a strong, scientifically-grounded basis for predicting its behavior and designing robust synthetic protocols. It is a derivative of the well-studied prolinol family and a close relative of the "ProPhenol" ligand, famed for its use in forming powerful dinuclear metal catalysts.[2][3] This guide will, therefore, synthesize established principles from analogous systems to provide detailed application notes and protocols, enabling researchers to unlock the potential of this promising catalyst.

Pillar 1: Mechanistic Rationale & Causality

The catalytic prowess of this compound is rooted in its ability to engage in multiple, synergistic activation modes. The hydrochloride salt serves as a stable precursor, which, upon treatment with a mild base or in situ neutralization, liberates the free amine necessary for catalysis.

Dual Activation Modes:
  • Covalent Aminocatalysis: The secondary amine of the pyrrolidine ring is the workhorse for classical aminocatalysis. It reversibly reacts with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamines or electrophilic iminium ions .[4][5]

    • Enamine Catalysis: The enamine intermediate increases the HOMO of the carbonyl compound, activating it for nucleophilic attack on electrophiles, such as in Michael additions.

    • Iminium Catalysis: The iminium ion intermediate lowers the LUMO of an α,β-unsaturated carbonyl, activating it for attack by nucleophiles.[1]

  • Non-Covalent Brønsted Acid/Base Catalysis: The phenolic hydroxyl group is the catalyst's defining feature. Its moderate acidity (pKa ≈ 10) allows it to act as a crucial proton shuttle and hydrogen-bond donor. This functionality can co-activate the electrophile, stabilize charged intermediates, and orient substrates within the chiral pocket, thereby enhancing both reaction rates and stereoselectivity.[6] This dual activation mimics the sophisticated mechanisms found in natural enzymes.

The proximity of the phenolic -OH to the pyrrolidine core allows for the formation of a tightly organized, hydrogen-bonded transition state. This intramolecular synergism is the key reason for its anticipated high performance in asymmetric transformations.

Catalytic Cycle Workflow

The general workflow for a multi-component reaction catalyzed by 2-(Pyrrolidin-2-yl)phenol involves the sequential activation of different substrates within a single pot, leading to the rapid assembly of complex molecular architectures.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Cat_HCl 2-(Pyrrolidin-2-yl)phenol Hydrochloride Base Mild Base (e.g., Et3N) Cat_HCl->Base in situ neutralization Cat_Free Active Catalyst (Free Amine) Base->Cat_Free Aldehyde Aldehyde/ Ketone (R1) Cat_Free->Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst TransitionState Stereodetermining Transition State (H-Bonded) Enamine->TransitionState Electrophile Electrophile (R2) (e.g., Nitro-olefin) Electrophile->TransitionState Adduct Covalent Adduct TransitionState->Adduct C-C Bond Formation Hydrolysis Hydrolysis Adduct->Hydrolysis Product Product Hydrolysis->Product Cat_Cycle Active Catalyst Hydrolysis->Cat_Cycle Catalyst Regeneration Cat_Cycle->Aldehyde

Caption: General workflow for aminocatalysis.

Application Note 1: Asymmetric Synthesis of Spirooxindoles

The spirooxindole framework is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[7] Its synthesis via a [3+2] cycloaddition MCR is an elegant and atom-economical approach. Here, 2-(pyrrolidin-2-yl)phenol is proposed as an ideal catalyst for the three-component reaction between isatin, an α-amino acid, and a dipolarophile.

Principle & Causality:

The reaction proceeds via the in situ formation of an azomethine ylide from isatin and the secondary amine of the catalyst (or a primary/secondary amino acid). The catalyst's chiral environment directs the facial selectivity of the subsequent [3+2] cycloaddition with an electron-deficient alkene (dipolarophile). The phenolic -OH group is hypothesized to stabilize the dipole and orient the dipolarophile through hydrogen bonding, leading to high diastereo- and enantioselectivity. This approach avoids the pre-synthesis of reactive intermediates, a hallmark of efficient MCRs.[8]

Detailed Experimental Protocol: Synthesis of a Pyrrolidine-Fused Spirooxindole

This protocol describes the three-component reaction of N-methylisatin, L-proline (as the source of the azomethine ylide), and (E)-β-nitrostyrene, catalyzed by 2-(pyrrolidin-2-yl)phenol.

Materials:

  • This compound (Catalyst)

  • N-Methylisatin (Substrate 1)

  • L-Proline (Substrate 2)

  • (E)-β-Nitrostyrene (Substrate 3)

  • Triethylamine (Et3N) (Base)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica gel (for column chromatography)

Procedure:

  • Catalyst Activation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (10.0 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous DCM (5 mL) and triethylamine (7.0 µL, 0.05 mmol, 10 mol%) to the flask. Stir for 10 minutes at room temperature to ensure the formation of the free-base catalyst.

  • Reaction Setup: To the catalyst solution, add N-methylisatin (80.6 mg, 0.5 mmol, 1.0 equiv) and L-proline (63.3 mg, 0.55 mmol, 1.1 equiv).

  • Stir the mixture for 5 minutes, then add (E)-β-nitrostyrene (82.0 mg, 0.55 mmol, 1.1 equiv).

  • Reaction Execution: Allow the reaction to stir at room temperature (approx. 25 °C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials indicates reaction completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 3:1) to afford the desired spirooxindole product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcomes & Data Summary:

Based on literature for similar prolinol-type catalysts in related transformations, the following outcomes can be anticipated.[9]

EntryDipolarophile (Substrate 3)Time (h)Yield (%)dr (endo/exo)ee (%) (endo)
1(E)-β-Nitrostyrene2485-95>20:190-98
2Dimethyl maleate3670-80>15:185-92
3N-Phenylmaleimide1890-99>20:195-99

Application Note 2: Asymmetric Domino Oxa-Michael/Aldol Synthesis of Chromene Derivatives

Chromenes are a vital class of heterocyclic compounds with broad biological activities.[10] Their asymmetric synthesis can be efficiently achieved through a domino (or cascade) reaction involving salicylaldehyde and an α,β-unsaturated carbonyl compound. 2-(Pyrrolidin-2-yl)phenol is an exemplary catalyst for this transformation, leveraging both its aminocatalytic and hydrogen-bonding capabilities.

Principle & Causality:

This reaction is a beautiful example of sequential catalysis.

  • Iminium Activation (Oxa-Michael): The catalyst's amine reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation facilitates the conjugate addition of the phenolic hydroxyl group of salicylaldehyde (oxa-Michael addition).[11][12]

  • Enamine Activation (Aldol): The resulting intermediate tautomerizes to a chiral enamine. This enamine then participates in an intramolecular aldol reaction, attacking the aldehyde moiety of the salicylaldehyde-derived portion.

  • Cyclization & Catalyst Regeneration: A final dehydration step yields the chromene product and regenerates the catalyst. The phenolic group on the catalyst is crucial for orienting the salicylaldehyde and stabilizing the key intermediates, ensuring high stereocontrol.

Domino Reaction Mechanism Diagram

G Cat Catalyst (R2NH) Iminium Iminium Ion (LUMO Lowered) Cat->Iminium UnsatAldehyde α,β-Unsaturated Aldehyde UnsatAldehyde->Iminium OxaMichael Oxa-Michael Adduct Iminium->OxaMichael + Salicylaldehyde Salicylaldehyde Salicylaldehyde Salicylaldehyde->OxaMichael Enamine Enamine Intermediate OxaMichael->Enamine Tautomerization Aldol Intramolecular Aldol Cyclization Enamine->Aldol Dehydration Dehydration Aldol->Dehydration Dehydration->Cat Catalyst Regeneration Product Chiral Chromene Dehydration->Product

Caption: Domino oxa-Michael/Aldol reaction pathway.

Detailed Experimental Protocol: Synthesis of a 2-Substituted-2H-Chromene

Materials:

  • This compound (Catalyst)

  • Salicylaldehyde (Substrate 1)

  • Cinnamaldehyde (Substrate 2)

  • 4Å Molecular Sieves (activated)

  • Toluene, anhydrous (Solvent)

  • Sodium sulfate (anhydrous)

  • Standard purification reagents (silica gel, solvents)

Procedure:

  • Flask Preparation: To a flame-dried 10 mL round-bottom flask containing a stir bar and activated 4Å molecular sieves (~100 mg), add this compound (10.0 mg, 0.05 mmol, 10 mol%).

  • Note on Base: In this protocol, the slightly basic nature of the reaction workup is often sufficient to generate the active catalyst, so an external base is not always required. However, for sluggish reactions, 5 mol% of a non-nucleophilic base like DBU can be added.

  • Reaction Setup: Place the flask under an inert atmosphere. Add anhydrous toluene (2.0 mL).

  • Add salicylaldehyde (52 µL, 0.5 mmol, 1.0 equiv) to the solution.

  • Add cinnamaldehyde (69 µL, 0.55 mmol, 1.1 equiv).

  • Reaction Execution: Stir the reaction mixture at 0 °C for 72 hours. The lower temperature is often crucial for achieving high enantioselectivity.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the salicylaldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the residue via flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure chromene derivative. Characterize by NMR and HRMS, and determine the ee by chiral HPLC.

Anticipated Data for Chromene Synthesis:

Drawing from studies on prolinol ether catalysts, high yields and excellent enantioselectivities are expected.[13]

Entryα,β-Unsaturated AldehydeTemp (°C)Time (h)Yield (%)ee (%)
1Cinnamaldehyde07280-9092-98
2Crotonaldehyde09665-7588-94
33-Methyl-2-butenal254875-8585-91

Conclusion and Future Outlook

This compound stands as a highly promising, next-generation organocatalyst for complex multi-component reactions. Its design, which marries the reliable pyrrolidine scaffold with a strategically positioned phenolic hydroxyl group, enables a powerful bifunctional activation mechanism. By drawing logical and authoritative parallels with well-established prolinol and ProPhenol systems, this guide provides a solid foundation for researchers to design and execute novel, highly stereoselective MCRs. The protocols for synthesizing medicinally relevant spirooxindoles and chromenes serve as robust starting points for exploration. Future work should focus on expanding the substrate scope, optimizing reaction conditions, and potentially exploring its utility in forming dinuclear metal complexes for alternative reactivity, thereby continuing the evolution of asymmetric catalysis.

References

  • Ibrahem, I., Rios, R., Vesely, J., & Córdova, A. (2007). Organocatalytic asymmetric multi-component [C+NC+CC] synthesis of highly functionalized pyrrolidine derivatives. Tetrahedron Letters, 48(36), 6252-6257. ([Link])

  • ePrints Soton. (2007). Organocatalytic asymmetric multi-component [C+NC+CC] synthesis of highly functionalized pyrrolidine derivatives. ([Link])

  • RSC Publishing. (n.d.). L-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study. ([Link])

  • Dalpozzo, R., & Bartolo, G. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(1), 198. ([Link])

  • Trost, B. M., Hung, C. I. J., & Mata, G. (2020). Dinuclear Metal-ProPhenol Catalysts: Development and Synthetic Applications. Angewandte Chemie International Edition, 59(11), 4240-4261. ([Link])

  • PubMed. (n.d.). Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. ([Link])

  • PubMed. (n.d.). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. ([Link])

  • PubMed. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters, 26(50), 10853-10858. ([Link])

  • Lattanzi, A. (2017). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. Molecules, 22(12), 2179. ([Link])

  • Trost, B. M., & Bartlett, M. J. (2015). ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. Accounts of Chemical Research, 48(3), 688–701. ([Link])

  • Reddy, B. K., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27361–27374. ([Link])

  • RSC Publishing. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. ([Link])

  • Mei, G., & Shi, F. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(51), 6607-6621. ([Link])

  • ACS Publications. (2015). ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes. Accounts of Chemical Research, 48(3), 688-701. ([Link])

  • Rueping, M., Merino, E., & Bolte, M. (2012). Efficient proline and prolinol ether mediated 3-component synthesis of 3- and 3,4-substituted chromenone derivatives. Organic & Biomolecular Chemistry, 10(30), 6201-6207. ([Link])

  • ResearchGate. (n.d.). Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis. ([Link])

  • ScienceDirect. (n.d.). Recent advances in the synthesis chromenes and its derivatives. ([Link])

  • Trost, B. M., & Bartlett, M. J. (2015). ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes. Accounts of Chemical Research, 48(3), 688–701. ([Link])

  • ChemRxiv. (2018). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. ([Link])

  • Paper Archives. (2019). One-Pot synthesis of 2-amino-4H-chromenes using L-Prolineas a reusable catalyst. ([Link])

  • Kumar, M., Chauhan, P., Bailey, S. J., Jafari, E., von Essen, C., Rissanen, K., & Enders, D. (2018). Organocatalytic Oxa-Michael/Michael/Michael/Aldol Condensation Quadruple Domino Sequence: Asymmetric Synthesis of Tricyclic Chromanes. Organic Letters, 20(5), 1358–1361. ([Link])

  • ResearchGate. (2010). The Domino Oxa-Michael-Aldol-Reaction Reinvestigated: A New P-Based Organocatalyst for Xanthenone Scaffolds. Synlett, 2010(1), 128-130. ([Link])

  • Wagner, M., Contie, Y., Ferroud, C., & Revial, G. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. ([Link])

  • Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Engineering & Process Technology. ([Link])

  • PubMed. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Angewandte Chemie International Edition, 55(39), 12104-8. ([Link])

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. ([Link])

  • ResearchGate. (2019). Proline and its Derivatives as Organocatalysts for Multi-Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. ([Link])

  • RSC Publishing. (n.d.). Chemodivergent, multicomponent domino reactions in aqueous media: l-proline-catalyzed assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates from simple, acyclic starting materials. ([Link])

  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7622. ([Link])

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the synthetic manipulation of 2-(Pyrrolidin-2-yl)phenol hydrochloride, a versatile chiral building block for the synthesis of high-value pharmaceutical intermediates. The focus is on the strategic formation of carbon-nitrogen (C-N) bonds at the pyrrolidine nitrogen, a key transformation for accessing a diverse range of molecular scaffolds with significant potential in drug discovery, particularly for central nervous system (CNS) agents and chiral ligands for asymmetric catalysis. This document outlines detailed protocols for two of the most robust and widely employed N-arylation methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 2-(Pyrrolidin-2-yl)phenol

The 2-(Pyrrolidin-2-yl)phenol scaffold is a privileged structural motif in medicinal chemistry. The inherent chirality of the pyrrolidine ring, coupled with the electronic and hydrogen-bonding capabilities of the phenolic hydroxyl group, makes it an attractive starting material for the synthesis of complex molecules. Derivatives of this compound have shown promise as CNS agents, leveraging their structural similarity to known neuroactive molecules.[1] Furthermore, the chiral backbone of 2-(pyrrolidin-2-yl)phenol can be elaborated into sophisticated ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.[2]

This guide focuses on the N-functionalization of 2-(Pyrrolidin-2-yl)phenol, a critical step in the elaboration of this scaffold into more complex pharmaceutical intermediates. The hydrochloride salt form of the starting material enhances its stability and solubility, making it a convenient precursor for a variety of synthetic transformations.[1]

Synthetic Strategies for N-Arylation

The formation of a C-N bond between the pyrrolidine nitrogen and an aromatic ring is a cornerstone of modern synthetic chemistry. Two powerful transition metal-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination and the Ullmann condensation, are particularly well-suited for this transformation. The choice between these methods often depends on the nature of the aryl halide, desired functional group tolerance, and cost considerations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3][4] It employs a palladium catalyst in conjunction with a phosphine ligand to couple an amine with an aryl halide or pseudohalide. The reaction is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann condensation.[3]

Mechanism Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the rate-limiting reductive elimination step and prevents undesirable side reactions such as beta-hydride elimination.

Diagram 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + R2NH Amine_Complex [Ar-Pd(II)-N(H)R2(L2)]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR2(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst.[1] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions. The Ullmann condensation can be a cost-effective alternative to palladium-catalyzed methods.

Mechanism Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-aryl product and regenerates the active copper(I) catalyst.

Diagram 2: Key Steps in Ullmann Condensation

Ullmann Condensation cluster_0 Catalyst Activation and Amide Formation cluster_1 Cross-Coupling Cu(I)X Cu(I)X Cu(I)NR2 Cu(I)-Amido Complex Cu(I)X->Cu(I)NR2 + R2NH, Base R2NH 2-(Pyrrolidin-2-yl)phenol Base Base Oxidative_Addition Oxidative Addition Cu(I)NR2->Oxidative_Addition + ArX ArX Aryl Halide Cu(III)_Intermediate Ar-Cu(III)-NR2(X) Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration ArNR2 N-Aryl Product Reductive_Elimination->ArNR2

Caption: Key transformations in the Ullmann condensation.

Experimental Protocols

The following protocols are representative procedures for the N-arylation of this compound. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig N-Arylation of 2-(Pyrrolidin-2-yl)phenol with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Note: The additional equivalent of base is to neutralize the hydrochloride salt of the starting material.

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Ullmann N-Arylation of 2-(Pyrrolidin-2-yl)phenol with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., round-bottom flask with reflux condenser)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl iodide (1.1 equiv.), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (3.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO (5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl halides, based on typical yields for similar transformations found in the literature.

EntryAryl HalideMethodCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleBuchwald-HartwigPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101885
24-IodoanisoleUllmannCuI (10)L-Proline (20)K₂CO₃DMSO1202478
31-Bromo-4-fluorobenzeneBuchwald-HartwigPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102082
41-Iodo-4-nitrobenzeneUllmannCuI (5)Phenanthroline (10)Cs₂CO₃DMF1301690
52-ChlorotolueneBuchwald-HartwigPd₂(dba)₃ (3)BrettPhos (6)LHMDSToluene1102475

Applications in Pharmaceutical Development

The N-arylated derivatives of 2-(Pyrrolidin-2-yl)phenol are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Synthesis of CNS-Active Agents

The structural features of N-aryl-2-(hydroxyphenyl)pyrrolidines are present in compounds with affinity for various CNS targets. The ability to readily diversify the aryl group through the methods described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the development of new therapeutics for neurological and psychiatric disorders.

Development of Chiral Ligands for Asymmetric Catalysis

The chiral 2-(pyrrolidin-2-yl)phenol backbone can be further functionalized to create novel bidentate or tridentate ligands for asymmetric catalysis. For instance, the phenolic hydroxyl group can be converted to a phosphine or other coordinating group, leading to ligands that can be used in a variety of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.[5]

Diagram 3: From Intermediate to Application

Application_Workflow Start 2-(Pyrrolidin-2-yl)phenol Hydrochloride N_Arylation N-Arylation (Buchwald-Hartwig or Ullmann) Start->N_Arylation Intermediate N-Aryl-2-(hydroxyphenyl)pyrrolidine N_Arylation->Intermediate CNS_Application Synthesis of CNS-Active Compounds Intermediate->CNS_Application Ligand_Application Synthesis of Chiral Ligands Intermediate->Ligand_Application SAR_Studies SAR Studies CNS_Application->SAR_Studies Asymmetric_Catalysis Asymmetric Catalysis Ligand_Application->Asymmetric_Catalysis

Caption: Synthetic utility of N-arylated intermediates.

Conclusion

This compound is a readily available and highly versatile chiral starting material for the synthesis of valuable pharmaceutical intermediates. The N-arylation of this compound, achievable through robust and well-established methods such as the Buchwald-Hartwig amination and Ullmann condensation, provides access to a diverse range of N-aryl-2-(hydroxyphenyl)pyrrolidine derivatives. These intermediates are of significant interest in the development of new CNS-active agents and novel chiral ligands for asymmetric catalysis. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the field of drug discovery and development.

References

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Globe Thesis. Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. [Link]

Sources

Application Notes & Protocols: 2-(Pyrrolidin-2-yl)phenol Hydrochloride as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular architectures with therapeutic potential is a central theme in modern drug discovery. The pyrrolidine ring is a privileged scaffold, valued for its conformational rigidity, stereochemical complexity, and prevalence in a multitude of biologically active compounds.[1][2][3] When integrated with a phenol moiety, as in 2-(Pyrrolidin-2-yl)phenol, it creates a powerful and versatile building block. The hydrochloride salt form enhances the compound's stability and solubility, making it an ideal starting material for complex syntheses.[4] This guide provides an in-depth exploration of the synthetic utility of 2-(Pyrrolidin-2-yl)phenol hydrochloride, focusing on its application in constructing novel, drug-like heterocyclic systems. We present detailed protocols, mechanistic insights, and workflow diagrams for key transformations, including the Pictet-Spengler reaction and intramolecular cyclization strategies, to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the 2-(Pyrrolidin-2-yl)phenol Scaffold

The 2-(Pyrrolidin-2-yl)phenol framework represents a unique convergence of two critical pharmacophoric elements. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacological space.[1][5] Its inherent chirality provides opportunities for stereoselective interactions with biological targets.

The adjacent phenol group serves a dual purpose:

  • A Reactive Handle: The hydroxyl group is a versatile site for derivatization (e.g., etherification, esterification) to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • An Intramolecular Nucleophile: The electron-rich aromatic ring, activated by the hydroxyl group, can participate in intramolecular cyclization reactions, enabling the construction of complex, fused heterocyclic systems that are often challenging to synthesize via other routes.

This combination makes this compound a high-value starting material for generating libraries of novel compounds, particularly those targeting the central nervous system (CNS) or functioning as enzyme inhibitors.[4][6]

Below is a generalized workflow for utilizing this scaffold in diversity-oriented synthesis.

G cluster_0 Scaffold Preparation cluster_1 Key Transformations cluster_2 Resulting Core Structures cluster_3 Further Diversification A 2-(Pyrrolidin-2-yl)phenol Hydrochloride B Pictet-Spengler Reaction (with Aldehydes/Ketones) A->B Reaction Choice C Intramolecular Cyclization (e.g., Ether Formation) A->C Reaction Choice D Tetracyclic Pyrrolo-fused Tetrahydroquinolines B->D E Fused Benzofuro[2,3-b]pyrrolidines C->E F N-Alkylation / N-Arylation D->F Post-modification E->F Post-modification G Modification of Substituents F->G H Screening Library of Novel Heterocycles G->H G compound 2-(Pyrrolidin-2-yl)phenol iminium Iminium Ion (Electrophile) compound->iminium + H⁺ - H₂O aldehyde R-CHO (Aldehyde) aldehyde->iminium + H⁺ - H₂O product Tetracyclic Product iminium->product Intramolecular Electrophilic Aromatic Substitution G A 2-(Pyrrolidin-2-yl)phenol D O-Alkylated Intermediate A->D + Reagent B, Base C B α-Halo Ketone (e.g., Bromoacetophenone) C Base (e.g., K₂CO₃) E Intramolecular Cyclization/Dehydration D->E Acid or Heat F Benzofuro[2,3-b]pyrrolidine Core Structure E->F

Sources

Application Note: Synthetic Strategies and Protocols for the Utilization of 2-(Pyrrolidin-2-yl)phenol Hydrochloride as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Pyrrolidin-2-yl)phenol hydrochloride is a valuable chiral building block in modern synthetic and medicinal chemistry. Its structure, featuring a secondary pyrrolidine amine, a phenolic hydroxyl group, and a stereocenter, offers multiple avenues for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. We delve into the underlying chemical principles, offer detailed, field-proven protocols for reactions at the nitrogen and oxygen centers, and discuss its potential as a precursor for chiral ligands and organocatalysts. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Introduction: A Multifunctional Scaffold

The pyrrolidine ring is a privileged motif in a vast number of FDA-approved pharmaceuticals and natural products.[1][2] Its prevalence stems from its conformational rigidity, metabolic stability, and ability to engage in critical hydrogen bonding interactions. 2-(Pyrrolidin-2-yl)phenol, in particular, combines the key features of the pyrrolidine scaffold with a phenol moiety, making it an attractive starting material for compounds targeting the central nervous system or for use as enzyme inhibitors.[3] This guide focuses on the practical application of its hydrochloride salt, a form that enhances stability and solubility, for synthetic transformations.[3]

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent. The hydrochloride salt is typically a stable solid that should be stored at room temperature under an inert atmosphere.[3][4]

PropertyValueSource
CAS Number 1894060-68-4[3][5][6]
Molecular Formula C₁₀H₁₄ClNO[3][4][6]
Molecular Weight 199.68 g/mol [3][6]
Form SolidN/A
Storage Room temperature, inert atmosphere[3][4]

Core Reactivity: The Gateway Reaction - Amine Deprotonation

The most common reactive site is the secondary amine of the pyrrolidine ring. However, in its commercially available hydrochloride salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, the first step in most synthetic procedures is the in-situ liberation of the free amine using a suitable base.

Causality Behind Base Selection: The choice of base is critical. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is preferred for reactions like acylation or alkylation. These bases are sterically hindered, preventing them from competing with the pyrrolidine as a nucleophile. For other transformations, an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, which can be easily removed during aqueous work-up.

Deprotonation cluster_0 Reaction Mixture Pyr_HCl 2-(Pyrrolidin-2-yl)phenol • HCl (Salt Form, Non-nucleophilic) Pyr_Free Free Amine (Nucleophilic) Pyr_HCl->Pyr_Free + Base Base Base (e.g., Et₃N) Base_HCl Protonated Base (e.g., Et₃N•HCl) Base->Base_HCl + H⁺Cl⁻ Pyr_Free->Pyr_HCl + H⁺Cl⁻ (Equilibrium)

Caption: Deprotonation workflow to generate the active nucleophile.

Protocol 3.1: General In-Situ Amine Deprotonation
  • To a stirred solution or suspension of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)) at 0 °C, add the chosen base.

  • For organic bases (TEA, DIPEA), add 1.1 to 1.5 equivalents.

  • For inorganic bases (K₂CO₃, Cs₂CO₃), add 2.0 to 3.0 equivalents.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • The resulting mixture containing the free amine is now ready for the subsequent reaction. Do not isolate the free base as it is generally less stable than the salt.

Key Synthetic Transformations at the Nitrogen Center

The liberated secondary amine is a versatile nucleophile for forming carbon-nitrogen and nitrogen-sulfur bonds, which are fundamental in drug design.

N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides

The formation of amides and sulfonamides is a cornerstone of medicinal chemistry, used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This is achieved by reacting the free amine with an electrophilic acylating or sulfonylating agent.

Expert Insight: The reaction is typically rapid and exothermic. Performing the addition of the electrophile at 0 °C helps to control the reaction rate and minimize the formation of side products. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Protocol 4.1.1: Synthesis of N-Benzoyl-2-(pyrrolidin-2-yl)phenol
  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 g, 5.0 mmol, 1.0 eq) in 25 mL of dry DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (0.84 mL, 6.0 mmol, 1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve benzoyl chloride (0.64 mL, 5.5 mmol, 1.1 eq) in 5 mL of dry DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess TEA), 20 mL of saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.

ElectrophileProduct TypeTypical Yield
Acetyl ChlorideAmide>90%
Benzoyl ChlorideAmide>90%
Methanesulfonyl ChlorideSulfonamide>85%
p-Toluenesulfonyl ChlorideSulfonamide>85%
N-Alkylation and N-Arylation

Creating tertiary amines via N-alkylation or N-arylation introduces substituents that can significantly alter a compound's biological activity, basicity, and lipophilicity.

Protocol 4.2.1: Synthesis of N-Benzyl-2-(pyrrolidin-2-yl)phenol

  • Combine this compound (1.0 g, 5.0 mmol, 1.0 eq) and potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq) in 30 mL of acetonitrile (ACN).

  • Add benzyl bromide (0.65 mL, 5.5 mmol, 1.1 eq) to the suspension.

  • Heat the mixture to 60 °C and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 30 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application as a Bifunctional Organocatalyst Precursor

The pyrrolidine scaffold is central to asymmetric organocatalysis, particularly in aminocatalysis.[1][7] The structure of 2-(pyrrolidin-2-yl)phenol, with its secondary amine (for enamine formation) and a proximal hydrogen-bond-donating phenol group, makes it an ideal precursor for a bifunctional catalyst. Such catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high stereoselectivity.

Conceptual Workflow: The free amine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. The phenol group can then orient and activate an incoming electrophile (e.g., a nitroalkene in a Michael addition) via hydrogen bonding. This dual activation model provides a highly organized transition state, effectively controlling the stereochemical outcome of the reaction.

Catalytic_Cycle Catalyst Catalyst (Free Amine Form) Enamine Chiral Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Substrate) Ketone->Enamine Transition_State H-Bonded Transition State (Stereocontrol) Enamine->Transition_State + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Transition_State Product_Iminium Iminium Ion Product Transition_State->Product_Iminium C-C Bond Formation Product_Iminium->Catalyst + H₂O (Catalyst Regen.) Final_Product Final Chiral Product Product_Iminium->Final_Product Water H₂O Water->Product_Iminium

Caption: Conceptual aminocatalytic cycle using a pyrrolidine scaffold.

Reactions at the Phenolic Hydroxyl Group

While less common, the phenol moiety can be functionalized, typically after protecting the more reactive amine. A common transformation is O-alkylation to form an ether linkage.

Trustworthiness Check: For this reaction to be selective, the amine must first be protected (e.g., as a Boc or Cbz carbamate). The protocol below assumes an N-protected starting material.

Protocol 6.1: Williamson Ether Synthesis (Conceptual)
  • To a solution of N-protected 2-(pyrrolidin-2-yl)phenol (1.0 eq) in a polar aprotic solvent like DMF or ACN, add a strong base such as sodium hydride (NaH, 1.2 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) at 0 °C.

  • Stir for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq).

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water and proceed with a standard extractive work-up and purification.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for constructing molecular complexity. By understanding the distinct reactivity of its amine and phenol functional groups and by applying the robust protocols outlined in this guide, researchers can efficiently synthesize a diverse array of novel compounds. Its potential as a precursor for bifunctional organocatalysts further extends its utility, opening doors to the development of efficient and stereoselective synthetic methodologies.

References

  • This compound - MySkinRecipes. MySkinRecipes.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • This compound - ChemicalBook. ChemicalBook.
  • 1894060-68-4|this compound|BLD Pharm. BLD Pharm.
  • This compound AG00I2S8 - Sobekbio Biosciences. Sobekbio Biosciences.

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(Pyrrolidin-2-yl)phenol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Pyrrolidin-2-yl)phenol hydrochloride. Designed for researchers, analytical scientists, and process chemists, this guide provides a validated protocol for reaction monitoring, purity assessment, and impurity profiling. Beyond a simple achiral assay, this document addresses the critical need for chiral separation, offering a foundational method for determining enantiomeric purity. The methodologies are grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and scientific rigor.

Introduction: The Analytical Challenge

This compound is a key chemical scaffold possessing structural features common in pharmaceutical agents. Its analysis presents a multifaceted challenge due to its inherent characteristics: a polar pyrrolidine ring, a hydrophobic phenol group, and a stereocenter at the C2 position of the pyrrolidine ring. Consequently, a successful analytical method must be capable of retaining and resolving this polar compound while also possessing the specificity to separate it from starting materials, reagents, and potential byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This note provides two core methodologies:

  • An Achiral RP-HPLC Method: For quantifying the main analyte, tracking reaction progress, and assessing purity against non-chiral impurities and degradation products.

  • A Chiral HPLC Method: For the critical separation and quantification of its enantiomers, a frequent requirement in pharmaceutical development where stereoisomers can exhibit different pharmacological activities.[2]

Part I: Achiral Purity Analysis by Reversed-Phase HPLC

The workhorse for most pharmaceutical analyses is Reversed-Phase Liquid Chromatography (RP-LC), where a polar mobile phase is used with a non-polar stationary phase.[3] This mode is ideally suited for this compound, leveraging the hydrophobic character of the phenyl ring for retention.

Method Development Rationale: Explaining the "Why"

The selection of each parameter is a deliberate choice rooted in the physicochemical properties of the analyte.

  • Column Selection (C18): A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobic retention capabilities.[3] This provides a robust starting point for retaining the aromatic phenol moiety of the analyte. To mitigate peak tailing, which can occur with basic compounds like the pyrrolidine amine due to interactions with acidic silanol groups on the silica surface, a modern, high-purity, end-capped C18 column is essential.

  • Mobile Phase Composition:

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.

    • Aqueous Phase (Acidified Buffer): The analyte is a hydrochloride salt of a secondary amine. Controlling the pH is critical for consistent retention and good peak shape. An acidic mobile phase (pH ~2.5-3.5) ensures the pyrrolidine nitrogen is fully and consistently protonated. This positive charge prevents unwanted secondary interactions with the stationary phase and leads to sharp, symmetrical peaks. A phosphate or formate buffer is suitable for maintaining this pH.

  • Detection (UV): The presence of the phenol group provides a strong UV chromophore. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. For routine analysis, monitoring at a wavelength around 220 nm or 270 nm is a logical starting point.

Experimental Protocol: Achiral Analysis
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector
Data SystemChromatography Data Software (CDS)
Column Reversed-Phase Columne.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Milli-Q
Buffer SaltPotassium Dihydrogen Phosphate (KH₂PO₄) or Formic Acid
pH AdjustmentPhosphoric Acid (H₃PO₄)
Standards AnalyteThis compound Reference Standard
  • Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 2.5):

    • Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The final mobile phase is a gradient mixture of this buffer (Solvent A) and Acetonitrile (Solvent B).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This stock solution is 100 µg/mL. Further dilutions can be made for linearity and sensitivity assessments.

  • Sample Preparation (from a reaction mixture):

    • Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of diluent (e.g., 5 mL).

    • Vortex to mix and centrifuge to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the assay.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Hold at 90% B for 3 minutes
Return to 10% B over 1 minute
Equilibrate at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA/UV at 220 nm
System Suitability Testing (SST)

Before any analysis, the system's performance must be verified. This is a non-negotiable step for ensuring the validity of the results.[4]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
RSD of Peak Area ≤ 1.0% (for n=6 injections)Demonstrates injection precision.
RSD of Retention Time ≤ 1.0% (for n=6 injections)Demonstrates pump stability.

Part II: Method Validation Protocol (ICH Q2(R2))

A method is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] The following parameters must be assessed.

Validation Parameters and Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, oxidative, thermal, photolytic degradation).Peak is free from interference from degradants, impurities, or excipients. Peak purity index > 0.995.[7]
Linearity Analyze 5-6 concentrations across 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.[4][7] Y-intercept should not be significant.
Accuracy Spike analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0% at each level.[8]
Precision Repeatability: 6 sample preps at 100% or 9 preps over the range. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.[4][8]
LOD / LOQ Signal-to-Noise Ratio Method or from linearity curve.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.[4]
Range Confirmed by data from linearity and accuracy studies.The interval providing acceptable linearity, accuracy, and precision.[7]
Robustness Deliberately vary parameters (flow rate ±10%, pH ±0.2, column temp ±5°C, mobile phase organic % ±2%).System suitability criteria are met, and results are not significantly affected.[9]
Forced Degradation (Specificity)

Forced degradation studies are the cornerstone of a stability-indicating method.[10] They demonstrate that the method can separate the analyte from its potential degradation products.

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

Part III: Visualizing the Workflow

A clear workflow ensures consistency and minimizes errors. The following diagrams outline the analytical process and the decision-making logic.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Sample Preparation (Dilution & Filtration) sst System Suitability Test (SST) sp->sst mp Mobile Phase Preparation mp->sst st Standard Preparation st->sst seq Sequence Run (Standards & Samples) sst->seq If Pass integ Peak Integration seq->integ quant Quantification (Purity, Assay) integ->quant report Generate Report quant->report

Caption: General workflow for HPLC purity analysis.

Caption: Decision tree for method selection.

Part IV: Chiral Analysis for Enantiomeric Purity

The presence of a stereocenter necessitates a method to separate the enantiomers. Direct separation on a Chiral Stationary Phase (CSP) is the most efficient approach.[11][12] Polysaccharide-based CSPs are highly versatile for this purpose.[11]

Rationale for Chiral Method

Unlike reversed-phase, chiral separations often rely on different retention mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral selector of the stationary phase. Therefore, the mobile phase is drastically different. Normal-phase (e.g., hexane/alcohol) or polar organic modes are common.

Illustrative Protocol: Chiral HPLC

This protocol serves as a starting point and will likely require optimization.

ParameterCondition
Column Daicel Chiralcel OD-H or similar cellulose-based CSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Triethylamine (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV at 220 nm
Sample Diluent Mobile Phase

Note: Triethylamine (TEA) is a common additive used to sharpen peaks of basic analytes by competing for active sites on the stationary phase.

References

  • J Chromatogr A. 1999 Nov 12;862(2):137-45. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Research and Applications. Stability Indicating Analytic Method Devlompent & Validation of Hplc. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PMC - NIH. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • University of York. Development and Application of Analytical Methods for Understanding the Fate and Occurrence of Pharmaceuticals in Freshwater Sediments. [Link]

  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]

  • ResearchGate. STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF TICLOPIDINE IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]

Sources

The Role of 2-(Pyrrolidin-2-yl)phenol Hydrochloride as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral building blocks is paramount. Among these, molecules possessing the pyrrolidine motif have garnered significant attention due to their prevalence in natural products, pharmaceuticals, and their successful application as ligands and organocatalysts. This guide focuses on 2-(Pyrrolidin-2-yl)phenol hydrochloride , a versatile chiral building block that combines the stereochemical information of the pyrrolidine ring with the coordinating and hydrogen-bonding capabilities of a phenol group. Its hydrochloride salt form enhances stability and solubility, making it a convenient precursor for a variety of chiral ligands and catalysts.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the utilization of this compound in asymmetric catalysis, with a particular focus on the synthesis of chiral Schiff base ligands and their application in the enantioselective Henry (nitroaldol) reaction. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower the user to not only reproduce the results but also to adapt and innovate.

Core Concept: From Chiral Building Block to Asymmetric Catalyst

The strategic advantage of 2-(Pyrrolidin-2-yl)phenol lies in its bifunctional nature. The secondary amine of the pyrrolidine ring and the hydroxyl group of the phenol provide two points for modification or coordination to a metal center. This allows for the straightforward synthesis of multidentate chiral ligands, which can create a well-defined and rigid chiral environment around a metal catalyst.

One of the most effective ways to harness the potential of 2-(Pyrrolidin-2-yl)phenol is through its conversion into a Schiff base ligand. The condensation of the pyrrolidine's secondary amine with an aldehyde, typically a salicylaldehyde derivative, yields a tridentate ligand capable of coordinating with metal ions like copper(II). The resulting complex can then effectively catalyze a range of asymmetric transformations.

Application Highlight: The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of valuable β-nitroalcohols. These products are versatile synthetic intermediates that can be readily converted into other important functional groups, such as β-aminoalcohols and α-nitroketones. The enantioselective version of this reaction is of great importance in the synthesis of chiral pharmaceuticals and natural products.

This guide will provide a detailed protocol for the synthesis of a chiral Schiff base ligand derived from this compound and its subsequent use in a copper-catalyzed asymmetric Henry reaction.

Part 1: Synthesis of a Chiral Schiff Base Ligand

This section details the synthesis of a chiral tridentate Schiff base ligand from (S)-2-(Pyrrolidin-2-yl)phenol and 3,5-di-tert-butylsalicylaldehyde. The bulky tert-butyl groups on the salicylaldehyde moiety are incorporated to enhance the steric hindrance around the catalytic center, which is often crucial for achieving high enantioselectivity.

Protocol 1: Synthesis of (S)-2-((E)-(3,5-di-tert-butyl-2-hydroxybenzylidene)amino)phenol

Causality Behind Experimental Choices:

  • Neutralization of the Hydrochloride: this compound is a salt. To enable the condensation reaction with the aldehyde, the free amine must be generated by neutralization with a base. Triethylamine is a suitable organic base that is strong enough to deprotonate the ammonium salt and is easily removed during work-up.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves both the amine and the aldehyde, facilitating their interaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature. Heating can sometimes lead to side reactions or racemization.

  • Purification: The product is a solid, and recrystallization is an effective method for obtaining a highly pure product.

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask, dissolve (S)-2-(Pyrrolidin-2-yl)phenol hydrochloride (1.0 eq) in methanol. To this solution, add triethylamine (1.1 eq) dropwise while stirring at room temperature. Stir the mixture for 30 minutes.

  • Condensation: To the solution of the free amine, add a solution of 3,5-di-tert-butylsalicylaldehyde (1.0 eq) in methanol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining triethylamine hydrochloride. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) to yield the pure Schiff base ligand as a crystalline solid.

Characterization Data (Expected):

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the tert-butyl groups, the pyrrolidine ring protons, and the imine proton (-CH=N-).

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.

  • Optical Rotation: To confirm the chirality of the product.

Part 2: Application in the Asymmetric Henry Reaction

This section provides a detailed protocol for the use of the synthesized chiral Schiff base ligand in a copper-catalyzed asymmetric Henry reaction between an aldehyde and nitromethane.

Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction

Causality Behind Experimental Choices:

  • In Situ Catalyst Formation: The chiral copper(II) catalyst is conveniently generated in situ by mixing the Schiff base ligand with a copper(II) salt, such as copper(II) acetate monohydrate (Cu(OAc)₂·H₂O). This avoids the need to isolate the potentially sensitive metal complex.

  • Catalyst Loading: A catalytic amount of the copper complex (typically 5-10 mol%) is sufficient to promote the reaction efficiently.

  • Solvent: A mixture of solvents like tetrahydrofuran (THF) and dichloromethane (DCM) often provides a good balance of solubility for the reactants and the catalyst, and can influence the stereochemical outcome.[1]

  • Base: While the copper complex is the primary catalyst, a weak base like sodium acetate (NaOAc) is often added to facilitate the deprotonation of nitromethane to form the nucleophilic nitronate anion.[1]

  • Reaction Temperature: The reaction is typically run at room temperature to balance reaction rate and enantioselectivity. Lower temperatures can sometimes improve enantioselectivity but may require longer reaction times.

  • Purification: Flash column chromatography is a standard and effective method for purifying the β-nitroalcohol product from the reaction mixture.

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Schiff base ligand (0.10 eq) and Cu(OAc)₂·H₂O (0.10 eq) in a mixture of THF/DCM. Stir the solution at room temperature for 30-60 minutes to allow for the formation of the copper complex.

  • Reaction Setup: To the catalyst solution, add the aldehyde (1.0 eq) and sodium acetate (0.10 eq).

  • Addition of Nitroalkane: Add nitromethane (10.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure β-nitroalcohol.

Data Presentation:

The effectiveness of this catalytic system can be evaluated by determining the yield and enantiomeric excess (ee) of the product. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

AldehydeProductYield (%)ee (%)
Benzaldehyde(R)-2-nitro-1-phenylethan-1-ol8590
4-Nitrobenzaldehyde(R)-1-(4-nitrophenyl)-2-nitroethan-1-ol9295
2-Naphthaldehyde(R)-1-(naphthalen-2-yl)-2-nitroethan-1-ol8892

Note: The yield and ee values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Part 3: Mechanistic Insights and Visualization

Expertise & Experience: The "Why" Behind the Selectivity

The enantioselectivity of the reaction is governed by the chiral environment created by the copper-ligand complex. The tridentate Schiff base ligand coordinates to the copper(II) center, forming a rigid and well-defined chiral pocket.

Proposed Catalytic Cycle:

  • Activation of Reactants: The copper(II) center acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen, thereby activating it towards nucleophilic attack. Simultaneously, the acetate counterion or an external base deprotonates the nitromethane to generate the nitronate anion.

  • Stereoselective C-C Bond Formation: The nitronate anion then attacks the activated aldehyde. The stereochemical outcome of this addition is directed by the chiral ligand, which shields one face of the aldehyde, forcing the nucleophile to attack from the less sterically hindered face.

  • Product Release and Catalyst Regeneration: After the C-C bond formation, the resulting nitroalkoxide intermediate is protonated, releasing the β-nitroalcohol product and regenerating the active copper catalyst, which can then enter another catalytic cycle.

Mandatory Visualization:

G cluster_0 Catalyst Activation cluster_1 Reaction Cycle Ligand Chiral Schiff Base Ligand Catalyst Active Chiral Cu(II) Complex Ligand->Catalyst Cu(OAc)2 Cu(OAc)₂ Cu(OAc)2->Catalyst Aldehyde Aldehyde (R-CHO) Nitromethane Nitromethane (CH₃NO₂) Activated_Complex Aldehyde Coordination to Cu(II) Center Nitronate Nitronate Anion (CH₂NO₂⁻) Stereoselective_Attack Stereoselective Nucleophilic Attack Intermediate Nitroalkoxide Intermediate Product β-Nitroalcohol Product

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The key to success lies in the careful execution of the experimental procedures and the use of high-purity reagents.

Validation Points:

  • Ligand Purity: The purity of the synthesized Schiff base ligand is critical. Impurities can interfere with the formation of the active catalyst and reduce the enantioselectivity of the reaction. The characterization data (NMR, MS) should be carefully analyzed to confirm the purity of the ligand.

  • Reaction Conditions: The reaction is sensitive to moisture and air. Therefore, it is essential to use dry solvents and perform the reaction under an inert atmosphere.

  • Monitoring: Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of side products.

  • Chiral HPLC Analysis: The enantiomeric excess of the product should be determined using a calibrated chiral HPLC system with a suitable column and mobile phase. A racemic sample of the product should be prepared and analyzed to confirm the separation of the enantiomers.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound has proven to be a valuable and versatile chiral building block for the synthesis of effective ligands for asymmetric catalysis. The straightforward synthesis of chiral Schiff base ligands and their successful application in the copper-catalyzed asymmetric Henry reaction demonstrate the potential of this scaffold in the development of new and efficient asymmetric transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this privileged chiral building block in their own synthetic endeavors.

References

  • Krasik, P. et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 25(21), 5183. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude "2-(Pyrrolidin-2-yl)phenol hydrochloride." Designed for researchers and drug development professionals, this document addresses common challenges encountered during purification, explaining the causality behind experimental choices to ensure the highest degree of scientific integrity and reproducibility.

Initial Assessment & Compound Characteristics

Before attempting purification, it is critical to understand the physicochemical properties of this compound.

  • Structure and Functionality : The molecule possesses a phenol group (weakly acidic), a secondary amine within the pyrrolidine ring (basic, protonated as the hydrochloride salt), and a chiral center at the 2-position of the pyrrolidine ring. This bifunctional nature is central to designing an effective purification strategy.

  • Hydrochloride Salt : The hydrochloride salt form enhances aqueous solubility and stability compared to the freebase[1]. However, it also increases polarity and can make the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3].

  • Chirality : As a chiral compound, purification may also require the separation of enantiomers or diastereomers, a significantly more complex challenge than achiral purification[4][5][6].

Safety Precautions : Always consult the Safety Data Sheet (SDS) before handling.[7][8][9] This compound and its potential impurities may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[10][11]. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My isolated product is a sticky oil or a clumpy, difficult-to-handle solid instead of a crystalline powder. What is happening?

A: This is a classic sign of either residual solvent or, more commonly, moisture absorption due to the hygroscopic nature of the hydrochloride salt.[2][3]

  • Causality : Amine hydrochloride salts readily attract and absorb atmospheric water, which can prevent crystallization and lead to a syrupy or deliquescent state[3]. Improper drying can also leave residual high-boiling point solvents (e.g., DMF, DMSO) or even protic solvents (e.g., ethanol, water) trapped within the solid matrix.

  • Troubleshooting Steps :

    • Drying : Dry the material rigorously under high vacuum (preferably with a phosphorus pentoxide or Drierite trap) for several hours. Gentle heating (e.g., 40-50 °C) can aid this process, but first, confirm the compound's thermal stability.

    • Solvent Trituration : If residual organic solvent is suspected, triturate the crude material with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate). This will wash away many organic impurities and can help induce crystallization.

    • Handling Environment : For subsequent steps, handle the material quickly in a low-humidity environment or, ideally, within a glovebox or glove bag under an inert atmosphere (nitrogen or argon) to prevent moisture reabsorption.[2][12]

Q2: After an initial purification attempt (e.g., recrystallization), my product purity by NMR or HPLC is still below 95%. What is the best next step?

A: This indicates the presence of impurities with solubility properties very similar to your product. A different purification technique based on a different chemical principle is required. Acid-base extraction is exceptionally well-suited for this compound.

  • Causality : 2-(Pyrrolidin-2-yl)phenol has both acidic (phenol) and basic (pyrrolidine) functional groups. This allows you to selectively move it between aqueous and organic phases by adjusting the pH, leaving behind neutral impurities or impurities that are only acidic or basic.[13][14]

  • Recommended Strategy : An acid-base extraction workflow is highly effective. It allows for the separation of neutral, acidic, and basic impurities in a stepwise manner. See Protocol 2 for a detailed methodology.

Q3: My final product has a persistent pink, yellow, or brown discoloration. What is the cause and how can I remove it?

A: Phenols are notoriously susceptible to oxidation, which forms highly colored quinone-type impurities.[15] This can be catalyzed by trace metals or exposure to air and light.

  • Causality : The phenol moiety can be oxidized to a phenoxy radical, which can then couple or react further to form complex colored structures. This process is often irreversible.

  • Troubleshooting Steps :

    • Activated Charcoal Treatment : During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.

    • Reductive Workup : In some cases, washing the organic solution of the freebase with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) during the acid-base extraction can help minimize oxidation.

    • Inert Atmosphere : Conduct all purification steps, especially those involving heat, under an inert atmosphere (N₂ or Ar) to prevent air oxidation.[15] Store the final product protected from light and under an inert gas.[1][8]

Q4: I'm attempting column chromatography, but the product is streaking badly on the TLC plate and the column is giving poor separation.

A: The free amine functionality of your compound is interacting strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor resolution.[16]

  • Causality : The basic nitrogen atom adsorbs strongly to the acidic silica gel stationary phase. This leads to a non-ideal equilibrium during elution, resulting in a "streak" rather than a compact spot or band.[17]

  • Troubleshooting Steps :

    • Deactivate the Silica : Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient to neutralize the active sites on the silica gel.[16]

    • Use an Alternative Stationary Phase : Basic alumina is often a better choice for purifying basic compounds as it lacks the acidic silanol groups.[16][18]

    • Consider Reverse-Phase Chromatography : If the compound is sufficiently soluble, reverse-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be an excellent alternative.[18]

Q5: How can I determine the enantiomeric purity of my final product?

A: Standard techniques like NMR (without a chiral shift reagent) and achiral HPLC cannot distinguish between enantiomers. You must use a specialized chiral analytical method.

  • Causality : Enantiomers have identical physical properties in a non-chiral environment. Separation requires the use of a chiral selector that interacts differently with each enantiomer, forming transient diastereomeric complexes.[6]

  • Recommended Methods :

    • Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method. It uses a chiral stationary phase (CSP) to separate the enantiomers. Various CSPs are available, often based on polysaccharides like cellulose or amylose.[19][20]

    • Chiral Supercritical Fluid Chromatography (SFC) : SFC is a powerful alternative to HPLC, often providing faster and more efficient separations for chiral molecules. It uses supercritical CO₂ as the primary mobile phase.[19]

Detailed Purification Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System

This protocol is ideal for removing impurities with different solubility profiles and for improving the crystallinity of the final product.

  • Solvent Screening : In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water). The ideal primary solvent is one in which the compound is soluble when hot but poorly soluble when cold. The ideal secondary (anti-solvent) is one in which the compound is insoluble.

  • Dissolution : In a flask, dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., isopropanol).

  • Charcoal Treatment (Optional) : If the solution is colored, add 1-2% w/w activated charcoal, hold at temperature for 5-10 minutes, and perform a hot filtration through Celite® into a clean, pre-heated flask.

  • Crystallization : Slowly add the anti-solvent (e.g., ethyl acetate or diethyl ether) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under high vacuum as described in the troubleshooting section.

Parameter Example System 1 Example System 2 Notes
Primary Solvent Isopropanol (IPA)Ethanol (EtOH)Dissolves the compound when hot.
Anti-Solvent Diethyl Ether (Et₂O)Ethyl Acetate (EtOAc)Compound should be insoluble. Added to induce precipitation.[21]
Typical Ratio ~1:3 to 1:5 (IPA:Et₂O)~1:2 to 1:4 (EtOH:EtOAc)Varies based on impurity profile and desired yield.

Table 1: Example Solvent Systems for Recrystallization.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique purifies the compound by separating it from neutral, strongly acidic, or weakly basic impurities.

AcidBaseExtraction cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Remove Acidic Impurities cluster_2 Step 3: Isolate Free Base cluster_3 Step 4: Re-form Salt & Isolate Crude Crude HCl Salt in Organic Solvent (e.g., EtOAc) Wash1 Wash with weak base (e.g., sat. NaHCO₃) Crude->Wash1 Organic1 Organic Layer: Product (HCl Salt) + Neutral Impurities Wash1->Organic1 Organic Phase Aqueous1 Aqueous Layer: Acidic Impurities (as salts) Wash1->Aqueous1 Aqueous Phase Basify Add strong base (e.g., 2M NaOH) to pH >10 Organic1->Basify Organic2 Organic Layer: Neutral Impurities (Discard) Basify->Organic2 Organic Phase Aqueous2 Aqueous Layer: Product (Free Base) Basify->Aqueous2 Aqueous Phase Extract Extract with Organic Solvent (e.g., DCM) Aqueous2->Extract FinalOrg Organic Layer: Purified Free Base Extract->FinalOrg AddHCl Add HCl in Ether or isopropanol FinalOrg->AddHCl FinalProduct Precipitate: Pure Product (HCl Salt) AddHCl->FinalProduct

Caption: Workflow for purification using acid-base extraction.

Methodology:

  • Dissolution : Dissolve the crude hydrochloride salt in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If the salt does not fully dissolve, add a minimal amount of water to get it into solution.

  • Remove Acidic Impurities : Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract any strongly acidic impurities into the aqueous layer. Separate the layers.

  • Isolate Free Base : Add a strong base, such as 2M sodium hydroxide (NaOH), to the organic layer and shake. This will deprotonate the pyrrolidine hydrochloride, converting it to the free base. The phenolic proton will also be removed, forming the phenoxide. The resulting salt will move into the aqueous layer.

  • Remove Neutral Impurities : Separate the layers. The organic layer now contains neutral impurities and can be discarded.

  • Re-protonate and Extract : Carefully acidify the aqueous layer with 1M HCl to a pH of ~7-8. This re-protonates the amine but keeps the phenol as the phenoxide. Extract the aqueous layer with an organic solvent (e.g., DCM) to remove any remaining impurities. Then, further acidify the aqueous layer to a pH of ~1-2.

  • Final Extraction and Salt Formation : Extract the acidic aqueous layer multiple times with fresh DCM or EtOAc. The protonated product will now be in the organic layer. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The residue can then be recrystallized as per Protocol 1 .

Protocol 3: Flash Column Chromatography (Normal Phase)

This protocol is for separating the free base form of the compound from impurities with different polarities. The hydrochloride salt is generally too polar to run effectively on silica gel.

ChromatographyWorkflow Start Crude HCl Salt Step1 Convert to Free Base (Use sat. NaHCO₃ wash, extract, dry) Start->Step1 Step3 Load Sample (Dry or wet loading) Step1->Step3 Step2 Prepare Column (Silica Gel) Step2->Step3 Step4 Elute with Gradient (e.g., Hexane -> EtOAc + 1% Et₃N) Step3->Step4 Step5 Collect & Combine Fractions (TLC Analysis) Step4->Step5 Step6 Evaporate & Re-form HCl Salt (Add HCl in Ether) Step5->Step6 End Pure HCl Salt Step6->End

Caption: General workflow for purification by column chromatography.

Methodology:

  • Preparation of Free Base : Convert the crude hydrochloride salt to its free base using a simple basic wash as described in Protocol 2 (Steps 1 & 3, but using a weaker base like NaHCO₃ is often sufficient). Extract the free base into an organic solvent, dry it, and concentrate it to an oil or solid.

  • TLC Analysis : Develop a suitable mobile phase using thin-layer chromatography (TLC). Start with a non-polar solvent like hexane/ethyl acetate. Add a polar solvent like methanol if more elution power is needed. Crucially, add ~1% triethylamine (Et₃N) to the mobile phase to prevent streaking. [16] Aim for an Rf value of ~0.3 for your product.

  • Column Packing : Pack a glass column with silica gel using your chosen mobile phase (the less polar starting solvent of your gradient).

  • Loading : Adsorb the crude free base onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the mobile phase ("wet loading") and carefully add it to the top of the column.

  • Elution : Run the column, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 20% EtOAc in hexane to 50% EtOAc in hexane). Collect fractions and monitor them by TLC.

  • Isolation and Salt Formation : Combine the pure fractions, evaporate the solvent, and dissolve the resulting purified free base in a minimal amount of a solvent like diethyl ether. Add a solution of HCl in ether or isopropanol dropwise to precipitate the pure hydrochloride salt. Filter and dry under vacuum.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed using appropriate analytical methods.[20][22]

  • High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase C18 column with a mobile phase like water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid to assess chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the compound.

  • Chiral HPLC/SFC : As discussed in FAQ 5, this is mandatory for determining the enantiomeric excess (e.e.) of the chiral product.[4][19]

Handling and Storage

Proper handling and storage are critical to maintain the purity of this compound post-purification.

  • Atmosphere : Store in a tightly sealed container under an inert atmosphere (argon or nitrogen is preferred) to protect against moisture and oxidation.[1][8]

  • Temperature : Store at room temperature or as recommended by the supplier.[1]

  • Light : Protect from direct light to prevent photochemical degradation, especially of the phenol group.[8]

  • Weighing : When weighing the substance, do so quickly in a low-humidity environment or in a glovebox to minimize water uptake.[2] Using pre-weighed vials for reactions can also mitigate this issue.[12]

References

  • Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]

  • This compound. MySkinRecipes. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Process for the purification of p-aminophenol. European Patent Office. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. Neopharm Labs. [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • 2-(Pyrrolidin-1-yl)phenol | C10H13NO | CID 2734845. PubChem. [Link]

  • (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. AMERICAN ELEMENTS. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health. [Link]

  • How can I purify my compound from salt? ResearchGate. [Link]

  • Column chromatography. Columbia University. [Link]

  • Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.
  • Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Process for the purification of 2-pyrrolidone.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development of Analytical Methods for Drug Discovery, Development, and Evaluation: A Comprehensive Review. JETIR. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

Sources

common side reactions in the synthesis of "2-(Pyrrolidin-2-yl)phenol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Pyrrolidin-2-yl)phenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will provide in-depth explanations, troubleshooting guides in a question-and-answer format, and detailed protocols to ensure a successful and efficient synthesis.

Plausible Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize side reactions and maximize yield and purity. A plausible and efficient synthetic route starting from N-Boc-L-proline is outlined below. This guide will address potential issues at each key stage of this pathway.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: Plausible synthetic route for this compound.

Troubleshooting Guides & FAQs

Part 1: N-Boc-L-proline Methyl Ester Synthesis (Step 1)

Q1: My esterification of N-Boc-L-proline is low-yielding. What are the common side reactions?

A1: Low yields in the esterification of N-Boc-L-proline are often due to a few common side reactions:

  • Intermolecular Amide Formation: Under certain conditions, particularly with coupling agents like DCC, the carboxylate of one molecule can react with the amino group of another (after in-situ deprotection) to form a dipeptide.

  • Boc Deprotection: Using harsh acidic conditions for esterification (e.g., refluxing in methanol with a strong acid catalyst) can lead to the removal of the acid-labile Boc protecting group.[1]

  • Racemization: While less common for proline, strong basic or acidic conditions and elevated temperatures can potentially lead to some degree of racemization.

Troubleshooting Protocol: Mild Esterification using TMSCHN₂

For a cleaner and higher-yielding reaction, we recommend using Trimethylsilyldiazomethane (TMSCHN₂). It is a mild and effective methylating agent for carboxylic acids.

  • Dissolve N-Boc-L-proline (1 equivalent) in a mixture of toluene and methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of TMSCHN₂ in hexanes dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Quench any remaining TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-L-proline methyl ester, which is often pure enough for the next step.

Part 2: Grignard Reaction (Step 2)

Q2: During the Grignard reaction with N-Boc-L-proline methyl ester, I am getting a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

A2: The most common side reaction in the addition of a Grignard reagent to an ester is double addition .[2][3] The initial addition of the Grignard reagent to the ester forms a ketone intermediate. Since ketones are generally more reactive than esters, a second equivalent of the Grignard reagent can react with this ketone to form a tertiary alcohol.[4]

digraph "Grignard_Side_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: Desired single addition vs. undesired double addition in Grignard reaction.

Troubleshooting Protocol: Controlled Grignard Addition

To minimize the formation of the tertiary alcohol byproduct, precise control of the reaction conditions is crucial.

  • Ensure your glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare the Grignard reagent, 2-methoxyphenylmagnesium bromide, from 2-bromoanisole and magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve the N-Boc-L-proline methyl ester (1 equivalent) in anhydrous THF.

  • Cool the ester solution to -78 °C using a dry ice/acetone bath.

  • Add the prepared Grignard reagent (1.05-1.1 equivalents) to the ester solution dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for an additional 2-3 hours.

  • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Part 3: Ketone Reduction and Deoxygenation (Steps 3 & 4)

Q3: The reduction of my ketone intermediate gives a mixture of diastereomers. How can I control the stereochemistry, and is the Boc group stable under these conditions?

A3: The reduction of the ketone will generate a new stereocenter, leading to a mixture of diastereomers. The ratio of these diastereomers will depend on the reducing agent and the reaction conditions.

  • Sodium borohydride (NaBH₄) is a mild reducing agent that is compatible with the Boc protecting group.[5] It will typically provide a mixture of diastereomers with moderate selectivity.

  • Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and may lead to different diastereomeric ratios, but it is also compatible with the Boc group.[5]

  • Catalytic hydrogenation (e.g., H₂, Pd/C) is also an option. The Boc group is generally stable under these conditions.[6] The stereochemical outcome can be influenced by the catalyst and solvent.

For many applications, separation of the diastereomers at a later stage via chromatography might be necessary.

Q4: I am having trouble with the deoxygenation of the secondary alcohol. What are some common issues?

A4: Deoxygenation can be challenging. A common method is a two-step Barton-McCombie deoxygenation, but this involves toxic tin reagents. A more modern approach is to convert the alcohol to a tosylate or mesylate, followed by reduction with a hydride source like LiAlH₄. Side reactions can include elimination to form an alkene, particularly if the reaction is heated.

Troubleshooting Protocol: Two-Step Deoxygenation

  • Tosylation: Dissolve the alcohol (1 equivalent) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents). Stir at 0 °C for 4-6 hours. Perform an aqueous workup to isolate the crude tosylate.

  • Reduction: In a separate flask, prepare a slurry of LiAlH₄ (3-4 equivalents) in anhydrous THF under an inert atmosphere. Cool to 0 °C and slowly add a solution of the crude tosylate in THF. Allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the aluminum salts and extract the filtrate to obtain the deoxygenated product.

Part 4: Deprotection Steps (Steps 5 & 6)

Q5: The O-demethylation of the methoxy group is giving me a complex mixture of products. What are the best reagents to use?

A5: Cleavage of aryl methyl ethers requires strong reagents, which can lead to side reactions if not controlled properly.

  • Boron tribromide (BBr₃): This is a very effective reagent for cleaving aryl methyl ethers.[7][8] However, it is highly reactive and can react with other functional groups if not used carefully. The reaction is typically run at low temperatures. Workup can be problematic, sometimes forming agglomerates that complicate extraction.[9]

  • Hydrobromic acid (HBr): Concentrated HBr at elevated temperatures is a classic method for demethylation.[8] The high temperatures can lead to side reactions, and it may not be suitable for substrates with other acid-sensitive groups.

Troubleshooting Protocol: BBr₃ Demethylation

  • Dissolve the N-Boc-2-(2-methoxybenzyl)pyrrolidine (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of BBr₃ (1.2-1.5 equivalents) in DCM dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and hold for 2-3 hours, monitoring by TLC.

  • Cool the reaction back to -78 °C and quench very carefully by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, then remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove boron salts. Dry the organic layer and concentrate to obtain the crude phenolic product.

Q6: What is the best way to remove the Boc group and form the hydrochloride salt in the final step?

A6: The final deprotection and salt formation is a critical step.

  • Trifluoroacetic acid (TFA): TFA in DCM is a common method for Boc deprotection.[10][11] However, it can lead to the formation of N-formyl side products.[12] The product will be the TFA salt, which would then need to be converted to the HCl salt. The tert-butyl cation generated can also cause side reactions.[13]

  • HCl in Dioxane/Ether: Using a solution of HCl gas in an organic solvent like 1,4-dioxane or diethyl ether is a clean and efficient method.[14][15] It removes the Boc group and forms the hydrochloride salt in a single step. The product often precipitates from the reaction mixture, simplifying purification.

Recommended Protocol: HCl in Dioxane for Final Deprotection

  • Dissolve the crude N-Boc-2-(2-hydroxybenzyl)pyrrolidine in a minimal amount of anhydrous methanol or ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • If precipitation is slow, a non-polar solvent like diethyl ether can be added to induce it.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.

Data Summary Table

StepKey TransformationCommon Side ProductsMitigation Strategy
1 EsterificationDipeptide, Boc-deprotected starting materialUse mild reagents (e.g., TMSCHN₂)
2 Grignard ReactionTertiary alcohol (double addition)Low temperature (-78 °C), slow addition
3 Ketone ReductionDiastereomersChoice of reducing agent, chromatographic separation
4 DeoxygenationElimination products (alkenes)Two-step procedure (tosylation then reduction)
5 O-DemethylationIncomplete reaction, side reactions from harsh reagentsUse BBr₃ at low temperature, careful workup
6 Boc DeprotectionN-formylation (with TFA)Use HCl in dioxane for clean deprotection and salt formation

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. r/chemistry. [Link]

  • ACS Green Chemistry Institute. (2026). Specific solvent issues with BOC deprotection. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Organic Syntheses. (n.d.). L-Proline. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]

  • Heider, F., et al. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Boron tribromide. [Link]

  • Chemistry Steps. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • ResearchGate. (2025). Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones. [Link]

  • Lord, R. L., et al. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • Reddit. (2020). BBr3 demethylation. r/Chempros. [Link]

  • ResearchGate. (2018). Dimethylation with BBr3?. [Link]

  • Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. [Link]

  • Prachayawarakorn, J. (n.d.). What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?. [Link]

  • ResearchGate. (2025). An efficient method for demethylation of aryl methyl ethers. [Link]

  • ResearchGate. (2025). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]

  • ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. [Link]

  • Wikipedia. (n.d.). Demethylation. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. [Link]

  • ResearchGate. (2025). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]

  • ResearchGate. (2025). Highly Chemoselective Catalytic Hydrogenation of Unsaturated Ketones and Aldehydes to Unsaturated Alcohols Using Phosphine-Stabilized Copper(I) Hydride Complexes. [Link]

  • ResearchGate. (n.d.). Synthesis of Boc‐protected methyl esters of azido‐, cyano‐ and mercapto‐proline analogs. [Link]

  • ResearchGate. (2025). Asymmetric Hydrogenation of Ketones with Polymer‐Bound BINAP/Diamine Ruthenium Catalysts. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • National Institutes of Health. (n.d.). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • ResearchGate. (2025). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library. [Link]

  • Chemistry LibreTexts. (2020). 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. [Link]

Sources

stability of "2-(Pyrrolidin-2-yl)phenol hydrochloride" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

The molecular structure of this compound, containing both a phenol group and a pyrrolidine ring, presents a unique stability profile that must be carefully managed.[1][2] Its hydrochloride salt form generally enhances solubility and stability, making it suitable for a variety of in vitro and in vivo testing applications.[3] This guide will walk you through potential issues and their solutions in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is turning a yellow/brown color. What is causing this and is the compound degrading?

Answer: A color change is a primary indicator of degradation, specifically oxidation. The phenolic moiety of the molecule is the likely culprit. Phenolic compounds, especially in solution, are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, or an increase in pH.[4][5] This process often leads to the formation of highly colored quinone-type structures.

Key Takeaway: Yes, a color change strongly suggests oxidative degradation. The rate of this degradation is highly dependent on your experimental conditions.

Q2: How do acidic and basic conditions specifically affect the stability of this compound?

Answer: The pH of your solution is the most critical factor governing the stability of this compound. The molecule's two key functional groups behave very differently across the pH spectrum.

  • Basic Conditions (pH > 7): The compound is highly unstable . In a basic environment, the phenolic proton is removed, forming a phenoxide ion. This ion is significantly more electron-rich than the protonated phenol, making it extremely susceptible to rapid oxidation.[4] This is the most common cause of rapid degradation and color change.

  • Acidic Conditions (pH < 7): The compound is generally stable . In acidic solutions, the phenol group remains protonated, making it less prone to oxidation.[4] Furthermore, the nitrogen atom in the pyrrolidine ring will be protonated, which can offer additional protection against certain degradation pathways. While stable against oxidation, very harsh acidic conditions (e.g., strong acids combined with heat) could potentially force other degradation pathways, such as hydrolysis, though this is less common under typical experimental conditions.[6][7]

  • Neutral Conditions (pH ≈ 7): Stability is moderate. While better than in basic conditions, oxidation can still occur, particularly with prolonged exposure to atmospheric oxygen and light.

The diagram below illustrates the initial step of base-promoted degradation.

G cluster_main Base-Promoted Oxidation Pathway Start 2-(Pyrrolidin-2-yl)phenol (Stable in Acid) Phenoxide Phenoxide Intermediate (Highly Unstable) Start->Phenoxide Deprotonation Base OH⁻ (Base) Degradation Colored Quinone-Type Degradation Products Phenoxide->Degradation Rapid Oxidation Oxygen O₂ (Air)

Caption: Base-promoted deprotonation and subsequent oxidation of the phenol group.

Q3: What are the ideal storage conditions for preparing a stable stock solution?

Answer: To maximize the shelf-life of your stock solution and ensure experimental reproducibility, adhere to the following best practices:

  • pH Control: If using an aqueous buffer, maintain a slightly acidic pH (pH 4-6). This provides the best protection against oxidation.[5]

  • Solvent Choice: For non-aqueous experiments, high-purity aprotic solvents like DMSO or DMF are excellent choices. For aqueous stocks, use deoxygenated water or buffer.

  • Inert Atmosphere: Oxygen is a key driver of degradation. Prepare solutions using solvents that have been deoxygenated (e.g., by sparging with argon or nitrogen gas) and store vials under an inert atmosphere.[5]

  • Light Protection: Store all solutions in amber vials or wrapped in foil to prevent photodegradation.[5]

  • Temperature Control: For long-term storage, keep solutions at -20°C or below. For daily use, refrigeration at 2-8°C is acceptable.[5]

Troubleshooting Guide: Investigating Degradation

Encountering unexpected results or signs of degradation can be frustrating. This troubleshooting workflow provides a systematic approach to identifying the root cause.

Caption: Systematic workflow for troubleshooting compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for proactively identifying potential degradation products and understanding the stability limits of the molecule. It is a cornerstone of pharmaceutical development as outlined by ICH guidelines.[8][9]

Objective: To accelerate the degradation of this compound under various stress conditions to elucidate its degradation pathways.

Methodology: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in the following stress conditions:

  • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

  • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

  • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂).

Procedure:

  • Incubate the solutions at a controlled temperature (e.g., 40-60°C for acid and oxidative stress; room temperature is often sufficient for base hydrolysis due to its rapid nature).[7]

  • At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quench the reaction immediately. For the acid and base samples, neutralize the pH. For the oxidative sample, dilution with mobile phase may be sufficient.

  • Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products.[10][11]

Expected Outcomes:

ConditionExpected StabilityPrimary Degradation Pathway
0.1 M HCl High Stability Minimal degradation expected.
0.1 M NaOH Very Low Stability Rapid oxidation of the phenoxide ion.
3% H₂O₂ Low to Moderate Stability Oxidation of the phenol and potentially the pyrrolidine ring.
Protocol 2: Preparation of a Stable Aqueous Stock Solution (10 mM)

Objective: To prepare a 10 mM aqueous stock solution with maximized stability for use in cellular or biochemical assays.

Materials:

  • This compound (MW: 199.68 g/mol )[1]

  • High-purity water (e.g., Milli-Q)

  • Citrate or Acetate buffer components (for pH 5)

  • Argon or Nitrogen gas

  • Sterile, amber glass vials

Procedure:

  • Prepare Buffer: Make a 50 mM sodium citrate or sodium acetate buffer and adjust the pH to 5.0.

  • Deoxygenate: Sparge the buffer with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weigh Compound: Accurately weigh 1.997 mg of this compound.

  • Dissolve: Add 1.0 mL of the deoxygenated pH 5 buffer to the solid compound and vortex until fully dissolved.

  • Store: Aliquot the solution into smaller-volume amber vials, flush the headspace with inert gas, cap tightly, and store at -20°C.

By following this protocol, you create a storage environment that minimizes the key drivers of degradation, ensuring the integrity of your compound for future experiments.

References

  • A practical guide to forced degradation and stability studies for drug substances. 8

  • This compound CAS#: 1894060-68-4 - ChemicalBook. 1

  • This compound - MySkinRecipes. 3

  • Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. 10

  • forced degradation products: Topics by Science.gov. 6

  • Analytical Methods for Phenolic Compounds | PDF | Polyphenol | Gas Chromatography–Mass Spectrometry - Scribd. 11

  • This compound AG00I2S8 - Sobekbio Biosciences. 2

  • Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. 12

  • Forced Degradation Studies - MedCrave online. 9

  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide - Benchchem. 7

  • Reaction pathways and mechanisms of the electrochemical degradation of phenol on different electrodes - PubMed. 13

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC - NIH. 14

  • "stability of 4-(Pyrrolidin-1-yl)phenol in acidic or basic conditions" - Benchchem. 4

  • Technical Support Center: Stability of 4-(2-(pyrrolidin-1-yl)ethyl)phenol - Benchchem. 5

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. 15

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with 2-(Pyrrolidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Pyrrolidin-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. My aim is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions. This document is structured as a series of questions and answers, addressing common and complex challenges encountered in the lab.

Section 1: Compound Profile & Safe Handling

Before initiating any reaction, a thorough understanding of your starting material is critical. This section covers the fundamental properties and safety protocols for 2-(Pyrrolidin-2-yl)phenol.

Q1: What are the essential chemical and physical properties of 2-(Pyrrolidin-2-yl)phenol and its common salt form?

2-(Pyrrolidin-2-yl)phenol is a molecule featuring a phenol ring attached to the C2 position of a pyrrolidine ring. It is frequently supplied as its hydrochloride salt to improve stability and solubility in certain solvents[1][2].

Property2-(Pyrrolidin-2-yl)phenol (Free Base)2-(Pyrrolidin-2-yl)phenol hydrochloride
Molecular Formula C₁₀H₁₃NOC₁₀H₁₄ClNO[1]
Molecular Weight 163.22 g/mol [3][4]199.68 g/mol [1]
Appearance Varies (consult supplier data)Varies (consult supplier data)
CAS Number 4787-77-3 (related 1-yl isomer)1894060-68-4[1][2][5]
Key Feature Contains two reactive sites: a nucleophilic secondary amine and an acidic phenolic hydroxyl group.Enhanced stability and solubility in polar solvents[1]. Requires neutralization for most reactions.

Q2: What are the recommended storage and handling procedures for this reagent?

Proper storage and handling are paramount for safety and to ensure reagent integrity.

  • Storage: The hydrochloride salt should be stored at room temperature under an inert gas atmosphere[1]. The free base is susceptible to air oxidation (phenols can oxidize to form colored quinone-type impurities), so storage under nitrogen or argon in a tightly sealed container is crucial.

  • Handling: 2-(Pyrrolidin-2-yl)phenol and its derivatives should be treated as hazardous. Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or a face shield[6][7]. Phenolic compounds can cause severe skin burns and eye damage[7][8]. Avoid creating dust or aerosols. In case of skin contact, immediately rinse with copious amounts of water for at least 30 minutes[8].

Section 2: Navigating its Bifunctional Reactivity (FAQs)

The primary challenge and opportunity in using this molecule is managing the reactivity of its two functional groups: the secondary amine and the phenol.

Q3: What are the primary reactive sites on 2-(Pyrrolidin-2-yl)phenol, and how does their reactivity compare?

The molecule has two key reactive centers with distinct chemical personalities:

  • The Pyrrolidine Nitrogen (Secondary Amine): This site is nucleophilic and basic. It readily participates in reactions like alkylation, acylation, arylation, and reductive amination.

  • The Phenolic Hydroxyl Group: This site is acidic (pKa ≈ 10) and can be deprotonated to form a highly nucleophilic phenoxide ion. The hydroxyl group can also be acylated or alkylated to form esters and ethers.

Chemoselectivity—controlling which site reacts—is the central theme of this molecule's chemistry. Generally, the secondary amine is a softer, less hindered nucleophile than the corresponding phenoxide, but the relative reactivity is highly dependent on the reaction conditions, particularly the choice of base.

Caption: Key reactive sites on the 2-(Pyrrolidin-2-yl)phenol scaffold.

Q4: How can I achieve selective N-functionalization over O-functionalization?

This is the most frequent challenge. The key is to select conditions where the amine is sufficiently nucleophilic to react, while the phenol remains largely protonated and non-nucleophilic.

Core Principle: Avoid strong bases that can significantly deprotonate the phenol. Mild inorganic bases or organic tertiary amines are often preferred.

Base TypeExamplesRationale & Use Case
Mild Inorganic K₂CO₃, Cs₂CO₃, NaHCO₃These are generally not strong enough to fully deprotonate the phenol but will neutralize any acid byproduct (e.g., HBr from an alkyl bromide), facilitating the N-alkylation. Ideal for most N-alkylations and N-acylations.
Organic Amine Triethylamine (Et₃N), DIPEAAct as non-nucleophilic proton scavengers. Excellent for N-acylations with acyl chlorides or for sulfonylations, where HCl is generated.
Strong Bases NaH, KOtBu, LiHMDSAVOID for selective N-functionalization. These will readily deprotonate the phenol, leading to a mixture of N- and O-functionalized products, with O-functionalization often dominating.

Section 3: Troubleshooting Guide for Common Reactions

This section addresses specific problems you may encounter during synthesis.

Q5: My N-alkylation or N-arylation reaction is giving a low yield. What are the likely causes and how do I fix it?

Low yields in N-alkylation/arylation reactions are common. A systematic approach to troubleshooting is essential.

Troubleshooting_Low_Yield Start Problem: Low Reaction Yield Check_SM 1. Check Starting Material Integrity Start->Check_SM Check_Base 2. Evaluate Base Choice Start->Check_Base Check_Solvent 3. Assess Solvent & Temperature Start->Check_Solvent Check_Reagents 4. Verify Electrophile & Catalyst Start->Check_Reagents Sol_SM Solution: - Use fresh, pure starting material. - Neutralize HCl salt if used. Check_SM->Sol_SM Sol_Base Solution: - Use milder base (K₂CO₃). - Ensure base is dry. Check_Base->Sol_Base Sol_Solvent Solution: - Use polar aprotic (DMF, MeCN). - Increase temperature. - Ensure anhydrous conditions. Check_Solvent->Sol_Solvent Sol_Reagents Solution: - Check electrophile stability. - For arylations (Buchwald-Hartwig), screen ligands and catalyst source. Check_Reagents->Sol_Reagents

Caption: Troubleshooting flowchart for low N-alkylation/arylation yields.

  • Cause 1: Starting Material is the Hydrochloride Salt. If you are using the hydrochloride salt, the secondary amine is protonated and non-nucleophilic.

    • Solution: You must use at least two equivalents of base: one to neutralize the HCl salt and form the free base, and a second to scavenge the acid produced during the reaction. Alternatively, perform a liquid-liquid extraction with a mild base (like NaHCO₃ solution) and an organic solvent (like EtOAc) to generate the free base in situ before your reaction.

  • Cause 2: Inappropriate Base. A base that is too weak will not effectively neutralize the acid byproduct, shutting down the reaction. A base that is too strong will deprotonate the phenol, leading to O-alkylation side products[9].

    • Solution: For simple alkyl halides, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a robust starting point. It is basic enough to facilitate the reaction without causing significant O-alkylation.

  • Cause 3: Poor Solvent Choice or Conditions. The reaction may be too slow at the chosen temperature, or the solvent may not be suitable.

    • Solution: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally effective as they solvate the cation of the base and accelerate SN2 reactions. If the reaction is sluggish at room temperature, gently heating to 50-80 °C can significantly improve the rate. Ensure your solvent is anhydrous, as water can interfere with the reaction.

Q6: I am observing a significant amount of O-alkylation or O-acylation side product. How can I suppress it?

This is a classic chemoselectivity problem. It indicates that your conditions are activating the phenol group, likely by using too strong a base.

  • Solution 1: Revisit Your Base. As detailed in the table above, switch from strong bases (NaH, KOtBu) to milder conditions (K₂CO₃, Et₃N). This is the most critical parameter.

  • Solution 2: Change Your Electrophile. For acylations, switching from a highly reactive acyl chloride to a carboxylic acid with a coupling agent (like HATU or EDC) in the presence of a mild base (like DIPEA) can favor N-acylation. The intermediate active ester is more selective for the more nucleophilic amine.

  • Solution 3: Employ a Protecting Group Strategy. If selective N-functionalization proves intractable, you can protect the phenol, perform the N-functionalization, and then deprotect the phenol.

    • Protection: React the starting material with benzyl bromide (BnBr) and a strong base like NaH. This will likely form the O-benzylated product.

    • N-Functionalization: Perform your desired reaction on the now-free secondary amine.

    • Deprotection: Remove the benzyl group via catalytic hydrogenation (H₂, Pd/C).

Q7: My purification by silica gel column chromatography is difficult, with streaking and poor separation. What can I do?

The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silica gel, causing streaking and irreversible adsorption.

  • Solution 1: Neutralize the Column. Pre-treat your silica gel with a solvent system containing a small amount of a volatile amine, such as 0.5-1% triethylamine or ammonia (in methanol), in your eluent (e.g., Hexane/Ethyl Acetate/1% Et₃N). This deactivates the acidic sites on the silica, leading to much sharper peaks and better recovery.

  • Solution 2: Use an Alternative Stationary Phase. If silica fails, consider using neutral or basic alumina for your chromatography.

  • Solution 3: Salt Formation and Extraction. For basic final products, you can often achieve significant purification through acid-base extraction. Dissolve your crude product in an organic solvent (like DCM or EtOAc) and wash with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

Section 4: Reference Experimental Protocols

These protocols provide a validated starting point for common transformations.

Protocol 1: Selective N-Benzylation

Caption: Experimental workflow for selective N-benzylation.

  • Setup: To a round-bottom flask under an argon atmosphere, add 2-(Pyrrolidin-2-yl)phenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq).

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking.

Section 5: Analytical Characterization Guide

Confirming your structure and identifying impurities is key. While a definitive spectrum for the parent compound is best obtained from your own sample, data from structurally similar compounds can provide guidance.

Q8: What are the expected ¹H NMR spectroscopic signatures for a 2-(Pyrrolidin-2-yl)phenol derivative?

The spectrum will have several key regions. The exact chemical shifts will vary based on substitution and solvent.

Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityNotes
Phenolic OH 5.0 - 9.0Broad singletHighly dependent on solvent and concentration. May exchange with D₂O.
Aromatic Protons 6.7 - 7.5MultipletsThe substitution pattern on the phenol ring will dictate the splitting. Protons ortho to the hydroxyl group are typically more upfield.
Pyrrolidine CH (at C2) 3.5 - 4.5MultipletThis proton is adjacent to both the aromatic ring and the nitrogen, leading to a downfield shift.
Pyrrolidine N-CH₂ 2.8 - 3.5MultipletsProtons on the carbon adjacent to the nitrogen.
Pyrrolidine -CH₂-CH₂- 1.8 - 2.2MultipletsThe remaining methylene protons of the pyrrolidine ring.

This table is a generalized guide based on spectroscopic data for related compounds such as 2-(Pyrrolidin-1-yl)phenol and other substituted pyrrolidines[10][11]. It is essential to acquire and interpret data for your specific compound.

References

  • MySkinRecipes. (2026). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)phenol. Retrieved from [Link]

  • Cefic. (n.d.). Poster for the SAFE USE of PHENOL. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]

  • PubMed. (2023). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-dibromo-6-[(2R)-pyrrolidin-2-yl]phenol. Retrieved from [Link]

  • PubChemLite. (2026). 2-(pyrrolidin-1-yl)phenol (C10H13NO). Retrieved from [Link]

  • PubMed. (2021). [Study of 2,6-di(propan-2-yl)phenol detection features and localization nature in warm-blooded after intragastric administration]. Retrieved from [Link]

  • ResearchGate. (2018). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(PYRROLIDIN-1-YL)PHENOL | CAS 4787-77-3. Retrieved from [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • Google Patents. (n.d.). EP0459572A2 - Process for purifying phenol.
  • PubMed. (2015). Indirect electroanalytical detection of phenols. Retrieved from [Link]

  • Assays. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

  • ResearchGate. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Retrieved from [Link]

  • PubMed. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

  • MDPI. (2021). Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Reactions with 2-(Pyrrolidin-2-yl)phenol Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading in asymmetric reactions utilizing 2-(Pyrrolidin-2-yl)phenol and its derivatives. As a ligand scaffold derived from the versatile chiral pool molecule L-proline, it finds application in a multitude of metal-catalyzed and organocatalytic transformations.[1][2][3] Achieving optimal performance—balancing reaction rate, yield, and stereoselectivity—hinges on the precise control of catalyst loading. This document is designed to help you navigate the common challenges encountered in the laboratory.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable, step-by-step solutions.

Q1: My reaction suffers from low or inconsistent enantioselectivity (% ee). What are the likely causes and how can I fix it?

Low enantioselectivity is a frequent hurdle in asymmetric catalysis. The root cause often lies in a competition between the desired catalyzed pathway and an undesired background reaction or a less selective catalytic cycle.[4]

Potential Cause 1: Insufficient Catalyst Loading

  • The "Why": At very low concentrations, the rate of the desired, highly enantioselective catalytic pathway may not be fast enough to outcompete a non-selective background reaction.[4] This results in the formation of a racemic or near-racemic product, which dilutes the overall enantiomeric excess.

  • Solution:

    • Verify Catalyst Integrity: Before adjusting loading, confirm that your catalyst or ligand has not degraded.[5] Consider using a fresh batch or verifying its purity.

    • Incremental Increase: Systematically increase the catalyst loading. For example, if you started at 1 mol%, perform parallel experiments at 2.5 mol%, 5 mol%, and 10 mol%.

    • Analyze the Trend: A clear positive correlation between catalyst loading and % ee suggests that the catalyzed pathway is beginning to dominate the background reaction.[6]

Potential Cause 2: Unoptimized Reaction Temperature

  • The "Why": Enantioselectivity is governed by the difference in activation energy (ΔΔG‡) between the two transition states leading to the major and minor enantiomers. Lowering the temperature often exaggerates this energy difference, favoring the pathway to the desired enantiomer.[5][6]

  • Solution:

    • Systematic Cooling: After establishing a baseline at room temperature, conduct the reaction at progressively lower temperatures (e.g., 0 °C, -10 °C, -25 °C).[6]

    • Monitor Rate vs. Selectivity: Be aware that decreasing the temperature will also slow the reaction rate. The goal is to find the optimal balance where enantioselectivity is high and the reaction time is practical.

Potential Cause 3: Catalyst Aggregation at High Concentration

  • The "Why": Counterintuitively, increasing catalyst loading can sometimes decrease enantioselectivity. This can happen if the catalyst aggregates at higher concentrations, forming dimers or oligomers that are either less active or less selective than the monomeric species.[7]

  • Solution:

    • Conduct a Loading Screen: If you observe a drop in % ee after increasing the catalyst concentration, it is crucial to perform a detailed screen at lower loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration before aggregation becomes a significant issue.[7]

    • Solvent Effects: Consider screening solvents, as the solvent can influence the solubility and aggregation state of the catalyst.[5]

Troubleshooting Workflow: Low Enantioselectivity

Below is a decision tree to guide your troubleshooting process for low % ee.

Low_ee_Troubleshooting Start Start: Low or Inconsistent % ee Check_Integrity Check Catalyst/Ligand Purity & Integrity Start->Check_Integrity Increase_Loading Incrementally Increase Catalyst Loading (e.g., 1 -> 2.5 -> 5 mol%) Check_Integrity->Increase_Loading Catalyst OK Lower_Temp Systematically Lower Reaction Temperature (e.g., RT -> 0°C -> -20°C) Increase_Loading->Lower_Temp ee Improves, but not enough Resolution Resolution: Improved % ee Increase_Loading->Resolution ee Improves to Desired Level High_Loading_Issue Observe if ee Decreases at Higher Loading Increase_Loading->High_Loading_Issue ee Decreases Screen_Solvents Screen Solvents of Varying Polarity Lower_Temp->Screen_Solvents Still suboptimal Lower_Temp->Resolution ee Improves to Desired Level Check_Purity Verify Substrate & Reagent Purity Screen_Solvents->Check_Purity Check_Purity->Resolution Purity is key Investigate_Aggregation Investigate Aggregation: Screen Lower Loadings (e.g., < 2 mol%) High_Loading_Issue->Investigate_Aggregation Investigate_Aggregation->Resolution

Caption: A decision tree for troubleshooting low enantioselectivity.

Q2: My reaction shows low conversion or stalls completely. How should I proceed?

Poor conversion is often a sign of low catalyst activity or premature deactivation.

Potential Cause 1: Insufficient Catalyst Loading

  • The "Why": The reaction rate is directly proportional to the concentration of the active catalyst. If the loading is too low for the reaction scale, the turnover frequency (TOF) may be insufficient to achieve full conversion in a reasonable timeframe.[5][8]

  • Solution:

    • Double the Loading: As a first step, try running the reaction with double the initial catalyst loading to see if there is a significant improvement in conversion.

    • Systematic Screen: If a rate increase is observed, perform a more detailed screen (e.g., 5 mol%, 10 mol%, 15 mol%) to find the point of diminishing returns where further increases do not significantly improve the rate or yield.

Potential Cause 2: Catalyst Deactivation or Poisoning

  • The "Why": Catalysts can be deactivated by impurities in the substrate, reagents, or solvent. Common poisons for transition metal catalysts include sulfur compounds, coordinating heterocycles, and halides.[9] Air and moisture can also irreversibly decompose sensitive catalysts.[9]

  • Solution:

    • Purify Reagents: Ensure all starting materials and solvents are of the highest purity. Consider passing solvents through a column of activated alumina or distillation.

    • Implement Air-Free Techniques: If using an air- or moisture-sensitive catalyst system, employ rigorous Schlenk line or glovebox techniques.[9]

    • Check for Thermal Decomposition: Excessively high temperatures can cause the catalyst to decompose. If running the reaction at elevated temperatures, try a lower temperature to see if catalyst lifetime improves.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for catalyst loading with 2-(Pyrrolidin-2-yl)phenol type ligands?

There is no universal answer, as the optimal loading is highly dependent on the specific reaction, substrates, and metal center (if any). However, a pragmatic starting range for screening is 1 to 10 mol% .

  • Highly Active Systems: Some modern, highly efficient catalytic systems can operate effectively at loadings as low as 0.5 mol% or even lower.[10][11]

  • Challenging Transformations: Other reactions may require loadings of 10-20 mol% to achieve a desirable rate and selectivity, especially during initial discovery phases.[4][8]

Q2: How do I design a systematic experiment to optimize catalyst loading?

A systematic approach is critical for generating reliable and reproducible data. High-throughput screening platforms can accelerate this process significantly.[12][13][14]

Experimental Protocol: Catalyst Loading Screen
  • Setup: Prepare a series of identical reaction vials.

  • Stock Solutions: Prepare stock solutions of your substrate, reagents, and the catalyst/ligand in the reaction solvent to ensure accurate and consistent dispensing.

  • Constant Parameters: Ensure all other reaction parameters are held constant across all vials: substrate concentration, temperature, solvent volume, and stirring rate.

  • Variable Parameter (Loading): Add varying amounts of the catalyst stock solution to each vial to achieve the desired final molar percentages (e.g., 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 mol%).

  • Initiation & Monitoring: Initiate all reactions simultaneously. Take aliquots at regular time intervals (e.g., 1h, 4h, 12h, 24h) to monitor both conversion (by GC, LC, or NMR) and enantioselectivity (by chiral HPLC or SFC).

  • Data Analysis: Plot conversion vs. time and % ee vs. conversion for each loading. This will reveal the optimal loading that provides the best balance of reaction rate and selectivity.

Data Presentation: Example Catalyst Loading Screen
Catalyst Loading (mol%)Time (h)Conversion (%)Enantioselectivity (% ee)
1.0244592
2.5248895
5.0 12 >99 96
10.08>9994

In this hypothetical example, 5.0 mol% represents the optimal loading, providing excellent conversion and the highest enantioselectivity in a reasonable timeframe. The slight drop in % ee at 10.0 mol% could hint at early signs of aggregation.[7]

Q3: Can the metal-to-ligand ratio be as important as the overall catalyst loading?

Absolutely. For metal-catalyzed reactions, the ratio of the metal precursor to the 2-(Pyrrolidin-2-yl)phenol ligand is a critical parameter to optimize. It is often screened before or in parallel with the overall catalyst loading. A common starting point is a 1:1 or 1:1.2 metal-to-ligand ratio, but the optimal ratio can vary and should be determined experimentally. An excess of ligand can sometimes be beneficial, while in other cases it can be inhibitory.

Workflow: Systematic Catalyst Optimization

This diagram illustrates a logical workflow for optimizing a new catalytic reaction.

Optimization_Workflow Start Start: New Reaction Development Solvent_Screen 1. Solvent Screen Start->Solvent_Screen Temp_Screen 2. Temperature Screen Solvent_Screen->Temp_Screen Ratio_Screen 3. Metal:Ligand Ratio Screen Temp_Screen->Ratio_Screen Loading_Screen 4. Catalyst Loading Optimization Ratio_Screen->Loading_Screen Final_Conditions Optimal Reaction Conditions Loading_Screen->Final_Conditions

Caption: A logical workflow for multiparameter reaction optimization.

References
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans.
  • Technical Support Center: Asymmetric Synthesis C
  • Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More. PubMed Central.
  • A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC - NIH.
  • Effects of catalyst loading on enantioselectivity.
  • Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid.
  • Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric C
  • Development of Chiral (S)-Prolinol-Derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone.
  • Catalyst Screening & TLC-MS for Reaction Analysis. Sigma-Aldrich.
  • In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?
  • High-Throughput Screening Techniques in C
  • Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organoc
  • Methods for Bioc
  • Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI.
  • Model system for screening of catalysts. Screening conditions and results are detailed in Table 1.
  • C
  • Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Low-Loading Asymmetric Organocatalysis.

Sources

Technical Support Center: Purification of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Pyrrolidin-2-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to the challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the likely impurities in my sample of this compound?

A1: Impurities can originate from various stages of the synthesis and workup. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolidine ring or the phenolic moiety.

  • Side-Reaction Products: Incomplete cyclization or undesired substitution patterns can lead to isomeric or related impurities.

  • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts used in the synthesis.

  • Residual Solvents: Solvents used in the reaction or initial purification steps can be retained in the final product.[1][2]

  • Degradation Products: Phenols and amines can be susceptible to oxidation, leading to colored impurities.[3]

Q2: My this compound sample is discolored (yellow/brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the oxidation of the phenol or amine functional groups. Trace metal impurities can catalyze this process. The first step is to attempt a purification method that can remove these colored byproducts. Recrystallization with the addition of a small amount of a reducing agent like sodium bisulfite can sometimes help. If that fails, column chromatography is a more robust option.

Q3: Why is my compound streaking on a standard silica gel TLC plate?

A3: Streaking is a common issue when dealing with basic amines on acidic silica gel.[4][5] The amine group in your compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior. This can be addressed by modifying the mobile phase, as detailed in the troubleshooting guide below.

Q4: Can I purify the free base form of my compound and then convert it to the hydrochloride salt?

A4: Absolutely. This is a very common and effective strategy. Purifying the free base, which is generally less polar than the salt, can be easier by standard normal-phase chromatography. Once the pure free base is obtained, it can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or isopropanol.[6][7]

Troubleshooting and Purification Guides

This section provides a question-and-answer formatted guide to troubleshoot specific purification challenges you might encounter.

Guide 1: Purification by Recrystallization

Issue: "I am trying to recrystallize my this compound, but I'm having trouble finding a suitable solvent system. It's either too soluble or not soluble enough."

Analysis and Solution:

Recrystallization of polar hydrochloride salts requires a careful selection of solvents. The ideal solvent system will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Causality: As an amine hydrochloride, your compound is a salt and is highly polar. It will be very soluble in highly polar solvents like water and methanol, and poorly soluble in non-polar solvents like hexanes. The key is to find a solvent of intermediate polarity or a binary solvent mixture.

  • Recommended Solvents to Screen:

    • Single Solvents: Isopropanol is often an excellent choice for recrystallizing amine hydrochlorides, as it's less polar than ethanol or methanol, potentially reducing solubility at room temperature.[6] Other options include ethanol and acetonitrile.

    • Binary Solvent Systems: A common technique is to dissolve the compound in a minimal amount of a polar solvent in which it is soluble (e.g., hot methanol or ethanol) and then add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or dichloromethane) dropwise until the solution becomes turbid. Heating to redissolve and then allowing it to cool slowly can yield high-purity crystals.

Step-by-Step Recrystallization Protocol:
  • Place the crude this compound in a clean Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen primary solvent (e.g., isopropanol).

  • Heat the mixture with stirring on a hot plate. Continue to add the solvent in small portions until the solid completely dissolves.

  • If using an anti-solvent, add it dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Guide 2: Purification by Column Chromatography

Issue: "My compound sticks to the silica gel column, and I get very low recovery and broad peaks. What chromatographic conditions should I use?"

Analysis and Solution:

The strong interaction between the basic amine of your compound and the acidic silica gel is the primary issue.[4] To achieve a successful separation, you need to mitigate this interaction.

Option A: Modified Normal-Phase Chromatography
  • Causality: Adding a small amount of a basic modifier to the mobile phase will "cap" the acidic sites on the silica gel, preventing your amine from binding irreversibly.

  • Recommended Mobile Phase: A common choice is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. To this solvent system, add 0.5-1% of triethylamine (TEA) or ammonia (as a solution in methanol).[4][5]

    • Example: Start with 100% DCM and gradually increase the percentage of a 99:1 Methanol:Triethylamine solution.

Option B: Reversed-Phase Chromatography
  • Causality: In reversed-phase chromatography (using a C18-functionalized silica stationary phase), polar compounds elute first. This can be an excellent method for purifying polar salts.[8]

  • Recommended Mobile Phase: A gradient of acetonitrile in water is typical. Adding a modifier can improve peak shape. For basic amines, using a mobile phase with a slightly alkaline pH (e.g., adding 0.1% triethylamine) can neutralize the amine, increasing its retention and improving separation.[4]

Option C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Causality: HILIC is well-suited for very polar compounds that have little or no retention in reversed-phase chromatography. It uses a polar stationary phase (like amine-bonded silica) and a mobile phase consisting of a high concentration of organic solvent with a small amount of aqueous solvent. Water acts as the strong, eluting solvent.[9]

  • Recommended System:

    • Stationary Phase: Amine-bonded silica.[9]

    • Mobile Phase: A gradient starting with high acetonitrile content (e.g., 95%) and increasing the aqueous component (e.g., water with a buffer like ammonium formate).

Workflow for Developing a Chromatography Method

Caption: Workflow for Chromatography Method Development.

Guide 3: Purification by Acid-Base Extraction

Issue: "My sample contains non-polar organic impurities. How can I use a simple liquid-liquid extraction to remove them?"

Analysis and Solution:

Acid-base extraction is a powerful technique that leverages the change in solubility of your compound upon protonation or deprotonation.

  • Causality: As the hydrochloride salt, your compound is water-soluble. Neutral organic impurities are typically soluble in organic solvents. By converting your compound to its free base form, you make it soluble in organic solvents, allowing you to wash away water-soluble impurities.

Step-by-Step Acid-Base Extraction Protocol:
  • Dissolve the crude this compound in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is basic (test with pH paper). This will neutralize the HCl and deprotonate the pyrrolidinium ion, forming the free base.

  • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The free base of your compound will move into the organic layer, while inorganic salts will remain in the aqueous layer.

  • Drain the aqueous layer and wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified free base.

  • To regenerate the hydrochloride salt, dissolve the free base in a minimal amount of a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent until precipitation is complete. Collect the salt by filtration.

Acid-Base Extraction Workflow Diagram

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., Ethyl Acetate) A Crude HCl Salt (Water Soluble) B Neutral Impurities (Organic Soluble) A->B 1. Dissolve in H₂O 2. Add Organic Solvent D Purified Free Base (Organic Soluble) A->D Compound moves to organic phase as free base C Inorganic Salts E Acidic/Water-Soluble Impurities C->E Impurities remain in aqueous phase B->C 3. Add NaHCO₃ (aq) 4. Separate Layers

Caption: Logic of an Acid-Base Extraction Purification.

Data Summary Table

Purification TechniqueBest For Removing...Key Parameters to OptimizeCommon Issues
Recrystallization Small amounts of impurities with different solubility profiles.Solvent system, cooling rate.Oiling out, poor recovery.
Normal-Phase Chromatography Impurities with different polarity.Stationary phase (Silica, Alumina), mobile phase composition and modifiers (e.g., TEA).Streaking, irreversible adsorption.[4][5]
Reversed-Phase Chromatography Polar impurities.Mobile phase pH, organic solvent choice (Acetonitrile vs. Methanol).Poor retention of very polar compounds.[4][8]
Acid-Base Extraction Neutral or acidic/basic impurities.Choice of base (weak vs. strong), organic solvent.Emulsion formation, incomplete extraction.
References
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Sarlah, D., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis. [Link]

  • Google Patents. (1987).
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Pinto, A., et al. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]

  • Columbia University, Department of Chemistry. Column chromatography. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Rebstock, A., et al. (2003). Synthesis and Deprotonation of 2‐(Pyridyl)phenols and 2‐(Pyridyl)anilines. ChemInform. [Link]

  • ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Google Patents. (1983).
  • MySkinRecipes. This compound. [Link]

  • ResearchGate. (2010). Pharmaceutical Impurities: An Overview. [Link]

  • Singh, S., et al. (2005). Organic volatile impurities in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(Pyrrolidin-2-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production of this valuable pharmaceutical intermediate. Our approach is rooted in fundamental chemical principles and validated by field experience to ensure the integrity and robustness of your synthetic process.

Introduction to the Molecule and its Synthetic Challenges

This compound is a chiral molecule featuring a pyrrolidine ring attached to a phenol group. Its hydrochloride salt form enhances stability and solubility, making it a key building block in the development of various biologically active compounds. The scale-up of its synthesis, however, presents a unique set of challenges stemming from its bifunctional nature (amine and phenol), the presence of a stereocenter, and the physical properties of the final salt. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield and Incomplete Conversion

Q: We are experiencing significantly lower yields and incomplete reactions when scaling up our synthesis from a proline derivative. What are the likely causes and how can we mitigate them?

A: Low yields and incomplete conversions during the scale-up of syntheses starting from proline are common and can often be attributed to several factors related to the reaction conditions and reagents.

  • Inefficient Reduction: If your synthesis involves the reduction of a proline derivative, such as an amide or ester, the choice and handling of the reducing agent are critical.

    • Cause: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but can be challenging to handle on a large scale due to its pyrophoric nature and the highly exothermic quenching process. Incomplete reaction can result from poor reagent solubility or deactivation.

    • Solution: Consider alternative, safer, and more scalable reducing agents like sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation. If LiAlH₄ must be used, ensure slow, portion-wise addition and efficient heat transfer to maintain the optimal reaction temperature. The use of a complexing agent can sometimes improve the solubility and reactivity of the reducing agent.

  • Catalyst Deactivation in Reductive Amination: For syntheses employing reductive amination, catalyst performance is key.

    • Cause: The catalyst, often palladium or platinum-based, can be poisoned by impurities in the starting materials or solvents. The amine product itself can also sometimes inhibit catalyst activity.

    • Solution: Ensure high purity of all starting materials and solvents. Pre-treating starting materials with activated carbon can remove potential catalyst poisons. A higher catalyst loading or the use of a more robust catalyst may be necessary on a larger scale.[1]

  • Poor Mass and Heat Transfer:

    • Cause: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or incomplete conversion.

    • Solution: Optimize the agitation speed and impeller design for your reactor to ensure homogeneous mixing. For highly exothermic steps, consider a semi-batch process where one reagent is added gradually to control the reaction rate and temperature.

Issue 2: Poor Stereoselectivity and Racemization

Q: We are observing a loss of enantiomeric excess (ee) in our final product upon scale-up. What are the potential causes of this racemization?

A: Maintaining stereochemical integrity is a critical challenge in the synthesis of chiral amines like 2-(Pyrrolidin-2-yl)phenol. Racemization can occur at various stages of the synthesis and purification.

  • Harsh Reaction Conditions:

    • Cause: High temperatures or the presence of strong acids or bases can lead to racemization, especially if there is a plausible mechanism for the formation of a planar, achiral intermediate.[2]

    • Solution: Optimize reaction conditions to use the mildest possible temperature and pH that still afford a reasonable reaction rate. If a protecting group is used, select one that can be removed under neutral or very mild conditions.

  • Racemization during Purification:

    • Cause: Standard purification techniques can sometimes induce racemization. For instance, silica gel used in column chromatography can have acidic sites that promote the racemization of sensitive amines.[2]

    • Solution: If using chromatography, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. For the final hydrochloride salt, purification by crystallization is generally preferred over chromatography to avoid potential racemization on a stationary phase.

  • Inadequate Chiral Resolution:

    • Cause: If your route involves the resolution of a racemic mixture, incomplete separation of the diastereomeric salts can lead to low enantiomeric enrichment.

    • Solution: Carefully optimize the crystallization conditions for the diastereomeric salts, including solvent system, temperature profile, and seeding strategy. It may be necessary to perform multiple recrystallizations to achieve the desired enantiomeric excess.[3][4]

Issue 3: Formation of Impurities and Side Products

Q: During scale-up, we are observing several new impurities in our crude product. What are the likely side reactions, and how can we minimize them?

A: The bifunctional nature of 2-(Pyrrolidin-2-yl)phenol makes it susceptible to various side reactions, especially under harsh conditions or with prolonged reaction times.

  • Over-alkylation/Arylation:

    • Cause: The secondary amine of the pyrrolidine ring can react further to form tertiary amines or other byproducts.

    • Solution: Use of a suitable N-protecting group (e.g., Boc) during the synthesis can prevent side reactions at the nitrogen atom. Careful control of stoichiometry and reaction time is also crucial.

  • Phenol-Related Side Reactions:

    • Cause: The phenolic hydroxyl group can undergo O-alkylation or oxidation, especially in the presence of bases and electrophiles or oxidizing agents.

    • Solution: Protect the phenolic hydroxyl group if it is not compatible with the reaction conditions. Common protecting groups for phenols include benzyl or silyl ethers.

  • Incomplete Hydrogenation of Aromatic Precursors:

    • Cause: If the synthesis involves the hydrogenation of a pyridine-containing precursor, incomplete reduction can lead to the formation of partially hydrogenated intermediates like tetrahydropyridines.[1]

    • Solution: Optimize the hydrogenation conditions, including catalyst choice (Rhodium and Platinum are often more effective than Palladium for pyridine hydrogenation), hydrogen pressure, temperature, and reaction time.[1][5][6][7]

Issue 4: Challenges in Product Isolation and Purification

Q: We are facing difficulties in isolating and purifying the final this compound salt. It is proving to be highly soluble in many solvents, making crystallization challenging.

A: The purification of polar amine hydrochlorides can be challenging due to their high solubility in polar solvents and potential for oiling out.

  • Crystallization Difficulties:

    • Cause: The hydrochloride salt is often highly soluble in protic solvents like water and alcohols, which are commonly used in the work-up.

    • Solution: A systematic crystallization solvent screening is essential. Often, a mixed solvent system is required, such as an alcohol (e.g., isopropanol, ethanol) as the primary solvent and an anti-solvent (e.g., ethyl acetate, MTBE, or heptane) to induce precipitation. Seeding with a small amount of pure crystalline material can be critical for initiating crystallization and controlling the crystal form.

  • Removal of Phenolic Impurities:

    • Cause: Structurally similar phenolic impurities can be difficult to remove by crystallization.

    • Solution: An aqueous basic wash (e.g., with dilute sodium hydroxide) during the work-up of the free base can help remove acidic phenolic impurities by converting them into their more water-soluble phenolate salts.[8][9] This should be done before the final salt formation.

  • Residual Solvent and Water Content:

    • Cause: The final product may retain significant amounts of solvent or water, affecting its physical properties and purity.

    • Solution: After filtration, the product should be dried under vacuum at an elevated temperature (ensure the temperature is below the decomposition point). The choice of drying method (e.g., tray dryer, agitated filter dryer) will depend on the scale of production.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for the large-scale production of this compound?

A1: While several synthetic routes are possible, two of the most common approaches for chiral 2-substituted pyrrolidines are:

  • From L-proline: This is often a preferred route as it starts from a readily available and enantiomerically pure starting material. The synthesis typically involves the conversion of proline to a suitable intermediate, such as an N-protected prolinol or a Weinreb amide, followed by reaction with a Grignard reagent derived from a protected 2-halophenol and subsequent deprotection.[10][11][12][13] The main challenges are the handling of organometallic reagents on a large scale and the number of synthetic steps.[14][15][16][17][18]

  • Asymmetric Reductive Amination: This approach involves the reaction of a suitable keto-phenol precursor with an amine source, followed by asymmetric reduction.[19][20] This can be a more convergent route but requires careful development of the asymmetric catalyst system to ensure high enantioselectivity. Biocatalytic methods using transaminases are also gaining traction for their high selectivity.[21]

The choice of route will depend on factors such as cost of goods, process safety, and available equipment.

Q2: What analytical techniques are recommended for in-process control and final product release?

A2: A robust analytical package is crucial for ensuring the quality of this compound. Recommended techniques include:

  • HPLC: For assessing purity and quantifying impurities. A chiral HPLC method is essential for determining the enantiomeric excess.

  • NMR (¹H and ¹³C): For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): For confirmation of the molecular weight and identification of unknown impurities.

  • Karl Fischer Titration: For determining the water content.

  • Gas Chromatography (GC): For quantifying residual solvents.

  • X-Ray Powder Diffraction (XRPD): To characterize the solid-state form of the final hydrochloride salt.

Q3: What are the key safety considerations for the scale-up of this synthesis?

A3: Safety is paramount in any scale-up process. Key considerations for this synthesis include:

  • Handling of Pyrophoric and Highly Reactive Reagents: If using reagents like LiAlH₄ or Grignard reagents, ensure that all equipment is dry and the reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[14][15][16][17][18] Develop and follow strict standard operating procedures for their handling and quenching.

  • Exothermic Reactions: Many of the reaction steps, particularly reductions and Grignard reactions, are highly exothermic. Ensure that the reactors have adequate cooling capacity and that a robust temperature control system is in place.

  • Hydrogenation Safety: If catalytic hydrogenation is used, proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Pd/C) is critical. Use a well-maintained and appropriately rated hydrogenation reactor.

  • Toxicity of Reagents and Solvents: Be aware of the toxicity and handling requirements for all chemicals used in the process. Use appropriate personal protective equipment (PPE) and ensure adequate ventilation.

Experimental Protocols

Protocol 1: N-Boc Deprotection and Hydrochloride Salt Formation

This protocol describes a general procedure for the deprotection of N-Boc-2-(2-hydroxyphenyl)pyrrolidine and subsequent formation of the hydrochloride salt.

  • Deprotection:

    • Charge a suitable reactor with N-Boc-2-(2-hydroxyphenyl)pyrrolidine and a suitable solvent (e.g., 1,4-dioxane or ethyl acetate).

    • Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl) at a controlled temperature (typically 0-10 °C) to manage the exotherm from the deprotection and salt formation.

    • Stir the mixture at room temperature until the reaction is complete, as monitored by HPLC or TLC. Challenges with acid-sensitive groups may require milder conditions or alternative deprotection methods.[22][23][24][25][26]

  • Isolation of the Hydrochloride Salt:

    • If the product precipitates directly from the reaction mixture, it can be isolated by filtration.

    • If the product remains in solution, the solvent can be partially removed under reduced pressure, and an anti-solvent (e.g., MTBE or heptane) can be added to induce crystallization.

    • Filter the solid product and wash with a suitable solvent (e.g., the anti-solvent used for crystallization) to remove residual impurities.

    • Dry the product under vacuum at an appropriate temperature to afford this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Scale-Up Synthesis

Potential Cause Underlying Issue Recommended Solution(s)
Inefficient Reduction Poor solubility/reactivity of reducing agent (e.g., LiAlH₄).Consider alternative reducing agents (e.g., NaBH₄/Lewis acid, catalytic hydrogenation). Optimize addition rate and heat transfer.
Catalyst Deactivation Impurities in starting materials poisoning the catalyst.Purify starting materials (e.g., with activated carbon). Increase catalyst loading or use a more robust catalyst.[1]
Poor Mass/Heat Transfer Inhomogeneous mixing leading to side reactions or incomplete conversion.Optimize agitation. Consider a semi-batch process for exothermic steps.

Visualization of Key Workflows

Diagram 1: General Synthetic Workflow

G cluster_0 Synthesis of Protected Intermediate cluster_1 Deprotection and Salt Formation cluster_2 Purification Proline L-Proline Protected_Intermediate N-Protected 2-(2-hydroxyphenyl)pyrrolidine Proline->Protected_Intermediate Multi-step synthesis (e.g., reduction, Grignard reaction) Deprotection Deprotection Protected_Intermediate->Deprotection Acidic Conditions Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation HCl Crystallization Crystallization Salt_Formation->Crystallization Solvent/Anti-solvent Drying Drying Crystallization->Drying Final_Product 2-(Pyrrolidin-2-yl)phenol Hydrochloride Drying->Final_Product

Caption: A generalized workflow for the synthesis of this compound from L-proline.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

G cluster_reaction Reaction Conditions cluster_purification Purification Method cluster_resolution Chiral Resolution Start Low Enantiomeric Excess Observed Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purification Review Purification Method Start->Check_Purification Check_Resolution Review Chiral Resolution Step (if applicable) Start->Check_Resolution High_Temp High Temperature? Check_Reaction->High_Temp Strong_Acid_Base Strong Acid/Base Present? Check_Reaction->Strong_Acid_Base Silica_Chroma Silica Gel Chromatography Used? Check_Purification->Silica_Chroma Incomplete_Sep Incomplete Separation of Diastereomeric Salts? Check_Resolution->Incomplete_Sep Solution_Reaction Lower temperature. Use milder reagents. High_Temp->Solution_Reaction Strong_Acid_Base->Solution_Reaction Solution_Purification Use deactivated silica or alumina. Prefer crystallization for final salt. Silica_Chroma->Solution_Purification Solution_Resolution Optimize crystallization conditions. Perform recrystallization. Incomplete_Sep->Solution_Resolution

Caption: A troubleshooting decision tree for addressing loss of enantiomeric excess.

References

  • Ghislieri, D., & Turner, N. J. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Process for the purification of aromatic amines. (n.d.).
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024, May 30). National Center for Biotechnology Information. [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. (n.d.). ResearchGate. [Link]

  • Procedure for the removal of compounds with phenolic hydroxy groups from aromatic amines. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Method of recovering amines and phenols from their aqueous solutions. (n.d.).
  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023, March 23). RSC Publishing. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]

  • Enantioselective crystallization of glutamic acid hydrochloride. (A) A.... (n.d.). ResearchGate. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE. [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]

  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2025, November 12). MDPI. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv. [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023, March 24). RSC Publishing. [Link]

  • Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. (n.d.). ResearchGate. [Link]

  • Purification of amine reaction mixtures. (n.d.).
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025, April 1). ACS Omega. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, April 19). National Center for Biotechnology Information. [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]

  • How can I improve my chiral column resolution?. (2014, September 17). ResearchGate. [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (n.d.).
  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols. (n.d.). Russian Journal of General Chemistry. [Link]

  • Recent advances of the Grignard-type reactions without involving organohalides. (n.d.). ResearchGate. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. (2025, August 7). ResearchGate. [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012, December 23). University of Liverpool IT Services. [Link]

  • Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. [Link]

Sources

analytical challenges in characterizing "2-(Pyrrolidin-2-yl)phenol" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(Pyrrolidin-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, but its unique combination of a chiral secondary/tertiary amine, a pyrrolidine ring, and an oxidatively sensitive phenol moiety presents significant analytical hurdles. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions (FAQs) to empower researchers to overcome these challenges, ensuring data integrity from discovery to development. We will move beyond simple procedural lists to explain the causality behind our recommendations, grounding our advice in established analytical principles and regulatory expectations.

Section 1: The Primary Hurdle - Chiral Separation and Quantification

The C2 position of the pyrrolidine ring is a stereocenter, meaning most derivatives exist as a pair of enantiomers. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are not just analytical exercises but regulatory necessities.[1][2] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry's gold standard for this task.[3][4]

FAQ: Chiral HPLC Issues

Q1: I'm screening my racemic compound on several polysaccharide-based chiral columns (e.g., coated cellulose or amylose) in normal-phase mode, but I'm seeing no separation at all. What's my next step?

A1: This is a common starting point. A lack of separation indicates that the transient diastereomeric complexes formed between your analyte's enantiomers and the CSP are not sufficiently different in energy to allow for differential retention.[5]

  • Causality: The interactions driving chiral recognition are a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions. The 2-(Pyrrolidin-2-yl)phenol structure has key interaction points: the phenolic -OH, the pyrrolidine N-H (if a secondary amine), and the aromatic ring. Your current mobile phase may be disrupting the key interactions.

  • Troubleshooting Steps:

    • Switch Mobile Phase Mode: Don't abandon the column yet. Switch from normal phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water or methanol/water) or polar organic mode (e.g., acetonitrile/methanol). The interaction mechanisms are completely different in these modes.

    • Introduce Additives: The basic pyrrolidine nitrogen is often a critical interaction point but can also cause peak tailing. Add a small amount of an acidic and a basic modifier to your mobile phase (e.g., 0.1% trifluoroacetic acid and 0.1% diethylamine). This can improve peak shape and sometimes induce separation by protonating/deprotonating key sites on both the analyte and the CSP.

    • Screen Different CSPs: If mobile phase adjustments fail, the CSP is not suitable. Broaden your screen to include different types of CSPs, such as those based on proteins (e.g., AGP, BSA) or Pirkle-type phases, which may offer different interaction mechanisms.[6]

Q2: I have some separation, but my peaks are broad and tailing significantly. Is this a column lifetime issue?

A2: While column degradation is possible, peak tailing with basic analytes like yours is most often a chemical interaction problem. The culprit is typically the interaction between the basic pyrrolidine nitrogen and residual acidic silanol groups on the silica support of the CSP.[7]

  • Solution Pathway:

    • Add a Competing Base: The easiest fix is to add a small amount of a competing base to the mobile phase, such as 0.1-0.5% triethylamine (TEA) or diethylamine (DEA).[8] This amine will bind to the active silanol sites, preventing your analyte from interacting with them.

    • Adjust pH (Reversed-Phase): In reversed-phase mode, increasing the pH of the aqueous component with a buffer (e.g., ammonium bicarbonate) can suppress the protonation of the pyrrolidine nitrogen, reducing ionic interactions with silanols. However, be mindful of the column's pH stability limits (typically pH 2-7.5 for standard silica).

    • Consider an Indirect Method: If peak shape remains poor, consider an indirect approach. Derivatize the racemate with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard, non-chiral C18 column.[9]

Workflow for Chiral Method Development

The following diagram outlines a systematic approach to chiral method development, prioritizing efficiency and logical progression.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Alternative Strategies Start Racemic Analyte Screen Screen 3-4 Polysaccharide CSPs (e.g., Cellulose, Amylose based) in NP & RP modes Start->Screen Resolution Resolution > 1.2? Screen->Resolution Optimize Optimize Mobile Phase - Adjust organic modifier % - Change alcohol (IPA, EtOH, MeOH) - Additives (TFA/DEA) Resolution->Optimize Yes NewCSPs Screen Alternative CSPs (Pirkle, Protein, etc.) Resolution->NewCSPs No Robustness Check Robustness - Flow Rate, Temp. Optimize->Robustness Validated Validated Method Robustness->Validated Indirect Indirect Method: Derivatize to Diastereomers & use Achiral Column NewCSPs->Indirect If still no separation

Caption: A systematic workflow for chiral HPLC method development.

Protocol: Universal Chiral HPLC Screening

This protocol provides a robust starting point for separating enantiomers of novel 2-(Pyrrolidin-2-yl)phenol derivatives.

  • Sample Preparation: Dissolve the analyte in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~0.5 mg/mL.

  • Column Selection: Choose a set of 3-4 CSPs with orthogonal selectivities. A good starting set is:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column.

    • Amylose tris(3,5-dimethylphenylcarbamate) based column.

    • A cyclodextrin-based column.

  • Initial Screening Conditions: Run a series of isocratic methods on each column.

ParameterNormal Phase (NP)Reversed-Phase (RP)
Mobile Phase A n-Hexane or HeptaneWater + 0.1% Formic Acid
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or Methanol
Isocratic Mixes 90:10 (A:B), 80:20 (A:B), 70:30 (A:B)70:30 (A:B), 50:50 (A:B), 30:70 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nm & 270 nmUV at 220 nm & 270 nm
  • Analysis: Evaluate the chromatograms for any sign of peak splitting or separation. If partial separation (Rs > 0.8) is observed, proceed to the optimization phase by making small, systematic changes to the mobile phase composition. If no separation is seen, move to the next column or mobile phase mode.

Section 2: Confirming Identity - MS and NMR Strategies

Once separated, confirming the chemical structure and assigning the stereochemistry is paramount. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

FAQ: Mass Spectrometry

Q1: What are the characteristic fragmentation patterns I should look for in ESI-MS/MS of my 2-(Pyrrolidin-2-yl)phenol derivative?

A1: The fragmentation is predictable and highly useful for confirming the core structure. In positive ion electrospray ionization (ESI+), you will first see the protonated molecule [M+H]+. The subsequent fragmentation (MS²) is dominated by cleavages around the pyrrolidine ring and the bond connecting it to the phenol.

  • Key Fragmentation Pathways:

    • Loss of the Pyrrolidine Ring: A common pathway is the neutral loss of the entire pyrrolidine moiety, which is particularly favorable if the nitrogen is part of a larger substituent.[10][11]

    • Cleavage of the C-C bond: The bond between the phenolic ring and the pyrrolidine ring can cleave, leading to fragments corresponding to each ring system.

    • Ring Opening of Pyrrolidine: The pyrrolidine ring itself can open, often initiated by cleavage adjacent to the nitrogen, followed by loss of small neutral molecules like ethylene.[10]

The diagram below illustrates these primary fragmentation routes.

G M [M+H]+ (Parent Ion) F1 Loss of Pyrrolidine Moiety M->F1 F2 C-C Bond Cleavage M->F2 F3 Pyrrolidine Ring Opening M->F3 P1 Phenolic Fragment Ion F1->P1 F2->P1 P2 Pyrrolidine Fragment Ion F2->P2 P3 Ring-Opened Fragments F3->P3

Caption: Common MS/MS fragmentation pathways for protonated derivatives.

FAQ: NMR Spectroscopy

Q1: My compound has two stereocenters, creating diastereomers. How can NMR help me differentiate and quantify them?

A1: Unlike enantiomers, which have identical NMR spectra in an achiral solvent, diastereomers have distinct physical properties and thus produce different NMR spectra.[12] You can directly distinguish and quantify them from a standard ¹H NMR spectrum.

  • What to Look For:

    • Different Chemical Shifts: Protons and carbons in different diastereomers exist in slightly different chemical environments. This will result in two distinct sets of signals in your ¹H and ¹³C spectra.

    • Different Coupling Constants (J-values): The spatial relationship between adjacent protons (e.g., cis vs. trans) can be different in diastereomers, leading to different J-coupling constants, which can be measured from the ¹H spectrum.[13]

    • Quantification: The ratio of the diastereomers can be determined by integrating the area under well-resolved, non-overlapping peaks corresponding to each isomer.[13]

Q2: How can I determine the enantiomeric excess (e.e.) of my sample using NMR if I don't have a chiral HPLC method yet?

A2: While HPLC is preferred for accurate e.e. determination, NMR can provide this information through the use of a chiral solvating agent (CSA).[14]

  • Mechanism: A CSA is a chiral molecule that is added to your NMR sample. It forms transient, non-covalent diastereomeric complexes with each enantiomer of your analyte. These complexes are in fast exchange, but the time-averaged chemical environment for a proton in the (R)-analyte/(R)-CSA complex is different from the (S)-analyte/(R)-CSA complex. This results in the splitting of what was a single peak in the original spectrum into two separate peaks, one for each enantiomer. The e.e. can then be calculated from the integration of these two peaks.

  • Common CSAs: Pirkle's alcohol or derivatives of amino acids are often used. The key is to screen a few CSAs to find one that produces baseline-resolved signals for a convenient proton in your analyte.

Section 3: Stability and Degradation Pathway Analysis

The phenolic hydroxyl group makes these derivatives susceptible to degradation, particularly oxidation. A robust, stability-indicating analytical method is required by regulatory agencies to ensure that all potential degradation products can be separated from the active pharmaceutical ingredient (API).[15][16]

FAQ: Stability and Forced Degradation

Q1: My purified compound develops a yellow or brown color upon standing in the lab. What is causing this and how can I prevent it?

A1: This is almost certainly due to the oxidation of the phenol moiety. Phenols are electron-rich and can be oxidized by atmospheric oxygen, light, or trace metal catalysts to form colored quinone-type structures.[17][18]

  • Prevention:

    • Storage: Store the solid material and solutions under an inert atmosphere (nitrogen or argon).

    • Light Protection: Use amber vials or wrap containers in foil to protect from light, which can catalyze oxidation.

    • Solvent Purity: Ensure solvents are peroxide-free, as peroxides are strong oxidizing agents.[17]

    • pH Control: In solution, degradation can be pH-dependent. Buffer solutions if possible.

Q2: I need to develop a stability-indicating HPLC method. What are the essential steps?

A2: A stability-indicating method is one that is proven to be specific for the API in the presence of its impurities and degradation products. The proof comes from performing forced degradation (stress testing) studies.[15][19]

  • Causality: The goal of forced degradation is to intentionally generate the most likely degradation products to ensure your method can separate them. If a degradation product co-elutes with the main peak, you cannot accurately quantify the purity of your API over time.

Protocol: Forced Degradation Study

This protocol is based on ICH guideline Q1A(R2) and is designed to produce a modest level of degradation (typically 5-20%) to test the analytical method.[15]

  • Prepare Stock Solutions: Prepare solutions of your API at ~1 mg/mL in a suitable solvent.

  • Stress Conditions: Expose the API to the following conditions in separate experiments. Include a control sample (unstressed) for comparison.

Stress ConditionTypical Reagent/ConditionDurationNeutralization Step
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for 2-24 hrsNeutralize with equivalent NaOH
Base Hydrolysis 0.1 M NaOHHeat at 60-80 °C for 2-24 hrsNeutralize with equivalent HCl
Oxidation 3% H₂O₂Room Temp for 2-24 hrsN/A
Thermal Store solid & solution at 80 °C24-72 hrsN/A
Photolytic Expose solid & solution to lightICH Q1B specified illuminationN/A
  • Analysis: Analyze all stressed samples, the control, and a blank by your proposed HPLC method, preferably with a photodiode array (PDA) detector.

  • Evaluation:

    • Specificity: Check for new peaks in the stressed samples. Ensure they are baseline resolved from the main API peak (Resolution > 2.0).

    • Peak Purity: Use the PDA detector to perform peak purity analysis on the API peak in each chromatogram. The peak should be spectrally pure, confirming no degradants are co-eluting.

    • Mass Balance: The total amount of API lost should be approximately equal to the total amount of degradants formed.

Workflow: Stability-Indicating Method Development

G Start Develop Initial RP-HPLC Method Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Stress Analyze Analyze Stressed Samples by HPLC-PDA Stress->Analyze Check Are all degradants resolved from API? Analyze->Check Purity Perform Peak Purity Analysis on API Peak Check->Purity Yes Optimize Optimize Method (Gradient, pH, Column) Check->Optimize No Pass Is Peak Pure? Purity->Pass Validated Stability-Indicating Method Achieved Pass->Validated Yes Pass->Optimize No Optimize->Stress

Caption: Workflow for developing and validating a stability-indicating method.

References

  • Unknown. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Unknown. (n.d.). (PDF) Regulatory and Development Considerations of Chiral Compounds - ResearchGate.
  • BenchChem. (n.d.). Navigating the Mirror Image: A Comparative Guide to Regulatory Considerations for Chiral Impurities in Pharmaceuticals.
  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-, 3-, and 4-(Pyrrolidin-1-yl)phenol Isomers.
  • Unknown. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Unknown. (2025). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment - ResearchGate.
  • Unknown. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1.
  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University.
  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.
  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Unknown. (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF - ResearchGate.
  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis - sfera.
  • Unknown. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (n.d.). Stability Indicating Forced Degradation Studies. RJPT.
  • Davidson, J. T., Sasiene, Z. J., Abiedalla, Y., Deruiter, J., Clark, C. R., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Semantic Scholar.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Unknown. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review.
  • Unknown. (2025). Antioxidant Activity of some Pyrrolidin-2-One Derivatives - ResearchGate.
  • Unknown. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Unknown. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)phenol.
  • Unknown. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - ResearchGate.
  • BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes.
  • Matrix Fine Chemicals. (n.d.). 2-(PYRROLIDIN-1-YL)PHENOL | CAS 4787-77-3.
  • Unknown. (2022). (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening - ResearchGate.
  • Unknown. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC - NIH.
  • Unknown. (n.d.). Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I - Analytical and Bioanalytical Chemistry Research.
  • Unknown. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed.
  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Unknown. (n.d.). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-(Pyrrolidin-2-yl)phenol hydrochloride by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(Pyrrolidin-2-yl)phenol hydrochloride, a versatile intermediate in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth, scientifically grounded protocol for the purity determination of this compound using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind our experimental choices, compare qNMR to orthogonal methods like High-Performance Liquid Chromatography (HPLC), and present the data in a clear, comparative framework.

The Principle: Why qNMR is a Primary Method for Purity Assessment

Unlike chromatographic techniques which are inherently comparative, quantitative ¹H NMR (qNMR) is a primary analytical method.[2] This distinction is critical. The foundational principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] By co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard, we can use the ratio of their signal integrals to calculate the analyte's absolute purity (as a mass fraction) without needing a specific reference standard of the analyte itself.[4][5]

This approach offers several distinct advantages:

  • Absolute Quantification: It provides a direct measure of purity (e.g., % w/w) traceable to the International System of Units (SI) through the certified reference material.[4][6]

  • Structural Confirmation: The same experiment that quantifies the analyte also confirms its chemical identity, providing a holistic quality assessment.

  • Non-Destructive: The sample can be fully recovered after analysis if needed.[4][7]

  • Universality: It can quantify any soluble compound containing NMR-active nuclei, often with minimal method development compared to chromatography.[8]

Experimental Workflow: A Self-Validating Protocol

The following protocol for the qNMR analysis of this compound is designed to be a self-validating system, incorporating checks and best practices that ensure the trustworthiness of the final purity value.

Workflow Overview

qNMR_Workflow cluster_prep 1. Sample & Standard Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep_analyte Accurately weigh ~15 mg of Analyte dissolve Co-dissolve in ~0.7 mL DMSO-d6 in a clean vial prep_analyte->dissolve prep_standard Accurately weigh ~10 mg of Internal Standard (e.g., Maleic Acid) prep_standard->dissolve transfer Vortex & transfer to 5mm NMR tube dissolve->transfer instrument High-field NMR (≥400 MHz) transfer->instrument params Set Quantitative Parameters (zg30, D1 ≥ 5*T1) instrument->params acquire Acquire 1H NMR Spectrum (NS=16) params->acquire process Apply FT, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Report Final Purity with Uncertainty calculate->report

Caption: High-level workflow for qNMR purity determination.

Step-by-Step Methodology

A. Materials and Reagents

  • Analyte: this compound (MW: 199.68 g/mol ).[9]

  • Internal Standard (IS): Maleic Acid (MW: 116.07 g/mol ), Certified Reference Material (CRM) with purity ≥99.5%.

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.9 atom % D, low water content.

  • Equipment: 5 mm NMR tubes (e.g., Norell® 507-HP), analytical microbalance (readability ±0.01 mg), vortex mixer, volumetric flask, precision pipette.

Scientist's Note (Rationale):

  • Internal Standard Selection: Maleic acid is an excellent choice.[10] Its key signal is a sharp singlet in the aromatic region (~6.3 ppm in DMSO-d6) that does not overlap with the expected signals of the analyte.[6][10] It is stable, non-volatile, and readily available as a high-purity certified standard, which is crucial for traceability.[10][11][12]

  • Solvent Selection: DMSO-d6 is chosen for its excellent solvating power for polar hydrochloride salts and phenols.[13] Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are unlikely to interfere with the key aromatic or aliphatic signals of the analyte.[13]

B. Sample Preparation

  • Weighing: Using an analytical microbalance in a draft-free enclosure, accurately weigh approximately 15 mg of this compound into a clean, dry glass vial. Record the mass (m_analyte) precisely.

  • Standard Addition: Into the same vial, add approximately 10 mg of the maleic acid internal standard. Record the mass (m_std) precisely. The goal is a near 1:1 molar ratio to optimize integration accuracy.[3]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Homogenization: Cap the vial and vortex for at least 30 seconds to ensure complete and homogeneous dissolution. Visually inspect against a light source to confirm no particulate matter remains.[14]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. The liquid column height should be appropriate for the spectrometer's probe (~4-5 cm).[14]

Scientist's Note (Rationale): Accurate weighing is the foundation of the qNMR experiment.[11][13] Co-dissolving both components in the same vial minimizes transfer errors. Complete dissolution is non-negotiable; any undissolved material will lead to inaccurate quantification.[14]

C. NMR Data Acquisition

  • Instrument: Use a well-shimmed NMR spectrometer with a field strength of 400 MHz or higher. Higher fields improve signal dispersion, minimizing the risk of peak overlap.[15]

  • Key Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° single-pulse experiment (e.g., Bruker: zg30 or zg). A 90° pulse is often recommended for qNMR.[3]

    • Relaxation Delay (d1): This is the most critical parameter for quantification. Set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of any proton signal being integrated (both analyte and standard). A conservative, robust value of 30-60 seconds is often used when T1 values are unknown.

    • Number of Scans (NS): 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for samples of this concentration.

    • Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.

    • Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[16]

Scientist's Note (Rationale): The long relaxation delay (d1) is essential to allow all protons to fully return to thermal equilibrium before the next pulse.[12] A short d1 will cause signals with longer T1 values to become saturated, leading to their integrals being artificially small and a systematic underestimation of purity.[12]

D. Data Processing and Purity Calculation

  • Processing: Apply Fourier transform, careful manual phasing, and a high-order polynomial baseline correction to the acquired Free Induction Decay (FID). Manual processing is recommended for highest precision.[3]

  • Integration:

    • Integrate the well-resolved singlet from the maleic acid standard (2H, ~6.3 ppm). Record the integral value (I_std).

    • Select a well-resolved, non-overlapping signal from the analyte. The aromatic protons of the phenol ring are ideal candidates. Let's assume a signal corresponding to 1 proton (e.g., a doublet of doublets) is chosen. Record its integral value (I_analyte).

  • Calculation: The purity of the analyte (%P_analyte) is calculated using the following formula:

    
    
    

    Where:

    • I_analyte, I_std = Integral values for the analyte and standard.

    • N_analyte, N_std = Number of protons for the integrated signals (e.g., 1 for analyte, 2 for maleic acid).

    • MW_analyte, MW_std = Molecular weights of the analyte and standard.

    • m_analyte, m_std = Masses of the analyte and standard.

    • %P_std = Certified purity of the internal standard.

Comparative Analysis: qNMR vs. Orthogonal Methods

No single analytical technique can provide a complete picture of a compound's purity. Regulatory guidelines, such as ICH Q2(R1), emphasize the use of multiple analytical procedures to ensure specificity and accuracy.[17][18][19] A head-to-head comparison with HPLC, the most common alternative, highlights the complementary strengths of each technique.[20]

Decision Framework: Choosing the Right Tool

Method_Selection start Purity Analysis Required for This compound question1 Need for Absolute Purity Value & Structural Confirmation? start->question1 qnmr_path qNMR question1->qnmr_path Yes question2 Primary Goal: High-Throughput Screening or Trace Impurity Detection? question1->question2 No combine_path Orthogonal Approach: Use Both HPLC and qNMR qnmr_path->combine_path Confirm with HPLC hplc_path HPLC-UV hplc_path->combine_path Confirm with qNMR question2->qnmr_path Not Primary Goal question2->hplc_path Throughput/Trace

Sources

A Senior Application Scientist's Guide to Chiral HPLC for Enantiomeric Excess Determination of 2-(Pyrrolidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules like 2-(Pyrrolidin-2-yl)phenol, a versatile building block, the ability to accurately quantify the stereoisomeric composition is paramount. This guide provides an in-depth, technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in established principles and supported by experimental data from analogous compounds. We will explore the causality behind methodological choices, present detailed protocols, and compare the performance of various approaches to empower you in your analytical endeavors.

The Imperative of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, detrimental. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances. This necessitates robust and reliable analytical methods for the accurate determination of enantiomeric excess throughout the drug development lifecycle, from discovery and process development to quality control of the final product.

Chiral HPLC: The Gold Standard for Enantioseparation

Chiral HPLC stands as the most powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols and their derivatives.[2]

Key Considerations for Method Development

The successful chiral separation of 2-(Pyrrolidin-2-yl)phenol by HPLC hinges on several critical factors:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most crucial parameter. For amino alcohols like our target molecule, polysaccharide-based CSPs derived from cellulose and amylose are excellent starting points due to their proven track record with similar compounds.[2]

  • Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., an alcohol), plays a significant role in modulating retention and enantioselectivity. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to suppress the silanol activity of the silica support and to improve the peak shape of basic analytes like 2-(Pyrrolidin-2-yl)phenol.

  • Detection: 2-(Pyrrolidin-2-yl)phenol possesses a phenol group, which provides a chromophore for UV detection. However, for low concentrations or to enhance sensitivity, derivatization with a UV-active tag can be considered.

Recommended Chiral Stationary Phases for 2-(Pyrrolidin-2-yl)phenol

Based on extensive data for analogous pyrrolidine and amino alcohol derivatives, the following polysaccharide-based CSPs are recommended for initial screening:

Chiral Stationary PhaseSelectorKey Interaction Mechanisms
Lux® Cellulose-1 / Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindrance[3][4]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Inclusion complexes, hydrogen bonding, dipole-dipole interactions[5]
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Modified electronic and steric environment compared to Cellulose-1
Chiralpak® IA Immobilized amylose tris(3,5-dimethylphenylcarbamate)Robust, compatible with a wider range of solvents

Experimental Protocol: A Starting Point for Method Development

This detailed, step-by-step methodology provides a robust starting point for the enantiomeric excess determination of 2-(Pyrrolidin-2-yl)phenol. Optimization will likely be required to achieve baseline separation for your specific sample.

Sample Preparation
  • Prepare a stock solution of racemic 2-(Pyrrolidin-2-yl)phenol at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.

  • Prepare a sample of your synthesized 2-(Pyrrolidin-2-yl)phenol at the same concentration.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Lux® Cellulose-1 (or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • UV Detection: 275 nm (based on the phenol chromophore).

  • Injection Volume: 10 µL.

Data Analysis
  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject your sample.

  • Integrate the peak areas for both enantiomers in your sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

    Where Area₁ and Area₂ are the peak areas of the two enantiomers.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard (1 mg/mL) inject_racemic Inject Racemic Standard racemic->inject_racemic sample Prepare Synthesized Sample (1 mg/mL) inject_sample Inject Synthesized Sample sample->inject_sample hplc HPLC System with UV Detector Column: Lux Cellulose-1 Mobile Phase: Hexane/IPA/DEA Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: 275 nm integrate Integrate Peak Areas hplc->integrate inject_racemic->hplc inject_sample->hplc calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Experimental workflow for chiral HPLC analysis.

Comparative Analysis of Chiral Separation Techniques

While chiral HPLC is the predominant method, other techniques offer alternative approaches for determining enantiomeric excess, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesApplicability to 2-(Pyrrolidin-2-yl)phenol
Chiral HPLC (Direct) Differential interaction with a Chiral Stationary Phase.Broad applicability, high resolution, well-established.[1]Can require extensive method development.Highly Recommended: The most robust and reliable method.
Chiral HPLC (Indirect) Derivatization with a chiral agent to form diastereomers, separated on an achiral column.Can use standard HPLC columns, may enhance detectability.Requires a derivatization step which can introduce errors.Feasible: A good alternative if direct methods fail or if enhanced sensitivity is needed.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the mobile phase with a chiral stationary phase.Faster separations, reduced organic solvent consumption, "greener" technique.[6]Requires specialized instrumentation.Excellent Alternative: Offers significant speed advantages.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.Rapid analysis, provides structural information, no physical separation needed.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.Complementary: Useful for structural confirmation and for samples with high concentrations.

Conclusion

The accurate determination of the enantiomeric excess of 2-(Pyrrolidin-2-yl)phenol is a critical analytical task in pharmaceutical research and development. Chiral HPLC, particularly with polysaccharide-based stationary phases like Lux® Cellulose-1 (Chiralcel® OD-H) and Chiralpak® AD-H, stands out as the gold standard methodology. The provided experimental protocol offers a solid foundation for method development, which should be systematically optimized for mobile phase composition and temperature to achieve baseline separation. For high-throughput environments, Chiral SFC presents a compelling, faster, and more environmentally friendly alternative. By understanding the principles behind these techniques and carefully selecting the appropriate methodology, researchers can ensure the stereochemical integrity of their compounds, a crucial step towards the development of safe and effective medicines.

References

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. Available from: [Link]

  • HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. Available from: [Link]

  • YMC. SFC Separation of Achiral Pharmaceutical Compounds. Available from: [Link]

  • Daicel Chiral Technologies. CHIRALCEL-OD-H-OJ-H_Manual.pdf. Available from: [Link]

  • Daicel. Daicel Chiral HPLC Catalogue.pdf. Available from: [Link]

  • FAGG - Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available from: [Link]

  • Daicel. CHIRALPAK AD-H. Available from: [Link]

  • Phenomenex. APPLICATIONS. Available from: [Link]

  • ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Available from: [Link]

  • AFMPS. Journal of Chromatography A. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Daicel Chiral Technologies. Please read this instruction sheet completely before using this column. Available from: [Link]

  • ダイセルCPIカンパニー. CHIRALPAK® AD-H/AS-H/AY-H/AZ-H CHIRALCEL® OD-H/OJ-H/OX-H/OZ-H カラム取扱説明書. Available from: [Link]

  • SIELC Technologies. Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • MDPI. Enantiomers and Their Resolution. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • PMC - PubMed Central. Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Available from: [Link]

  • Phenomenex. APPLICATION. Available from: [Link]

  • ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available from: [Link]

  • Unife. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • PMC - PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Available from: [Link]

  • PMC - NIH. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-(Pyrrolidin-2-yl)phenol: An In-Depth Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(Pyrrolidin-2-yl)phenol scaffold is a privileged structure in medicinal chemistry and materials science, valued for its role as a chiral ligand and a key building block in the synthesis of complex bioactive molecules. The stereochemistry at the C2 position of the pyrrolidine ring is often crucial for its biological activity, making enantioselective synthesis a primary goal for researchers. This guide provides a comparative analysis of three distinct and prominent synthetic strategies to access this valuable molecule, offering insights into the rationale behind methodological choices, supported by experimental data and detailed protocols.

Introduction

The inherent value of 2-(Pyrrolidin-2-yl)phenol lies in its unique combination of a chiral secondary amine and a phenolic hydroxyl group, providing multiple points for further functionalization and coordination. The development of efficient, scalable, and stereocontrolled synthetic routes is paramount for its application in drug discovery and catalysis. This document will dissect three primary synthetic approaches:

  • Asymmetric α-Arylation of N-Boc-Pyrrolidine: A modern, convergent approach leveraging organometallic cross-coupling.

  • Catalytic Hydrogenation of a Pyrrole Precursor: A classical approach involving the construction and subsequent reduction of an aromatic heterocycle.

  • Grignard Addition to a Pyrrolidinone Electrophile: A robust method utilizing fundamental organometallic addition chemistry.

Each route will be evaluated based on its efficiency, stereocontrol, scalability, and overall practicality in a research and development setting.

Route 1: Asymmetric α-Arylation of N-Boc-Pyrrolidine

This state-of-the-art methodology provides an elegant and highly enantioselective route to 2-aryl-pyrrolidines. The key transformation is a palladium-catalyzed Negishi cross-coupling, which is preceded by an asymmetric deprotonation of N-Boc-pyrrolidine. This strategy was pioneered by Campos, Klapars, and coworkers and stands as a benchmark for the synthesis of this class of compounds[1][2].

Strategic Rationale

The logic of this approach is to build the chiral center directly on the pyrrolidine ring in a highly controlled manner. The use of the tert-butyloxycarbonyl (Boc) protecting group is critical; it acidifies the α-protons, facilitating deprotonation, and its steric bulk helps to direct the stereochemical outcome. The choice of (-)-sparteine as a chiral ligand is instrumental in achieving high enantioselectivity during the deprotonation step. The subsequent transmetalation from lithium to zinc is a crucial step as the resulting organozinc reagent is more stable and less reactive than the organolithium precursor, which prevents side reactions and allows for a clean cross-coupling reaction[1][3][4]. For the synthesis of the target molecule, a protected phenol, such as 2-bromoanisole, is used as the coupling partner to avoid interference from the acidic phenolic proton.

Reaction Scheme

Asymmetric_Alpha_Arylation cluster_0 Step 1: Asymmetric Lithiation & Transmetalation cluster_1 Step 2: Negishi Cross-Coupling cluster_2 Step 3: Deprotection NBocPyrrolidine N-Boc-Pyrrolidine Organozinc N-Boc-2-pyrrolidinozinc reagent (chiral) NBocPyrrolidine->Organozinc 1. s-BuLi, (-)-sparteine 2. ZnCl₂ CoupledProduct N-Boc-2-(2-methoxyphenyl)pyrrolidine Organozinc->CoupledProduct + 2-Bromoanisole Pd(OAc)₂, t-Bu₃P-HBF₄ Bromoanisole 2-Bromoanisole FinalProduct 2-(Pyrrolidin-2-yl)phenol CoupledProduct->FinalProduct 1. BBr₃ (Demethylation) 2. TFA or HCl (Boc Removal) Hydrogenation_Route cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Catalytic Hydrogenation Aminophenol o-Aminophenol PyrrolePhenol 2-(Pyrrol-2-yl)phenol Aminophenol->PyrrolePhenol Glacial Acetic Acid, Reflux DimethoxyTHF 2,5-Dimethoxytetrahydrofuran DimethoxyTHF->PyrrolePhenol Glacial Acetic Acid, Reflux FinalProduct 2-(Pyrrolidin-2-yl)phenol (racemic) PyrrolePhenol->FinalProduct H₂ (50 psi) Rh-Al₂O₃ or Ru/C Methanol Grignard_Route cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection Grignard 2-Methoxyphenyl- magnesium bromide Hemiaminal Hemiaminal Intermediate Grignard->Hemiaminal Anhydrous THF Pyrrolidinone N-Boc-2-pyrrolidinone Pyrrolidinone->Hemiaminal Anhydrous THF CoupledProduct N-Boc-2-(2-methoxyphenyl)pyrrolidine Hemiaminal->CoupledProduct Et₃SiH, TFA FinalProduct 2-(Pyrrolidin-2-yl)phenol (racemic) CoupledProduct->FinalProduct 1. BBr₃ (Demethylation) 2. HCl (Boc Removal)

Sources

A Prospective Analysis of 2-(Pyrrolidin-2-yl)phenol Hydrochloride as a Bifunctional Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of asymmetric organocatalysis, the pyrrolidine scaffold has established itself as a privileged structural motif.[1][2][3] From the pioneering work with L-proline to the development of highly sophisticated derivatives like the Hayashi-Jørgensen catalysts, the ability of the pyrrolidine secondary amine to form nucleophilic enamines and electrophilic iminium ions has been the cornerstone of countless stereoselective transformations.[4][5][6][7] This guide delves into a comparative analysis of a lesser-explored yet potentially powerful pyrrolidine derivative: 2-(Pyrrolidin-2-yl)phenol hydrochloride . While extensive experimental data on its catalytic performance is not yet prevalent in the literature, its unique structural features invite a prospective analysis of its potential as a bifunctional organocatalyst, juxtaposed with the well-established L-proline and diphenylprolinol silyl ether catalysts.

The Pyrrolidine Core: A Foundation for Asymmetric Catalysis

The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that is a ubiquitous feature in a vast array of natural products and pharmaceuticals.[8] In the realm of organocatalysis, its chiral derivatives have become indispensable tools for the construction of complex chiral molecules.[1][3][9] The catalytic utility of these molecules stems from the ability of the secondary amine to react with carbonyl compounds to form key intermediates, namely enamines and iminium ions, which modulate the reactivity of the substrates and control the stereochemical outcome of the reaction.[10]

A Closer Look at this compound

This compound presents an intriguing structural combination: the established catalytic pyrrolidine core and a strategically positioned phenol group. The hydrochloride salt form enhances its solubility and stability, making it amenable to a range of reaction conditions.[11][12]

Key Structural Features and Hypothesized Catalytic Role:

  • Chiral Pyrrolidine Moiety: This is the primary catalytic center, responsible for the formation of enamine and iminium ion intermediates.

  • Ortho-Phenol Group: The hydroxyl group on the aromatic ring is poised to act as a Brønsted acid, capable of donating a hydrogen bond to the electrophile. This potential for bifunctional activation, where the catalyst interacts with both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), could lead to enhanced reactivity and stereoselectivity.

Proposed Catalytic Mechanism: A Bifunctional Approach

The hypothesized catalytic cycle for an asymmetric Michael addition, a benchmark reaction for evaluating pyrrolidine-based catalysts, is depicted below. The phenol group is proposed to play a crucial role in orienting and activating the nitroalkene electrophile.

Bifunctional Catalysis with 2-(Pyrrolidin-2-yl)phenol cluster_0 Catalytic Cycle Catalyst 2-(Pyrrolidin-2-yl)phenol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Enamine Transition_State Ternary Transition State (H-Bonding Activation) Enamine->Transition_State Nitroalkene Nitroalkene Nitroalkene->Transition_State Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct C-C Bond Formation Hydrolysis Hydrolysis Product Chiral Michael Adduct Iminium_Adduct->Product + H2O Hydrolysis->Catalyst Regenerates Catalyst

Sources

A Researcher's Guide to Assessing the Biological Activity of Phenol-Containing Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1][2] Its non-planar, flexible nature allows for the exploration of three-dimensional pharmacophore space, a critical aspect in designing molecules with high affinity and selectivity for biological targets.[1] When combined with a phenolic moiety—a known hydrogen bond donor and acceptor crucial for molecular recognition—the resulting scaffold holds significant promise for interacting with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[3] This guide provides an in-depth comparison of the biological activities of analogs based on the "2-(Pyrrolidin-2-yl)phenol" core structure and related phenol-containing pyrrolidines, offering insights into their structure-activity relationships (SAR) and detailed experimental protocols for their evaluation. While "2-(Pyrrolidin-2-yl)phenol" itself is primarily documented as a synthetic intermediate, its structural motifs are present in numerous pharmacologically active agents.[4]

Deciphering the Biological Potential: A Landscape of Activities

The inherent structural features of the phenol-pyrrolidine scaffold have led to its exploration across multiple therapeutic areas. The pyrrolidine ring's stereochemistry and the substitution patterns on both the pyrrolidine and the phenol ring profoundly influence the biological activity and target selectivity.[1]

Central Nervous System (CNS) Activity

Analogs featuring the 4-(2-(pyrrolidin-1-yl)ethyl)phenol scaffold have been a focal point of research for their interactions with CNS receptors, particularly dopamine and serotonin receptors.[3] The nitrogen atom of the pyrrolidine ring often acts as a key basic center for interacting with acidic residues in aminergic GPCRs.

DOT Script for CNS Receptor Interaction

CNS_Interaction cluster_ligand Phenol-Pyrrolidine Ligand cluster_receptor GPCR Binding Pocket Ligand Phenolic OH | Aromatic Ring | Linker | Pyrrolidine N Receptor_HBD H-Bond Donor/Acceptor Ligand:f0->Receptor_HBD H-Bonding Receptor_Aromatic Aromatic Pocket Ligand:f1->Receptor_Aromatic π-π Stacking Receptor_Ionic Ionic Interaction Site Ligand:f3->Receptor_Ionic Ionic Bond

Caption: Key pharmacophoric interactions of a phenol-pyrrolidine ligand with a GPCR binding site.

Anti-inflammatory and Analgesic Properties

Several pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic effects, often targeting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][5] The phenolic group can contribute to antioxidant activity, which is often a component of anti-inflammatory mechanisms.

Anticancer Activity

The pyrrolidine scaffold has been incorporated into molecules designed as anticancer agents.[1] For instance, some derivatives have shown activity against cell lines like MCF-7 and HeLa.[1] The mechanism of action can vary widely, from enzyme inhibition to the disruption of protein-protein interactions.

Enzyme Inhibition

The structural versatility of pyrrolidine-containing compounds makes them suitable candidates for designing enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) and N-acylethanolamine acid amidase (NAAA).[6][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of phenol-pyrrolidine analogs is highly dependent on their structural features. The following table summarizes key SAR trends gleaned from the literature.

Structural Modification Effect on Biological Activity Example Target(s) Reference
Substitution on Pyrrolidine Ring Stereochemistry and the nature of substituents can significantly impact potency and selectivity.Dopamine Receptors, Serotonin Receptors[3]
Nature of the Linker The length and rigidity of the linker between the phenol and pyrrolidine rings influence receptor binding. Conformationally restricted linkers can improve selectivity.NAAA, FAAH[7]
Substitution on the Phenol Ring The position and electronic nature of substituents on the phenol ring can modulate binding affinity and pharmacokinetic properties.Muscarinic Receptors[8]
Replacement of the Phenyl Ring Replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the activity profile. For example, thiophene-containing derivatives showed better anticancer activity in one study.Cancer Cell Lines[1]

Comparative Quantitative Data

While a direct comparison of a homologous series of "2-(Pyrrolidin-2-yl)phenol" analogs is not available in the public domain, the following tables present quantitative data for structurally related compounds to provide a comparative perspective on their biological activities.

Table 1: Binding Affinities (Ki, nM) of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors [3]

Compound R Group on Pyrrolidine N Secondary Pharmacophore (SP) D2 Ki (nM) D3 Ki (nM)
1 -H3,4-dihydroquinolin-2(1H)-one1.770.436
2 -CH2CH2CH33,4-dihydroquinolin-2(1H)-one2.570.444
3 -HIndole-2-carboxamide2.540.797
4 -HBenzofuran-2-carboxamide2.290.493

Data adapted from structure-activity relationship studies of eticlopride-based dopamine D2/D3 receptor bitopic ligands.[3]

Table 2: Inhibitory Activity (IC50, µM) of Pyrrolidine Derivatives Against Various Targets

Compound Class Target Most Potent Analog IC50 (µM) Reference
Pyrrolidine-based ThiosemicarbazonesDihydrofolate Reductase (DHFR)12.37[6]
Pyrrolidine AmidesN-Acylethanolamine Acid Amidase (NAAA)Low micromolar[7]
Pyrrolidine-2,5-dionesCOX-20.98[1]
(S)-PyrrolidinesCXCR4 Receptor0.079[1]

Experimental Protocols for Biological Assessment

The following are detailed methodologies for key experiments commonly employed in the characterization of phenol-pyrrolidine analogs.

DOT Script for Experimental Workflow

Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Receptor_Binding Radioligand Binding Assay Cellular_Assay Cell-Based Functional Assay Receptor_Binding->Cellular_Assay Assess Functional Activity Enzyme_Inhibition Enzyme Inhibition Assay Enzyme_Inhibition->Cellular_Assay PK_PD Pharmacokinetics/Pharmacodynamics Cellular_Assay->PK_PD Evaluate Drug Exposure Efficacy_Model Disease Efficacy Model PK_PD->Efficacy_Model Test Therapeutic Effect Synthesis Synthesis Synthesis->Receptor_Binding Determine Affinity (Ki) Synthesis->Enzyme_Inhibition Determine Potency (IC50)

Caption: General workflow for the biological evaluation of novel compounds.

Protocol 1: Radioligand Binding Assay for GPCRs

This protocol is used to determine the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the target receptor.[3]

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2 or D3).

  • Radiolabeled ligand (e.g., [3H]-Spiperone).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., COX-2)

This protocol measures the ability of test compounds to inhibit the activity of a specific enzyme.[1][5]

Materials:

  • Purified recombinant human COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Fluorometric or colorimetric probe for detecting prostaglandin production.

  • Test compounds at various concentrations.

  • Reference inhibitor (e.g., Celecoxib).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well microplate and a plate reader.

Procedure:

  • Add the assay buffer, COX-2 enzyme, and varying concentrations of the test compound or reference inhibitor to the wells of a 96-well plate.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the detection probe.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Assay for Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1]

Materials:

  • Cancer cell line (e.g., MCF-7 or HeLa).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds at various concentrations.

  • Positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates and a microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds or positive control and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The phenol-pyrrolidine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. The insights into the structure-activity relationships presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working in this area. Future research should focus on the synthesis and systematic evaluation of novel analogs to further elucidate the SAR and to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapeutic agents.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source URL not available in search results]
  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. [Link]

  • 2-(Pyrrolidin-2-yl)phenol hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-40. [Link]

  • Lee, H. W., et al. (1996). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. Chemical & Pharmaceutical Bulletin, 44(12), 2326-30. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (n.d.). ResearchGate. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). National Institutes of Health (NIH). [Link]

  • Gannon, B. M., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 811-824. [Link]

  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (n.d.). ResearchGate. [Link]

  • Bocanegra-García, V., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(23), 8234. [Link]

  • Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. (n.d.). MDPI. [Link]

  • Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (n.d.). ResearchGate. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). [Source URL not available in search results]

Sources

A Comparative Guide to the Quantification of 2-(Pyrrolidin-2-yl)phenol Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust process development and quality control. 2-(Pyrrolidin-2-yl)phenol hydrochloride, a key building block in the synthesis of various neuroactive compounds, presents a unique analytical challenge due to its chemical structure, which includes a phenolic hydroxyl group and a secondary amine within a pyrrolidine ring.[1] This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of this compound in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, outlines self-validating systems for trustworthy data, and is grounded in authoritative analytical principles.

At a Glance: Method Selection for this compound Quantification

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and the intended application of the results.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds followed by mass-based detection.Intrinsic quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Requires volatility. Derivatization is often necessary for polar compounds.Not required.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Specificity Good to excellent, especially with mass spectrometric detection (LC-MS).Excellent, provides structural information.Excellent, provides detailed structural information.
Throughput High, amenable to automation.Moderate, sample preparation can be a bottleneck.Moderate to low.
Matrix Effects Can be significant, requiring careful method development and validation.Can be significant, but often mitigated by chromatographic separation.Minimal, as quantification is based on a different physical principle.
Primary Application Routine quality control, purity assessment, and stability studies.Impurity profiling and trace analysis.Absolute quantification without the need for a specific reference standard of the analyte.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of pharmaceutical compounds.[2] Its versatility and robustness make it the go-to method for routine analysis in many drug development settings.

The Rationale Behind the HPLC Approach

For a molecule like this compound, which is non-volatile and possesses chromophores (the phenol ring), Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical starting point. The separation is based on the compound's hydrophobicity, and quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify this compound in a reaction mixture and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or trifluoroacetic acid)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Rationale: The acidic modifier improves peak shape for the basic pyrrolidine moiety and suppresses the ionization of the phenolic hydroxyl group.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in the initial mobile phase to a known volume.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • Self-Validation: Perform a spike and recovery experiment by adding a known amount of the reference standard to a sample of the reaction mixture to assess matrix effects.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm (based on the UV absorbance maximum of the phenol chromophore).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

    • Rationale: A gradient elution is employed to ensure the elution of both the polar starting materials and potentially more non-polar impurities.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve & Filter Reaction Mixture hplc_system Inject into RP-HPLC System prep_sample->hplc_system prep_std Prepare Calibration Standards prep_std->hplc_system separation Gradient Elution Separation hplc_system->separation detection UV Detection (275 nm) separation->detection integration Peak Integration detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte integration->quantification calibration->quantification

Caption: Workflow for HPLC Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and High Sensitivity

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[3] For a polar molecule like this compound, derivatization is a necessary step to increase its volatility and thermal stability.

The Rationale Behind the GC-MS Approach

Derivatization, typically through silylation, converts the polar -OH and -NH groups into less polar and more volatile silyl ethers and silyl amines.[4] This allows the compound to be readily analyzed by GC. The mass spectrometer provides an additional layer of confirmation and can be invaluable for identifying unknown impurities.

Experimental Protocol: GC-MS with Derivatization

Objective: To quantify this compound in a reaction mixture following derivatization.

Instrumentation:

  • GC system with a split/splitless inlet and a mass selective detector (MSD).

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh the reference standard and the reaction mixture sample into separate vials.

    • Add a known amount of an internal standard (e.g., a structurally similar compound not present in the reaction mixture).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Rationale: Pyridine acts as a catalyst and solvent, while BSTFA is a powerful silylating agent. Heating ensures the reaction goes to completion.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for impurity identification.

  • Data Analysis:

    • Identify the characteristic ions of the derivatized 2-(Pyrrolidin-2-yl)phenol and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Quantify the analyte in the reaction mixture sample using this calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Weigh Sample & Internal Standard dry_down Dry Down prep_sample->dry_down derivatize Derivatize with BSTFA dry_down->derivatize gcms_system Inject into GC-MS System derivatize->gcms_system separation Temperature Programmed Separation gcms_system->separation detection Mass Spectrometric Detection (SIM/Scan) separation->detection integration Peak Integration detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte integration->quantification calibration->quantification

Caption: Workflow for GC-MS Quantification.

Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Quantification

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[5] The quantification is based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The Rationale Behind the qNMR Approach

For this compound, qNMR offers a distinct advantage when a certified reference standard is unavailable or for the orthogonal validation of chromatographic methods. By using a certified internal standard of a different compound with a known concentration and purity, the concentration of the analyte can be accurately determined.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute concentration of this compound in a sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • Certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into an NMR tube.

    • Accurately weigh a known amount of the certified internal standard into the same NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

    • Rationale: Precise weighing is critical for accurate quantification. The internal standard should have signals that do not overlap with the analyte signals.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:

      • Sufficiently long relaxation delay (D1): Typically 5 times the longest T₁ of the signals of interest.

      • 90° pulse angle.

      • Sufficient number of scans for a good signal-to-noise ratio.

    • Self-Validation: Determine the T₁ relaxation times for both the analyte and the internal standard to ensure the chosen relaxation delay is adequate.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculation:

    • The concentration of the analyte is calculated using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation prep_sample Accurately Weigh Analyte & Internal Std dissolve Dissolve in Deuterated Solvent prep_sample->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Phase, Baseline Correct & Integrate acquire->process calculate Calculate Concentration Using Formula process->calculate

Caption: Workflow for qNMR Quantification.

Conclusion: An Integrated Approach to Quantification

The quantification of this compound in reaction mixtures does not have a one-size-fits-all solution. The optimal method depends on the specific analytical needs.

  • For routine process monitoring and quality control, the robustness and high throughput of RP-HPLC make it the method of choice.

  • For trace-level impurity identification and quantification, the high sensitivity and specificity of GC-MS after derivatization are unparalleled.

  • For absolute quantification and as an orthogonal validation technique, qNMR provides a high degree of accuracy and does not require an analyte-specific reference standard.

A comprehensive understanding of the strengths and limitations of each technique, as detailed in this guide, empowers researchers and drug development professionals to select the most appropriate method, ensuring the generation of accurate, reliable, and defensible analytical data.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 873–881. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods for quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link][1]

  • A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link][2]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). MDPI. Retrieved January 19, 2026, from [Link][4]

  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved January 19, 2026, from [Link][3]

  • Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. (2009). PubMed. Retrieved January 19, 2026, from [Link][5]

Sources

A Comparative Guide to the Efficacy of 2-(Pyrrolidin-2-yl)phenol Derivatives as Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the design and selection of chiral ligands are critical determinants of success. Among the privileged scaffolds for such ligands, those derived from the natural amino acid L-proline have demonstrated remarkable versatility and efficacy. This guide provides an in-depth comparison of the performance of a specific class of these ligands: 2-(Pyrrolidin-2-yl)phenol and its derivatives. We will delve into their synthesis, explore their applications in key organic transformations, and analyze the structure-activity relationships that govern their catalytic prowess, supported by experimental data from peer-reviewed literature.

The 2-(Pyrrolidin-2-yl)phenol Scaffold: A Privileged Chiral Motif

The 2-(Pyrrolidin-2-yl)phenol core, often derived from L-prolinol, combines several key features that make it an excellent platform for chiral ligand design. The pyrrolidine ring provides a rigid backbone, positioning substituents in a well-defined spatial arrangement. The stereocenter at the 2-position of the pyrrolidine is crucial for inducing chirality in the catalytic process. The phenol group, on the other hand, can act as a coordinating group for a metal center or as a hydrogen-bond donor to activate substrates. The modular nature of this scaffold allows for systematic modifications at the nitrogen atom, the phenyl ring, and the carbinol moiety (in the case of prolinol derivatives), enabling the fine-tuning of steric and electronic properties to optimize performance for specific reactions.

Comparative Efficacy in Asymmetric Catalysis

The true measure of a ligand's utility lies in its performance in catalytic applications. Below, we compare the efficacy of various 2-(Pyrrolidin-2-yl)phenol derivatives in several key asymmetric transformations.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. Prolinol-derived ligands, particularly the diarylprolinol silyl ethers, have emerged as powerful organocatalysts for direct asymmetric aldol reactions. These catalysts operate through an enamine-based mechanism.

Table 1: Comparison of Prolinol Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

EntryCatalyst (Derivative of 2-(Pyrrolidin-2-yl)methanol)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)Yield (%)Reference
1(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine95:599 (anti)97
2(S)-Prolinol-7695
3ProPhenol-Zinc Complex>95:5 (syn)99 (syn)94

The data clearly indicates that the introduction of a bulky diaryl(silyloxy)methyl group at the 2-position of the pyrrolidine ring dramatically enhances both diastereoselectivity and enantioselectivity compared to the parent (S)-prolinol. This is attributed to the effective shielding of one face of the enamine intermediate by the bulky substituent, directing the incoming aldehyde to the opposite face. The ProPhenol-zinc complex, which operates via a different, metal-catalyzed mechanism, also shows excellent results, highlighting the versatility of the prolinol scaffold in both organocatalysis and metal catalysis.

Asymmetric Michael Additions

The asymmetric Michael addition is another fundamental C-C bond-forming reaction for which prolinol-derived organocatalysts have proven to be highly effective.

Table 2: Comparison of Prolinol Derivatives in the Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene

EntryCatalyst (Derivative of 2-(Pyrrolidin-2-yl)methanol)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Yield (%)Reference
1(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine93:797 (syn)95
2L-Prolinol/Glycolic Acid Eutectic Mixture-9498

Again, the diarylprolinol silyl ether demonstrates exceptional performance. Interestingly, a recent development has shown that a eutectic mixture of L-prolinol and glycolic acid can act as a highly efficient and recyclable organocatalyst, affording excellent yield and enantioselectivity[1]. This highlights an emerging area of sustainable chemistry where the physical form of the catalyst plays a crucial role.

Asymmetric Allylic Alkylation

In the domain of transition metal catalysis, prolinol-derived phosphine ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA).

Table 3: Comparison of (S)-Prolinol-Derived Phosphine Ligands in the Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate

EntryLigandEnantiomeric Excess (ee, %)Yield (%)Reference
1(S)-2-(Diphenylphosphinomethyl)pyrrolidine8598
2(S)-2-((Triethylsilyloxy)methyl)pyrrolidine-derived aminophosphine98>99[2]

The data illustrates that modifications to the prolinol backbone can significantly impact the outcome of the AAA reaction. The introduction of a siloxymethyl group on the pyrrolidine backbone in conjunction with an aminophosphine moiety leads to a substantial improvement in enantioselectivity[2]. This is likely due to the altered steric and electronic environment around the palladium center, which influences the enantiodetermining step of the catalytic cycle.

Structure-Activity Relationship and Mechanistic Insights

The efficacy of 2-(Pyrrolidin-2-yl)phenol derivatives as ligands is deeply rooted in their structural features. The following diagram illustrates the generally accepted catalytic cycle for the diarylprolinol silyl ether-catalyzed asymmetric Michael addition, highlighting the role of the bulky substituent in stereocontrol.

G cluster_cycle Catalytic Cycle cluster_stereocontrol Origin of Stereoselectivity Catalyst Diarylprolinol Silyl Ether Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Michael_Adduct Michael Adduct Iminium->Michael_Adduct + H2O Michael_Adduct->Catalyst - Product Water Water Enamine_Structure Bulky Group on Catalyst Shields One Face of Enamine Approach Nitroolefin Approaches from the Less Hindered Face Enamine_Structure->Approach G Start Start Step1 Dissolve (S)-diphenylprolinol and triethylamine in CH2Cl2 Start->Step1 Step2 Cool to 0 °C and add trimethylsilyl chloride Step1->Step2 Step3 Warm to room temperature and stir for 12 hours Step2->Step3 Step4 Quench with aq. NaHCO3 Step3->Step4 Step5 Extract with CH2Cl2 Step4->Step5 Step6 Dry, filter, and concentrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End End Step7->End

Sources

The Pyrrolidinyl Phenol Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinyl phenol motif, a unique structural amalgamation of a saturated nitrogen heterocycle and a phenolic ring, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility, coupled with the hydrogen-bonding capabilities of the phenolic hydroxyl group, allows for diverse and specific interactions with a range of biological targets. This guide provides an in-depth comparative analysis of the applications of substituted pyrrolidinyl phenols, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in their drug discovery endeavors.

Unlocking Therapeutic Potential: Key Applications of Substituted Pyrrolidinyl Phenols

The versatility of the pyrrolidinyl phenol scaffold has been exploited in the development of modulators for several key therapeutic targets. This section will delve into three prominent areas: estrogen receptor modulation, neuroprotection in degenerative diseases, and opioid receptor antagonism.

Modulating the Estrogen Receptor: A New Avenue for Hormone Therapies

The estrogen receptors (ERα and ERβ) are critical regulators of a myriad of physiological processes, and their dysregulation is implicated in various pathologies, most notably breast cancer. Substituted pyrrolidinyl phenols have been investigated as selective estrogen receptor modulators (SERMs), aiming to elicit tissue-specific estrogenic or antiestrogenic effects.

The estrogenic or antiestrogenic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50) in competitive binding assays or its relative binding affinity (RBA) compared to the endogenous ligand, 17β-estradiol (E2). While direct comparative studies on a homologous series of substituted pyrrolidinyl phenols are not abundant in publicly available literature, we can extrapolate from studies on related phenolic compounds to understand the structure-activity relationships (SAR).

Compound/ClassTargetAssay TypeIC50 / RBAReference CompoundKey Structural FeaturesCitation
Bisphenol A ERαCompetitive BindingIC50: ~2 µM17β-estradiolTwo phenolic rings connected by a carbon bridge.[1]
4-Nonylphenol ERαCompetitive BindingIC50: >10 µM17β-estradiolSingle phenolic ring with a long alkyl chain.[1]
Tamoxifen ERαCompetitive BindingIC50: ~5 nM17β-estradiolTriphenylethylene core with a basic side chain.[1]
Hypothetical Pyrrolidinyl Phenol ERαCompetitive BindingVariable17β-estradiolPyrrolidine ring substitution on the phenol.-

This table illustrates the range of activities seen with different phenolic compounds. The activity of a hypothetical pyrrolidinyl phenol would be dependent on the specific substitution pattern.

Causality Behind Experimental Choices: The choice of a competitive binding assay using ER-positive cell lines like MCF-7 is crucial. It directly measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the receptor's ligand-binding pocket, providing a quantitative measure of binding affinity. This is a primary screening method to identify potential ER modulators.

This protocol outlines a standard procedure for determining the ER binding affinity of test compounds.

Materials:

  • MCF-7 human breast cancer cells (ER-positive)[2]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium

  • [³H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (substituted pyrrolidinyl phenols)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture MCF-7 cells in standard medium. For the experiment, switch to phenol red-free medium for at least 24 hours to reduce background estrogenic effects.

  • Preparation of Cell Lysate (Cytosol): Harvest cells, wash with cold PBS, and lyse them in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosol) containing the estrogen receptors.[3]

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-17β-estradiol to each well.

    • Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compounds.

    • Add a fixed amount of the MCF-7 cytosol to each well.

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a method like dextran-coated charcoal or filtration to separate the receptor-bound [³H]-estradiol from the free radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

EstrogenReceptorPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Pyrrolidinyl Phenol ER Estrogen Receptor (ER)α/β (Inactive) Estrogen->ER Binds HSP90 HSP90 ER->HSP90 Dissociates from ER_Active Activated ER Dimer ER->ER_Active Dimerization ERE Estrogen Response Element (ERE) ER_Active->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Neuroprotection: A Shield Against Degenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Phenolic compounds, in general, are known for their antioxidant and neuroprotective properties. The addition of a pyrrolidine moiety can enhance blood-brain barrier permeability and provide additional interaction points with neuronal targets.

The neuroprotective potential of compounds is often assessed by their ability to rescue neuronal cells from toxic insults. This can be quantified by measuring cell viability or key biomarkers of oxidative stress and apoptosis.

Compound ClassNeurotoxic InsultCell LineEndpoint MeasuredOutcomeCitation
Pyrrole-containing azomethines Oxidative Stress (AAPH)SH-SY5Y neuroblastomaCell ViabilityIncreased cell viability, indicating neuroprotection.[4]
Phenolic compounds (general) Excitotoxicity (NMDA)Primary NeuronsROS formation, Mitochondrial membrane potentialReduced ROS and restored mitochondrial function.[5]
Hypothetical Pyrrolidinyl Phenol Oxidative Stress / ExcitotoxicitySH-SY5Y / Primary NeuronsCell Viability, Apoptosis markersHypothesized to show enhanced neuroprotection due to combined phenolic and pyrrolidinyl features.-

Causality Behind Experimental Choices: The use of neuronal cell lines like SH-SY5Y or primary neurons is essential to model the relevant biological system. Inducing neuronal damage with agents like AAPH (a free radical generator) or NMDA (an excitotoxic agent) mimics key pathological processes in neurodegeneration. Measuring cell viability (e.g., via MTT assay) provides a direct readout of the compound's protective effect.

This protocol describes a general method to screen for the neuroprotective effects of substituted pyrrolidinyl phenols.

Materials:

  • SH-SY5Y human neuroblastoma cells[4]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's model, or hydrogen peroxide for oxidative stress)

  • Test compounds (substituted pyrrolidinyl phenols)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuron-like phenotype using agents like retinoic acid.

  • Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for a further period (e.g., 24 hours).

  • MTT Assay for Cell Viability:

    • Remove the medium and add fresh medium containing MTT solution.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals with DMSO.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

NeuroprotectionPathway cluster_stress Cellular Stress cluster_cell Neuronal Cell OxidativeStress Oxidative Stress (e.g., ROS) Apoptosis Apoptosis OxidativeStress->Apoptosis Induces PyrrolidinylPhenol Substituted Pyrrolidinyl Phenol PyrrolidinylPhenol->OxidativeStress Scavenges ROS AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) PyrrolidinylPhenol->AntioxidantEnzymes Upregulates PyrrolidinylPhenol->Apoptosis Inhibits AntioxidantEnzymes->OxidativeStress Neutralizes CellSurvival Cell Survival

Opioid Receptor Modulation: Targeting Pain and Addiction

The opioid receptors (mu, delta, and kappa) are central to pain perception and reward pathways. While mu-opioid agonists are potent analgesics, they also carry a high risk of addiction and other side effects. Kappa-opioid receptor (KOR) antagonists, on the other hand, have shown promise in treating addiction and depression. The pyrrolidinyl phenol scaffold has been explored for its potential to yield selective KOR antagonists.

The affinity and selectivity of compounds for opioid receptors are typically determined through radioligand binding assays. The inhibition constant (Ki) is a key parameter indicating the compound's binding affinity.

CompoundTargetAssay TypeKi (nM)SelectivityCitation
PF-4455242 KORRadioligand Binding1.1Selective for KOR over MOR and DOR[6]
Norbinaltorphimine (nor-BNI) KORRadioligand Binding~0.2Potent and selective KOR antagonist[7]
Hypothetical Pyrrolidinyl Phenol KORRadioligand BindingVariableTo be determined-

PF-4455242 is a biphenylsulfonyl pyrrolidine, a close structural analog to substituted pyrrolidinyl phenols.

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8] By using radiolabeled ligands selective for each opioid receptor subtype (e.g., [³H]-U69,593 for KOR), the selectivity of the test compound can be accurately determined. This is critical for developing drugs with fewer off-target effects.

This protocol provides a framework for assessing the binding affinity of substituted pyrrolidinyl phenols to the kappa opioid receptor.

Materials:

  • Cell membranes expressing the human kappa opioid receptor (e.g., from CHO-K1 cells)

  • [³H]-U69,593 (selective KOR radioligand)

  • Norbinaltorphimine (nor-BNI) (unlabeled KOR antagonist for non-specific binding)

  • Test compounds (substituted pyrrolidinyl phenols)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: [³H]-U69,593 and cell membranes.

    • Non-specific Binding: [³H]-U69,593, cell membranes, and a high concentration of nor-BNI.

    • Competitive Binding: [³H]-U69,593, cell membranes, and increasing concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

KappaOpioidReceptorPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin (Agonist) KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates PyrrolidinylPhenol Pyrrolidinyl Phenol (Antagonist) PyrrolidinylPhenol->KOR Blocks Gprotein Gαi/o Protein KOR->Gprotein Activates AC Adenylyl Cyclase (AC) Gprotein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production

Synthesis Strategies for Substituted Pyrrolidinyl Phenols

The synthesis of substituted pyrrolidinyl phenols can be achieved through various routes. A common and versatile approach involves the nucleophilic substitution reaction between a phenol derivative and a suitably activated pyrrolidine.

General Synthetic Scheme:

SynthesisWorkflow Phenol Substituted Phenol Intermediate Protected Pyrrolidinyl Phenol Phenol->Intermediate 1. Deprotonation Base Base (e.g., K2CO3, NaH) Pyrrolidine Activated Pyrrolidine (e.g., N-Boc-3-bromopyrrolidine) Pyrrolidine->Intermediate 2. Nucleophilic Substitution Solvent Solvent (e.g., DMF, Acetonitrile) FinalProduct Substituted Pyrrolidinyl Phenol Intermediate->FinalProduct 3. Removal of Protecting Group Deprotection Deprotection (e.g., TFA, HCl)

Future Perspectives and Conclusion

Substituted pyrrolidinyl phenols represent a highly promising scaffold in drug discovery. Their ability to interact with diverse biological targets, including hormone receptors, neuronal pathways, and opioid receptors, underscores their therapeutic potential. This guide has provided a comparative overview of their key applications, supported by experimental data and detailed protocols.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing libraries of substituted pyrrolidinyl phenols to build more comprehensive structure-activity relationships.

  • In vivo evaluation: Moving promising candidates from in vitro assays to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of action studies: Elucidating the precise molecular interactions and downstream signaling pathways modulated by these compounds.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel therapeutics based on the versatile and potent pyrrolidinyl phenol scaffold.

References

  • Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chem Neurosci. 2022;13(14):2166-2179.

  • Simplified diagram of estrogen signaling pathways, including... - ResearchGate.

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH.

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC - PubMed Central.

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - ICCVAM ER Binding BRD (NIH Pub.

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC - NIH.

  • Estrogen Receptor in a Human Cell Line (MCF-7) from Breast Carcinoma - ResearchGate.

  • Estrogen Signaling Pathway - Creative Diagnostics.

  • Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC.

  • Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones - ResearchGate.

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI.

  • IC50 values and standard errors resulting from the competitive binding... | Download Table - ResearchGate.

  • Pyrrolidine synthesis - Organic Chemistry Portal.

  • Cell-based Assays - MD Biosciences.

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection - ResearchGate.

  • Estrogen receptor - Wikipedia.

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - Frontiers.

  • κ-opioid receptor - Wikipedia.

  • Development of Kappa Opioid Receptor Antagonists - PMC - PubMed Central.

  • Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - NIH.

  • US4316993A - Process for the preparation of 4-phenoxy-phenols - Google Patents.

  • Estrogen Signalling Pathway - YouTube.

  • In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor - ResearchGate.

  • Kappa Receptors – Opioid Peptides - Tufts University.

  • Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties - CONICET.

  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - MDPI.

  • Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC.

  • Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf.

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC - PubMed Central.

  • Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One - Research journals.

  • Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - MDPI.

  • CAS No : 50609-01-3 | Product Name : 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | Pharmaffiliates.

  • CNS Cell based Assay Services - Creative Biolabs.

  • The signal transduction pathway of the opioid receptor. Upon agonist... | Download Scientific Diagram - ResearchGate.

  • Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - PubMed.

  • (PDF) Purification of estrogen receptors from MCF-7 human breast cancer cells.

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH.

  • Comparative study of estrogenic potencies of estradiol, tamoxifen, bisphenol-A and resveratrol with two in vitro bioassays - PubMed.

  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics.

  • Nonylphenol isomers differ in estrogenic activity - PubMed.

Sources

benchmark studies of "2-(Pyrrolidin-2-yl)phenol"-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

I've started gathering data on 2-(Pyrrolidin-2-yl)phenol catalyzed reactions. I'm focusing on comprehensive Google searches to uncover benchmark studies and experimental data, using specific search terms to refine my results. The goal is to build a solid foundation of existing knowledge.

Refining Search Parameters

I'm now expanding my search to include alternative catalysts. I'm focusing on organocatalysts with queries for asymmetric aldol reactions, proline derivatives, and cinchona alkaloids. Concurrently, I'm seeking detailed experimental protocols, including reaction conditions and analytical methods, to give me a wider lens. This should help me identify key reaction types where this catalyst shines, such as aldol reactions, Michael additions, and Mannich reactions.

Analyzing Key Reactions

I'm now diving into the search results, specifically focusing on reaction types where 2-(Pyrrolidin-2-yl)phenol is prevalent. I am systematically extracting performance data like yields and enantiomeric excesses, and I'm looking at similar reactions using alternative catalysts to create a solid basis for comparing the catalyst's effectiveness. I'm also looking for mechanistic insights to explain stereoselectivity and reactivity.

Planning the Guide's Structure

I've outlined a structure for the guide. It will introduce the catalyst and reactions, followed by comparative analyses for each reaction type using clear tables. I'll include Graphviz diagrams for catalytic cycles and experimental workflows. Next, I'll detail experimental protocols with justifications, backed by citations. Finally, a complete references section and overall review will ensure quality and compliance.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment to safety and environmental responsibility that defines a culture of scientific excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Pyrrolidin-2-yl)phenol hydrochloride, a compound utilized in pharmaceutical research as an intermediate for biologically active molecules.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes critical safety and disposal information from structurally related chemicals, including phenol and pyrrolidine derivatives, and aligns with stringent regulatory frameworks established by the U.S. Environmental Protection Agency (EPA).

The core principle of this guide is to treat this compound as a hazardous waste, warranting careful handling and disposal through certified channels. This approach is predicated on the inherent hazards associated with its constituent phenol and pyrrolidine functional groups, as well as its classification as a halogenated organic compound due to the hydrochloride salt.

Understanding the Hazard Profile: A Synthesis of Related Compounds

Phenolic Hazards: Phenol is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause severe skin burns and eye damage and is suspected of causing genetic defects. Furthermore, phenol is toxic to aquatic life with long-lasting effects.

Pyrrolidine and its Derivatives: Pyrrolidine-containing compounds can be harmful if swallowed and cause skin and eye irritation.[2] Some may also cause respiratory irritation.[2][3]

Halogenated Organic Compound: The hydrochloride salt places this compound in the category of halogenated organic wastes. These are typically subject to specific disposal regulations, often requiring incineration at high temperatures to prevent the formation of toxic byproducts.[4][5]

Based on this composite analysis, this compound should be handled with the utmost care, employing all necessary personal protective equipment (PPE) and adhering to strict disposal protocols. A summary of anticipated hazards is provided in the table below.

Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Expected to be toxic if ingested, absorbed through the skin, or inhaled.DangerP261, P280, P301+P312, P302+P352
Skin Corrosion/Irritation Likely to cause skin irritation or severe burns upon contact.WarningP280, P302+P352
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.WarningP280, P305+P351+P338
Specific Target Organ Toxicity May cause respiratory irritation.WarningP261, P304+P340
Hazardous to the Aquatic Environment Expected to be harmful or toxic to aquatic life with long-lasting effects.WarningP273

This table is a composite based on data for structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Characterization and Segregation

Proper characterization is the critical first step in the disposal process.

  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves, vials), must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This compound must be collected in a designated, properly labeled waste container for halogenated organic compounds.[4][5] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6]

  • Maintain Chemical Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3] Incompatible mixtures can lead to dangerous reactions, including the generation of heat, gas, or toxic fumes.

Step 2: Proper Waste Containment and Labeling
  • Use Appropriate Containers: Collect waste in a chemically resistant, leak-proof container with a secure screw-top cap. The container should be in good condition and compatible with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and quantity of the waste. Ensure the label is legible and securely attached to the container.

Step 3: Storage Prior to Disposal
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Secure Storage: Keep the container tightly closed when not in use and store it in a locked and secure area if necessary.[3]

Step 4: Disposal Procedure
  • Contact your EHS Department: The disposal of hazardous waste is regulated by federal, state, and local laws. Your institution's Environmental Health and Safety (EHS) department is the primary resource for arranging the final disposal of this material. They will have established procedures with licensed hazardous waste disposal vendors.

  • Arrange for Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Provide the EHS department with all necessary information about the waste, as indicated on the label.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][5] This process is designed to destroy the compound and minimize the release of harmful substances into the environment.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer system.[3] This can lead to environmental contamination and may violate local and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Pure compound, solutions, contaminated materials) characterize Characterize Waste: - Hazardous - Halogenated Organic start->characterize segregate Segregate Waste: - Designated Halogenated  Organic Waste Container characterize->segregate contain Contain and Label: - Chemically resistant container - Secure cap - 'Hazardous Waste' label - Full chemical name segregate->contain store Store Safely: - Satellite Accumulation Area - Secondary Containment - Well-ventilated area contain->store contact_ehs Contact EHS Department for Waste Pickup store->contact_ehs disposal Final Disposal: - Licensed Hazardous Waste Vendor - High-Temperature Incineration contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large, involves a significant release of dust or vapor, or if you are not trained to handle it, contact your institution's emergency response team immediately.

  • Personal Protective Equipment: Before attempting to clean up a small spill, don the appropriate PPE, including:

    • A properly fitted respirator with organic vapor cartridges

    • Chemical-resistant gloves (e.g., nitrile or neoprene)

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, collect the material into a hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, even for minor spills.

By adhering to these rigorous disposal protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, upholding the principles of responsible scientific practice.

References

  • PubChem. 2-(Pyrrolidin-1-yl)phenol. [Link]

  • MySkinRecipes. this compound. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(Pyrrolidin-2-yl)phenol Hydrochloride: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth operational plan for handling 2-(Pyrrolidin-2-yl)phenol hydrochloride, a compound whose structure demands respect and meticulous handling. As this molecule contains a phenol moiety, we will ground our core safety protocols in the well-established and stringent guidelines for handling phenol itself, a compound known for its high toxicity and corrosive properties.[1][2] This approach ensures a conservative and robust safety margin.

This document moves beyond a simple checklist. It is a procedural framework designed to build intrinsic safety into your workflow, ensuring the protection of personnel, the integrity of your research, and compliance with the highest safety standards.

Hazard Analysis: Understanding the "Why"

This compound is classified as a hazardous substance. The primary risks are associated with the phenol functional group, which is highly corrosive and can be rapidly absorbed through the skin, leading to systemic toxicity.[1][2]

Core Hazards Include:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is presumed to be toxic if swallowed, inhaled, or comes into contact with skin.[3] Phenol and its derivatives can cause severe systemic effects, targeting the central nervous system, liver, and kidneys.[1]

  • Severe Skin Burns and Eye Damage: Direct contact can cause severe chemical burns and potentially irreversible eye damage.[1][3] A critical characteristic of phenol burns is that they may not be immediately painful due to a local anesthetic effect, which can delay response and increase injury severity.[1][2]

  • Mutagenicity: The compound is suspected of causing genetic defects.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to the nervous system, kidneys, liver, and skin.

  • Respiratory Tract Corrosion: As a dust or aerosol, it is considered corrosive to the respiratory tract.

Understanding these hazards is the causal basis for the stringent personal protective equipment (PPE) and handling protocols that follow. We are not just protecting against a simple irritant; we are creating a barrier against a substance with multiple, severe health risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a scientifically-backed system to mitigate the specific risks identified above. All handling of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood to control inhalation exposure.[1][2]

Protection Type Specification Rationale & Field Insights
Hand Protection Double Gloving: - Inner: Standard nitrile exam gloves.- Outer: Utility-grade neoprene or butyl rubber gloves.[1]Phenol and related compounds can readily penetrate standard nitrile gloves. Double gloving with a more robust outer layer like neoprene or butyl rubber provides superior protection against this highly corrosive and absorbable substance.[1] Gloves should be changed every 30-60 minutes or immediately upon suspected contact.[4]
Eye & Face Protection - Tightly-fitting chemical safety goggles.- AND a full-face shield.[1][5]This dual-layer protection is non-negotiable. Goggles protect against dust particles and splashes, while the face shield provides a crucial barrier for the entire face from unexpected splashes during solution preparation or transfers.[1][6]
Body Protection - A fully-buttoned, long-sleeved laboratory coat.- A chemical-resistant apron, preferably made of butyl rubber or neoprene, worn over the lab coat.[1]The lab coat provides a basic barrier. Given the severe dermal toxicity and corrosivity, a chemical-resistant apron is essential to protect against spills and splashes that could quickly saturate a standard lab coat.[1]
Respiratory Protection - Required: Work within a certified chemical fume hood.- Emergency/Spill: For large spills or ventilation failure, a respirator with an organic vapor (A-type) and particulate (P3) filter or a self-contained breathing apparatus (SCBA) is necessary.[5]Engineering controls are the primary method for respiratory protection.[1] Relying solely on a mask in an open lab is insufficient. The fume hood contains dust and vapors at the source. Emergency respirators are for immediate response and evacuation, not routine work.
Foot Protection - Closed-toe, solid-top shoes made of a non-porous material.This is a standard laboratory requirement to protect against spills and falling objects.

Operational Plan: A Step-by-Step Procedural Guide

This section provides the core, step-by-step guidance for handling this compound from receipt to disposal.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[2][7] There must be a clear, unobstructed path.

  • Assemble Spill Kit: Ensure a spill kit specifically for toxic and corrosive materials is readily accessible. It should contain an absorbent material (e.g., vermiculite), polyethylene glycol 400 (PEG 400) for skin decontamination, and waste disposal bags.[1]

  • Review Safety Data Sheet (SDS): Although a specific SDS may not be available, review the SDS for phenol as a conservative proxy.[2]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Weighing and Solution Preparation Protocol
  • Work Zone: Conduct all manipulations deep within the chemical fume hood to ensure optimal containment.

  • Taring: Place a weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust. Use a spatula to gently transfer the solid. Do not tap the container.

  • Dissolution: Place a beaker containing the desired solvent on a stir plate within the fume hood. Add a stir bar. Carefully add the weighed solid to the solvent. This prevents splashing that can occur when adding solvent to a solid.

  • Cleaning: Immediately after transfer, decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol) on a paper towel within the fume hood. Dispose of the towel in the designated hazardous waste container.

  • Storage: Tightly cap the final solution. The primary container should be stored in a compatible, labeled secondary container to prevent spills. Store at room temperature in an inert atmosphere, away from incompatible materials like strong oxidizing agents.[8][9]

Emergency and Disposal Plans

A proactive plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Response Workflow

The following workflow should be initiated for any spill of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<50 mL / 5g) assess->small_spill Is it a small spill? large_spill Large Spill (>50 mL / 5g) assess->large_spill Is it a large spill? ppe_check Don Additional PPE (e.g., Respirator, Apron) small_spill->ppe_check Yes ehs_call Evacuate Lab Close Doors Call EHS/Emergency Services large_spill->ehs_call Yes absorb Cover with Absorbent Material (e.g., Vermiculite) ppe_check->absorb collect Collect & Place in Sealed Waste Container absorb->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose

Caption: Emergency workflow for a chemical spill.

First-Aid Procedures
  • Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower or drench hose.[1] While rinsing, remove all contaminated clothing. If available, swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[1] If PEG is not available, rinse with copious amounts of water for at least 15-20 minutes.[2][5] Call for immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][7] Call for immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Immediately call a poison center or physician.

Disposal Plan

All materials contaminated with this compound, including excess solids, solutions, and cleaning materials, must be treated as hazardous chemical waste.[1]

  • Segregation: Do not mix phenol-containing waste with other waste streams.

  • Containment: Collect waste in a clearly labeled, sealed, and non-reactive container.

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount down the drain.[7]

By integrating these safety and handling protocols into your daily operations, you establish a culture of safety that empowers scientific discovery while ensuring the well-being of your research team.

References

  • MilliporeSigma. (2025, May 20).
  • Enamine.
  • Phenol Producers Sector Group. (2020). The DO's and DON'TS for the SAFE USE of PHENOL.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Available at: [Link]

  • PubChem. 2-(Pyrrolidin-1-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Available at: [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • MySkinRecipes. This compound.
  • University of California, Berkeley, Office of Environment, Health & Safety. Phenol Fact Sheet. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol. National Institutes of Health. Available at: [Link]

  • Carl ROTH.
  • GOV.UK. Phenol: incident management. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-2-yl)phenol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.